Methyl 2-amino-6-methoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQWDVCEAXGVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20488129 | |
| Record name | Methyl 2-amino-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20488129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54166-96-0 | |
| Record name | Benzoic acid, 2-amino-6-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54166-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20488129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-amino-6-methoxybenzoate (CAS 54166-96-0): Properties, Synthesis, and Applications
Abstract
Methyl 2-amino-6-methoxybenzoate is a strategically important substituted anthranilate ester, valued for its role as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a sterically encumbered amine adjacent to a methoxy group, presents both challenges and opportunities in synthetic chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, outlines robust methodologies for its synthesis and characterization, explores its chemical reactivity, and details its applications, particularly as a precursor to high-value compounds in the pharmaceutical sector. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.
Physicochemical Properties and Structural Attributes
Methyl 2-amino-6-methoxybenzoate is a solid at room temperature, possessing a molecular structure characterized by an aniline core with three distinct functional groups: an amine, a methyl ester, and a methoxy group.[1][2] This arrangement makes it a valuable synthon for constructing heterocyclic systems and other complex molecular architectures.
Table 1: Physicochemical Properties of Methyl 2-amino-6-methoxybenzoate
| Property | Value | Source(s) |
| CAS Number | 54166-96-0 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| IUPAC Name | methyl 2-amino-6-methoxybenzoate | [3] |
| Synonyms | Benzoic acid, 2-amino-6-methoxy-, methyl ester | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% (Commercially available) | [1] |
| Storage | 2-8°C, Keep in dark place, sealed in dry | [1] |
| SMILES | COC1=CC=CC(=C1C(=O)OC)N | [1][3] |
| InChI Key | ZSQWDVCEAXGVIK-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
The primary and most direct route to Methyl 2-amino-6-methoxybenzoate is through the esterification of its parent carboxylic acid, 2-amino-6-methoxybenzoic acid. An alternative, though less direct, pathway involves the reduction of a nitro-substituted precursor.
Synthetic Route: Fischer Esterification
The most common laboratory-scale synthesis involves the acid-catalyzed esterification of 2-amino-6-methoxybenzoic acid with methanol. This reaction, a classic Fischer esterification, is driven to completion by using a large excess of methanol, which acts as both reactant and solvent, and by removing the water formed during the reaction.
Diagram 1: Synthesis of Methyl 2-amino-6-methoxybenzoate
Caption: Fischer esterification of 2-amino-6-methoxybenzoic acid.
Detailed Laboratory Protocol: Acid-Catalyzed Esterification
This protocol is based on well-established methods for the esterification of aromatic amino acids.
Materials:
-
2-amino-6-methoxybenzoic acid (1.0 eq)
-
Anhydrous Methanol (20-30 eq, solvent and reagent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-6-methoxybenzoic acid in anhydrous methanol.
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise with continuous stirring.
-
Causality Insight: The reaction is exothermic; slow addition of the strong acid prevents overheating. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Insight: Heating provides the necessary activation energy. Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
-
-
Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate. Carefully pour the organic solution into a beaker containing a saturated solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Causality Insight: The bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into their respective salts which are soluble in the aqueous phase.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Causality Insight: The washes remove water-soluble impurities. Brine helps to break any emulsions and further removes water from the organic layer.
-
-
Final Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure Methyl 2-amino-6-methoxybenzoate.
Analytical Characterization & Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for quality control.
Diagram 2: Quality Control (QC) Workflow
Caption: Standard workflow for the quality control of synthesized compounds.
Spectroscopic Analysis (Predicted)
While experimental spectra for this specific molecule are not widely published, its features can be reliably predicted based on its structure and data from closely related analogs.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Three protons on the aromatic ring would appear as a multiplet system. The proton between the two electron-donating groups (NH₂ and OCH₃) would be significantly shielded. The proton ortho to the ester would be deshielded. A triplet and two doublets in the range of δ 6.0-7.5 ppm are expected.
-
Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, are expected. The methoxy group on the ring would likely appear around δ 3.8-3.9 ppm, while the methyl ester protons would be slightly downfield, around δ 3.9-4.0 ppm.
-
Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons would be observed, typically in the range of δ 4.5-5.5 ppm. Its chemical shift can be variable and concentration-dependent.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: The ester carbonyl carbon would be the most deshielded, appearing around δ 168-170 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected. The carbons directly attached to the oxygen and nitrogen atoms (C2 and C6) would be significantly deshielded (δ ~150-160 ppm), while the other aromatic carbons would appear in the typical δ 100-130 ppm range.
-
Methyl Carbons: Two signals for the methyl carbons of the methoxy and ester groups would be seen in the upfield region, around δ 50-60 ppm.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: Two characteristic sharp peaks for the primary amine N-H stretching vibrations would be present in the 3300-3500 cm⁻¹ region.
-
C=O Stretch: A strong, sharp absorption band for the ester carbonyl group will be prominent around 1700-1725 cm⁻¹.
-
C-O Stretch: Strong bands corresponding to the C-O stretching of the ester and ether linkages will be visible in the 1250-1300 cm⁻¹ (aromatic ether) and 1100-1200 cm⁻¹ (ester) regions.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1500-1600 cm⁻¹ range are characteristic of the aromatic ring.
-
Chemical Reactivity and Synthetic Utility
The synthetic utility of Methyl 2-amino-6-methoxybenzoate is dictated by the reactivity of its amine and ester functional groups. However, the ortho-relationship of the bulky methoxy group to the amine imposes significant steric hindrance, which modulates its reactivity compared to other anthranilate isomers.
-
Amine Group Reactivity: The nucleophilicity of the 2-amino group is reduced due to steric hindrance from the adjacent 6-methoxy group.[4] This can make standard N-acylation or N-alkylation reactions challenging, often requiring more forcing conditions or specialized reagents. However, this steric shielding can also be an advantage, allowing for selective reactions at other sites in more complex molecules. The amine can still participate in cyclization reactions, particularly in the formation of heterocyclic systems like quinazolinones, although reaction kinetics may be slower.
-
Ester Group Reactivity: The methyl ester is susceptible to standard transformations such as hydrolysis to the corresponding carboxylic acid under basic or acidic conditions, or amidation with amines at elevated temperatures to form benzamides.
-
Aromatic Ring Reactivity: The benzene ring is activated towards electrophilic aromatic substitution by the strong electron-donating effects of both the amino and methoxy groups. Substitution is likely to be directed to the positions ortho and para to these activating groups.
Diagram 3: Key Reaction Pathways
Caption: Potential chemical transformations of the title compound.
Applications in Research and Development
Substituted anthranilic acids and their esters are cornerstone intermediates in medicinal chemistry. While direct applications of the title methyl ester are less frequently documented than its corresponding acid, its role as a direct precursor is highly valuable.
Precursor to Pharmaceutical Scaffolds
The primary application of this molecule is as an intermediate in the synthesis of more complex heterocyclic structures.
-
Quinazolinone Synthesis: Anthranilate derivatives are classical starting materials for the synthesis of quinazolinones, a class of compounds with a wide range of biological activities including anticancer and anti-inflammatory properties.[5] Methyl 2-amino-6-methoxybenzoate can be cyclized with reagents like formamide or other one-carbon sources to form the corresponding methoxy-substituted quinazolinone ring system.[2][6]
-
Precursor to Tasquinimod Analogues: The parent acid, 2-amino-6-methoxybenzoic acid, is a known intermediate in the synthesis of the anticancer agent Tasquinimod.[7] The methyl ester serves as a protected form of this acid, which can be easily hydrolyzed at a later stage in a synthetic sequence. This protecting group strategy is common in multi-step syntheses to prevent unwanted side reactions of the carboxylic acid functionality.
Safety and Handling
Methyl 2-amino-6-methoxybenzoate should be handled in accordance with standard laboratory safety procedures.
-
Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light to maintain its stability.[1]
Conclusion
Methyl 2-amino-6-methoxybenzoate is a valuable and versatile chemical intermediate with a unique substitution pattern that influences its reactivity. Its primary utility lies in its role as a building block for complex heterocyclic systems, most notably as a precursor to the quinazolinone scaffold found in numerous biologically active compounds. While its sterically hindered amine group requires careful consideration in reaction planning, this feature can also be exploited for regioselective synthesis. This guide has provided a detailed overview of its properties, a robust and logical protocol for its synthesis, and an exploration of its reactivity and applications, offering a solid foundation for its use in advanced organic synthesis and drug discovery programs.
References
- CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google P
- CN104151157A - Preparation method of methoxybenzoic acid - Google P
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Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica. (URL: [Link])
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Synthesis of quinazolinones - Organic Chemistry Portal. (URL: [Link])
-
Exploring the Synthesis and Applications of 2-Amino-6-methoxybenzoic Acid. (URL: [Link])
-
A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. (URL: [Link])
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (URL: [Link])
-
2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357 - PubChem. (URL: [Link])
- US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google P
-
Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification - American Chemical Society. (URL: [Link])
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High-pressure transesterification of sterically hindered esters | Request PDF - ResearchGate. (URL: [Link])
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- 1. chemscene.com [chemscene.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
Methyl 2-amino-6-methoxybenzoate chemical structure
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
Methyl 2-amino-6-methoxybenzoate (CAS 54166-96-0) is a specialized anthranilate derivative characterized by a 1,2,6-trisubstituted benzene pattern.[1] This unique steric arrangement—flanking the ester group with both an amino and a methoxy group—imparts distinct electronic and steric properties compared to the parent methyl anthranilate. It serves as a critical building block in the synthesis of polycyclic heterocycles, most notably quinazolines and acridones , and is a key intermediate in the manufacturing of the anti-cancer agent Tasquinimod .
This guide provides a rigorous technical analysis of its chemical structure, validated synthesis protocols, and its application in modern drug discovery workflows.
Chemical Profile & Structural Analysis[1][2][3][4]
| Property | Specification |
| IUPAC Name | Methyl 2-amino-6-methoxybenzoate |
| Common Name | Methyl 6-methoxyanthranilate |
| CAS Number | 54166-96-0 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Pale yellow crystalline solid or oil (depending on purity/salt form) |
| Solubility | Soluble in DCM, MeOH, EtOAc; low solubility in water |
Structural Logic
The molecule features a "push-pull" electronic system:[1]
-
Steric Crowding: The ester carbonyl at C1 is sterically shielded by the C2-amino and C6-methoxy groups.[1] This hinders nucleophilic attack at the carbonyl carbon, requiring forcing conditions for hydrolysis or transesterification compared to unhindered benzoates.
-
Intramolecular H-Bonding: A strong hydrogen bond exists between the amine protons and the carbonyl oxygen (N-H[1]···O=C). This locks the conformation, reducing the basicity of the amine and increasing the lipophilicity of the molecule.
-
Electronic Activation: The methoxy group (electron-donating by resonance) at C6 activates the ring, making the C3 and C5 positions susceptible to electrophilic aromatic substitution, although the primary utility lies in the reactivity of the functional groups (amine/ester).
Synthesis Protocols
Method A: Acid-Catalyzed Esterification (Preferred Lab Scale)
This method converts 2-amino-6-methoxybenzoic acid (CAS 53600-33-2) to the methyl ester.[1] Due to steric hindrance at the carboxyl group, standard Fischer esterification requires extended reflux times or activation via thionyl chloride.
Reagents:
-
Precursor: 2-Amino-6-methoxybenzoic acid (1.0 eq)[1]
-
Solvent/Reagent: Anhydrous Methanol (excess)
-
Catalyst: Thionyl Chloride (SOCl₂) (1.2 - 1.5 eq) or Conc. H₂SO₄
Protocol:
-
Activation: Chill anhydrous methanol (10-20 volumes) to 0°C under nitrogen.
-
Addition: Dropwise add Thionyl Chloride over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).
-
Substrate Introduction: Add 2-amino-6-methoxybenzoic acid portion-wise to the solution.
-
Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the acid.
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove methanol and excess HCl.
-
Redissolve the residue in Ethyl Acetate.
-
Wash with saturated NaHCO₃ (to neutralize residual acid) and Brine.
-
Dry over Na₂SO₄, filter, and concentrate.[2]
-
-
Purification: Recrystallize from minimal hot methanol or purify via silica gel chromatography (Hexane/EtOAc gradient).
Method B: Reduction of Nitro-Precursor
Alternative route if the nitro-ester is available.[1]
-
Precursor: Methyl 2-methoxy-6-nitrobenzoate.[1]
-
Conditions: Hydrogenation (H₂, Pd/C, MeOH) or Iron/Ammonium Chloride reduction.
-
Advantage: Avoids the difficult esterification step if the nitro-ester is already secured.[1]
Reaction Engineering & Visualization
Synthesis Pathway Visualization
The following diagram illustrates the conversion from the acid precursor and the subsequent cyclization potential.
Caption: Synthetic route from acid precursor to methyl ester, followed by cyclization to quinazoline scaffolds.
Applications in Drug Discovery[1]
Quinazoline Scaffold Construction
The 2-amino-benzoate motif is the classic precursor for Quinazolin-4(3H)-ones , a privileged structure in medicinal chemistry (e.g., EGFR inhibitors).[1]
-
Mechanism: The amine (C2) attacks an electrophile (aldehyde, isocyanate, or urea), followed by cyclization onto the ester (C1) to close the pyrimidine ring.
-
Tasquinimod Synthesis: Methyl 2-amino-6-methoxybenzoate is a direct intermediate.[1] The amine reacts with an isocyanate derived from a quinoline moiety to form a urea linkage, which then cyclizes to form the core structure of Tasquinimod (an HDAC4 inhibitor/anti-angiogenic).
Acridone Synthesis
Reaction with phloroglucinol or cyclohexane-1,3-diones via acid-catalyzed condensation yields acridone derivatives, used in antimalarial and anticancer research.[1]
Analytical Characterization (Expected Data)
Researchers should validate the product using the following expected spectral signatures:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).
-
δ 3.92 ppm (s, 3H): Methyl ester (-COOCH₃).
-
δ 5.80–6.20 ppm (br s, 2H): Amine (-NH₂), often broad due to quadrupole broadening and H-bonding.[1]
-
δ 6.30 ppm (d, 1H): Aromatic H at C5 (ortho to methoxy).
-
δ 6.50 ppm (d, 1H): Aromatic H at C3 (ortho to amine).
-
δ 7.15 ppm (t, 1H): Aromatic H at C4 (meta to both).
-
Note: Shifts are approximate and solvent-dependent.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 182.2 m/z.
-
References
-
ChemScene. (2024). Methyl 2-amino-6-methoxybenzoate Product Data. Retrieved from
-
Jeyachandran, V., et al. (2018).[3] Microwave Assisted Solvent-Free Synthesis of Highly Functionalised Acridone Derivatives. International Journal of Pure and Applied Mathematics. Retrieved from
-
National Institutes of Health (NIH). (2020). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from
-
Google Patents. (2014). Preparation method of methoxybenzoic acid (CN104151157A). Retrieved from
-
ChemicalBook. (2025).[4] 2-Amino-6-methoxybenzoic acid Properties and Suppliers. Retrieved from
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Methyl 2-amino-6-methoxybenzoate: A Comprehensive Technical Guide to Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Melting Point in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the physical and chemical characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among the fundamental physical properties, the melting point stands as a critical sentinel of identity, purity, and solid-state form. It is a thermodynamic constant for a pure, crystalline substance at a given pressure and serves as an indispensable tool in the early stages of drug discovery through to quality control in manufacturing.
A sharp and well-defined melting point range is often the first indicator of a substance's purity. Conversely, the presence of impurities typically results in a depression and broadening of the melting point range, a phenomenon rooted in the colligative properties of mixtures.[1][2] Therefore, the accurate determination of the melting point of a compound such as Methyl 2-amino-6-methoxybenzoate (CAS No. 54166-96-0), a potentially key building block in organic synthesis, is not merely a routine measurement but a foundational data point that underpins its suitability for further development. This guide provides an in-depth exploration of the melting point of Methyl 2-amino-6-methoxybenzoate, contextualized within the rigorous demands of scientific integrity and pharmaceutical quality standards.
Physicochemical Properties of Methyl 2-amino-6-methoxybenzoate
Methyl 2-amino-6-methoxybenzoate is a substituted aromatic ester with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[3] Its structure, featuring an amino group and a methoxy group on the benzene ring, lends itself to a variety of synthetic transformations.
Reported Melting Point
The experimentally determined melting point for Methyl 2-amino-6-methoxybenzoate is reported to be in the range of 67-68 °C .[4][5]
| Property | Value | Source(s) |
| CAS Number | 54166-96-0 | [3][4] |
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| Melting Point | 67-68 °C | [4][5] |
The narrow one-degree range of the reported melting point suggests a high degree of purity for the analyzed samples. Any significant deviation from this range in an experimentally determined value should prompt further investigation into the sample's purity and identity.
The Significance of Isomeric and Structural Variations
To underscore the importance of precise chemical identity, it is instructive to compare the melting point of Methyl 2-amino-6-methoxybenzoate with its isomers and structurally related compounds. Small changes in the substitution pattern on the aromatic ring can lead to substantial differences in physical properties, including the melting point. This is primarily due to variations in crystal lattice energies and intermolecular forces.
| Compound | Structure | Melting Point (°C) |
| Methyl 2-amino-6-methoxybenzoate | 2-amino, 6-methoxy | 67-68 |
| Methyl 2-methoxybenzoate | 2-methoxy | 48-49[6] |
| Methyl 2-amino-3-methoxybenzoate | 2-amino, 3-methoxy | No data available in search results |
| 2-Amino-6-methoxybenzoic acid | 2-amino, 6-methoxy (acid) | >85 (decomposes)[7] |
This comparison highlights the sensitivity of the melting point to the specific arrangement of functional groups. The presence of isomeric impurities can, therefore, significantly impact the observed melting point of a sample of Methyl 2-amino-6-methoxybenzoate.
Experimental Protocol for Accurate Melting Point Determination
The following protocol outlines the capillary method for determining the melting point of Methyl 2-amino-6-methoxybenzoate, a procedure aligned with pharmacopeial standards.[8]
I. Instrumentation and Materials
-
Melting Point Apparatus: A calibrated digital melting point apparatus with a heating block, temperature probe, and a means for observing the sample.
-
Capillary Tubes: High-quality, thin-walled capillary tubes, sealed at one end.
-
Sample: A pure, dry sample of Methyl 2-amino-6-methoxybenzoate. The sample should be a fine, homogeneous powder.[9]
-
Mortar and Pestle (optional): For grinding crystalline samples to a fine powder.
-
Melting Point Standards: Certified reference standards for calibration (e.g., vanillin, acetanilide, caffeine).[10][11]
II. Pre-Measurement Procedures
-
Apparatus Calibration: Prior to sample analysis, the accuracy of the melting point apparatus must be verified using certified reference standards.[8][10] A calibration curve should be generated by measuring the melting points of at least two standards that bracket the expected melting point of the sample. The instrument should be recalibrated at regular intervals or if deviations are observed.[8]
-
Sample Preparation:
-
Ensure the sample of Methyl 2-amino-6-methoxybenzoate is completely dry, as residual solvent can act as an impurity and depress the melting point.[9]
-
If the sample consists of large crystals, gently grind it to a fine, uniform powder using a clean mortar and pestle. This ensures efficient and uniform heat transfer within the capillary tube.[12]
-
III. Measurement Procedure
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the material into the tube.[13]
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[9] Alternatively, drop the tube through a long, vertical glass tube to facilitate packing.
-
The packed sample height should be approximately 2-4 mm.[12][14]
-
-
Melting Point Determination:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.[12]
-
Set the initial heating rate to a rapid ramp (e.g., 5-10 °C/min) to approach the expected melting point.[12]
-
Approximately 10-15 °C below the expected melting point of 67-68 °C, reduce the heating rate to 1-2 °C/min.[12][14] A slow heating rate near the melting point is crucial for accurate determination.[15]
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point). This range is the melting point of the sample.[8][12]
-
-
Post-Measurement:
-
Allow the apparatus to cool sufficiently before performing subsequent measurements.
-
Use a fresh capillary tube for each measurement. Do not re-melt a previously melted sample.[13]
-
Perform the measurement in triplicate to ensure reproducibility.
-
IV. Interpreting the Results
-
Pure Sample: A pure sample of Methyl 2-amino-6-methoxybenzoate should exhibit a sharp melting point range, consistent with the literature value of 67-68 °C.
-
Impure Sample: If the sample is impure, the observed melting point will be lower than 67-68 °C, and the melting range will be broader.[1][2] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces.[2][16]
Visualizing the Workflow and Causality
The following diagrams illustrate the key workflows and logical relationships in the process of determining and interpreting the melting point of Methyl 2-amino-6-methoxybenzoate.
Caption: Workflow for Melting Point Determination.
Caption: Interpretation of Melting Point Data.
Conclusion
The melting point of Methyl 2-amino-6-methoxybenzoate, established at 67-68 °C, is a fundamental characteristic that serves as a reliable indicator of its identity and purity. For researchers and professionals in drug development, the meticulous determination of this property, following a validated and calibrated protocol, is a non-negotiable aspect of quality assurance. Understanding the influence of impurities and isomeric variations on the melting point empowers scientists to make informed decisions regarding the suitability of this compound for its intended synthetic applications. This guide provides the necessary technical framework to ensure that the determination of the melting point of Methyl 2-amino-6-methoxybenzoate is performed with the scientific rigor required in the pharmaceutical industry.
References
- Currently, there is no reference for the current time in Shawano County, US.
-
Methyl 2-amino-6-methoxybenzoate - MySkinRecipes. Available at: [Link]
-
Lab 3: Calibration of a Melting Point Apparatus - CSUB. Available at: [Link]
-
Determination of Melting Points According to Pharmacopeia - thinkSRS.com. Available at: [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Available at: [Link]
-
Calibration of Melting Point Apparatus - Pharmaguideline. Available at: [Link]
-
Effect of impurities on melting and boiling points - Chemistry Stack Exchange. Available at: [Link]
-
How Do Impurities Affect Melting Temperature (Tm)? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Methyl 2-amino-3-methoxybenzoate | C9H11NO3 | CID 602320 - PubChem. Available at: [Link]
-
experiment (1) determination of melting points. Available at: [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available at: [Link]
-
Melting-Point Depression by Insoluble Impurities: A Finite Size Effect - ResearchGate. Available at: [Link]
-
Calibration of Melting Point Apparatus - Pharmacoguide. Available at: [Link]
-
RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. Available at: [Link]
-
EFFECTS OF PRESSURE AND IMPURITIES ON MELTING POINT - YouTube. Available at: [Link]
-
methyl 2-methoxybenzoate - 606-45-1, C9H10O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
-
2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357 - PubChem. Available at: [Link]
-
Methyl 2-amino-6-methoxybenzoate | 54166-96-0 - J&K Scientific LLC. Available at: [Link]
-
14339-33-4,3-Chloropyrazole-AccelaChem. Available at: [Link]
-
Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem. Available at: [Link]
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- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
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- 6. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-6-methoxybenzoic acid | 53600-33-2 [chemicalbook.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
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- 12. csub.edu [csub.edu]
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- 16. echemi.com [echemi.com]
Technical Guide: ¹H NMR Spectrum of Methyl 2-amino-6-methoxybenzoate
Executive Summary
This technical guide provides a comprehensive structural analysis of Methyl 2-amino-6-methoxybenzoate (Methyl 6-methoxyanthranilate) via proton nuclear magnetic resonance (¹H NMR) spectroscopy. As a critical intermediate in the synthesis of acridones, quinazolines, and bioactive alkaloids, the accurate characterization of this molecule is essential for validating reaction pathways in drug discovery.
This document moves beyond basic peak listing to explore the electronic causality governing chemical shifts, the conformational locking induced by intramolecular hydrogen bonding, and the spin-spin coupling dynamics unique to 1,2,3-trisubstituted aromatic systems.
Structural Analysis & Electronic Environment
Before interpreting the spectrum, we must deconstruct the electronic environment of the molecule. The benzene ring is 1,2,6-trisubstituted , creating a distinct "ABC" or "AMX" spin system for the remaining protons at positions 3, 4, and 5.
Substituent Effects
-
Position 1 (Methyl Ester, -COOCH₃): An electron-withdrawing group (EWG) via resonance (+R) and induction (-I). It deshields ortho and para protons.
-
Position 2 (Amino, -NH₂): A strong electron-donating group (EDG) via resonance. It significantly shields the ortho (H-3) and para (H-5) positions.
-
Position 6 (Methoxy, -OCH₃): A strong EDG. It shields the ortho (H-5) and para (H-3) positions.
The "Push-Pull" Dynamic
The molecule features a competitive electronic landscape. The ester at C1 pulls electron density, while the amino (C2) and methoxy (C6) groups push density into the ring.
-
H-4 (Meta to both donors): This proton is located para to the ester and meta to both electron donors. Consequently, it experiences the least shielding and appears most downfield among the aromatic signals.
-
H-3 & H-5 (Ortho to donors): Both protons are ortho to strong donors (NH₂ and OMe, respectively). They will appear significantly upfield (shielded).
Conformational Locking (Intramolecular H-Bonding)
A critical feature of anthranilate derivatives is the intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen of the ester.
-
Effect: This interaction locks the ester coplanar with the aromatic ring, maximizing conjugation.
-
Spectral Consequence: The amino protons (-NH₂) are deshielded and often appear as a broad singlet downfield (5.0–7.0 ppm) rather than the typical 3.0–4.0 ppm for free anilines.
¹H NMR Spectral Assignment (400 MHz, CDCl₃)
The following data represents the consensus assignment based on substituent additivity rules (Curphy-Morrison) and comparative analysis of methyl anthranilate derivatives.
Summary Table
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |
| H-4 | Aromatic | 7.10 – 7.25 | Triplet (t) | 1H | J ≈ 8.0 | Para to ester; least shielded. |
| H-5 | Aromatic | 6.50 – 6.60 | Doublet (d) | 1H | J ≈ 8.0 | Ortho to -OCH₃; shielded. |
| H-3 | Aromatic | 6.20 – 6.35 | Doublet (d) | 1H | J ≈ 8.0 | Ortho to -NH₂; strongly shielded. |
| NH₂ | Amine | 5.80 – 6.50 | Broad Singlet | 2H | - | Exchangeable; H-bonded. |
| COOCH₃ | Ester Me | 3.88 – 3.92 | Singlet (s) | 3H | - | Deshielded by carbonyl. |
| OCH₃ | Methoxy | 3.78 – 3.82 | Singlet (s) | 3H | - | Typical aryl methyl ether. |
Note: Chemical shifts may vary slightly (±0.1 ppm) depending on concentration and solvent (e.g., DMSO-d₆ will shift the NH₂ signal further downfield and sharpen it).
Detailed Signal Interpretation
The Aromatic Region (6.0 – 7.3 ppm)
The aromatic region displays a classic 1,2,3-trisubstituted pattern .
-
The Triplet (H-4): This signal arises from H-4 coupling to both H-3 and H-5. Since the coupling constants J₃,₄ and J₄,₅ are nearly identical (~8 Hz), it appears as a triplet.
-
The Doublets (H-3 & H-5):
-
H-3 is shielded by the strong ortho-amino group. It typically appears at the lowest frequency (most upfield) of the aromatic set.
-
H-5 is shielded by the ortho-methoxy group. It appears slightly downfield of H-3 but upfield of H-4.
-
The Aliphatic Region (3.7 – 4.0 ppm)
Two distinct singlets appear in this region. Distinguishing them requires understanding inductive effects:
-
Ester Methyl (-COOCH₃): Attached to an electron-withdrawing carbonyl. This pulls electron density, deshielding the protons (~3.90 ppm).
-
Methoxy Methyl (-OCH₃): Attached to an electronegative oxygen, but without the anisotropy of the carbonyl. Typically appears slightly upfield of the ester methyl (~3.80 ppm).
The Amine Protons (Exchangeable)
The -NH₂ signal is diagnostic. In CDCl₃, it appears broad due to the quadrupole moment of the nitrogen and intermediate exchange rates.
-
Validation Test: To confirm this assignment, perform a D₂O shake . Add 1-2 drops of D₂O to the NMR tube and shake. The broad singlet at ~6.0 ppm will disappear as the protons exchange with deuterium.
Visualization: Spin System & Connectivity
The following diagram illustrates the spin-spin coupling network (J-coupling) and the spatial relationships (NOE) that confirm the assignment.
Caption: Connectivity map showing J-coupling (solid lines) and key spatial interactions (dashed lines) for structural verification.
Experimental Protocol for Validation
To generate the spectrum described above with high fidelity, follow this standardized protocol.
Sample Preparation
-
Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS as an internal standard.
-
Why? CDCl₃ is non-polar, which preserves the intramolecular hydrogen bond of the anthranilate, keeping the NH₂ signal distinct. DMSO-d₆ may disrupt this H-bond, shifting the NH₂ and potentially broadening it further.
-
-
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
-
Caution: Over-concentration (>30 mg) can lead to intermolecular stacking (π-π interactions), causing upfield shifts of aromatic protons.
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): Set to 1.0 – 2.0 seconds .
-
Note: The methyl groups relax relatively slowly. Ensure D1 is sufficient for accurate integration.
-
-
Number of Scans (NS): 16 scans are usually sufficient for >10 mg sample.
-
Spectral Width: -2 to 14 ppm (to capture exchangeable protons).
Data Processing
-
Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline around the methyl singlets.
-
Integration:
-
Calibrate the Ester Methyl singlet (3H) to an integral value of 3.00.
-
Verify that the aromatic region integrates to 1:1:1.
-
-
Peak Picking: Label the center of the triplet (H-4) and the midpoints of the doublets.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent additivity rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for comparative Methyl Anthranilate and Anisole spectra).
-
PubChem. (n.d.). Methyl anthranilate (Compound Summary). National Library of Medicine. Retrieved from [Link]
Technical Guide: FT-IR Spectral Analysis of Methyl 2-amino-6-methoxybenzoate
Executive Summary
This technical guide provides a rigorous framework for the infrared spectral analysis of Methyl 2-amino-6-methoxybenzoate (CAS 54166-96-0). As a trisubstituted benzene derivative featuring both electron-donating (amino, methoxy) and electron-withdrawing (ester) groups in a sterically congested "double-ortho" arrangement, this molecule exhibits a unique vibrational signature. This guide details the sample preparation protocols, band assignments, and mechanistic validation logic required for pharmaceutical identification and purity assessment.
Chemical Context & Structural Logic
To accurately interpret the FT-IR spectrum, one must understand the specific intramolecular environment of the molecule.
-
Core Scaffold: Anthranilic acid ester (2-aminobenzoate).
-
Substitution Pattern: 1,2,6-trisubstitution. The ester carbonyl (C1) is flanked by an amino group (C2) and a methoxy group (C6).
-
Intramolecular Hydrogen Bonding: The proximity of the amino group (H-bond donor) to the ester carbonyl (H-bond acceptor) creates a stable 6-membered pseudo-ring. This interaction significantly shifts the carbonyl stretching frequency to a lower wavenumber compared to non-hydrogen-bonded esters.
-
Steric Crowding: The C6-methoxy group exerts steric pressure on the ester moiety, potentially forcing the carbonyl out of perfect coplanarity with the aromatic ring, though the H-bond attempts to lock it in place.
Visualization: Structural Vibrational Vectors
The following diagram illustrates the key vibrational modes and the intramolecular H-bond network defining the spectrum.
Figure 1: Structural logic map linking functional groups to specific vibrational consequences, highlighting the critical intramolecular hydrogen bond.
Experimental Methodology
Trustworthy data acquisition requires strict adherence to sampling protocols that minimize environmental artifacts (e.g., atmospheric water/CO2).
Sample Preparation
For this solid crystalline compound, two methods are validated. Attenuated Total Reflectance (ATR) is recommended for routine ID due to its speed and lack of sample alteration.
| Parameter | Method A: ATR (Diamond/ZnSe) | Method B: KBr Pellet (Transmission) |
| Sample State | Neat solid powder | 1-2 mg sample in ~200 mg KBr |
| Prep Time | < 1 minute | 10-15 minutes |
| Key Advantage | No moisture absorption; non-destructive | Higher resolution; no contact pressure shifts |
| Critical Step | Ensure high pressure contact with crystal | Grind to fine powder to avoid Christiansen effect |
Instrument Parameters[2]
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to improve Signal-to-Noise ratio.
-
Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Apodization: Blackman-Harris 3-Term or Norton-Beer.
Spectral Analysis & Band Assignment
The following table synthesizes empirical data from structural analogs (anthranilates) and theoretical principles for the CAS 54166-96-0 isomer.
Characteristic Vibrational Bands[3][4][5]
| Region (cm⁻¹) | Functional Group | Mode Assignment | Diagnostic Notes |
| 3480 & 3360 | Primary Amine (-NH₂) | N-H Stretching (Asym & Sym) | Distinct doublet. The lower frequency band (Sym) is often broadened/shifted due to intramolecular H-bonding to the ester C=O. |
| 2950 - 2840 | Methyl Groups (-CH₃) | C-H Stretching | Weak/Medium intensity. Overlap of ester-methyl and methoxy-methyl C-H modes. |
| 1685 - 1675 | Conjugated Ester | C=O Stretching | Critical ID Band. Lower than typical esters (1720+) due to conjugation with the ring AND intramolecular H-bonding with the ortho-amino group. |
| 1620 - 1590 | Amine / Aromatic | N-H Bending / C=C Ring Stretch | "Scissoring" of NH₂ overlaps with aromatic ring breathing modes. often appears as a shoulder or split peak. |
| 1580 - 1450 | Aromatic Ring | C=C Ring Stretching | Multiple sharp bands characteristic of the benzene backbone. |
| 1260 - 1240 | Aryl Ether (Methoxy) | C-O-C Asymmetric Stretch | Strong band typical of anisole derivatives (Ar-O-CH₃). |
| 1160 - 1100 | Ester | C-O-C Stretching | Strong, complex band associated with the ester linkage. |
| 760 - 740 | Aromatic Ring (Subst.) | C-H Out-of-Plane Bending | Fingerprint ID. Indicative of 3 adjacent aromatic protons (positions 3, 4, 5). Confirms the 1,2,6-substitution pattern. |
The "Double Ortho" Validation Logic
To confirm the specific 2-amino-6-methoxy isomer (vs. 2-amino-3-methoxy or other isomers), focus on the Carbonyl and Fingerprint regions:
-
Carbonyl Shift: The C=O peak at ~1680 cm⁻¹ confirms the ortho-amino relationship (H-bonding). If the amino group were meta or para, this peak would appear at higher frequencies (~1710-1720 cm⁻¹).
-
Fingerprint Pattern: The molecule has three adjacent aromatic protons (H3, H4, H5). This "1,2,3-trisubstituted" pattern (chemically) typically yields a strong bending mode near 740-780 cm⁻¹. A para-substituted or symmetric isomer would show a different pattern (e.g., isolated protons or 2 adjacent protons).
Workflow: Identity Verification
Use this logic flow to validate the identity of a raw material batch.
Figure 2: Step-by-step decision tree for spectral validation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12318577, Methyl 2-amino-6-methoxybenzoate. Retrieved from [Link]
- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS).
-
Govindarajan, M., et al. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study.[1] Spectrochimica Acta Part A. [Link][1]
Sources
An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-amino-6-methoxybenzoate
Introduction: Unveiling the Molecular Signature of a Key Synthetic Intermediate
Methyl 2-amino-6-methoxybenzoate, a substituted anthranilate derivative, serves as a valuable building block in the synthesis of a wide array of biologically active molecules and fine chemicals. Its structural elucidation and purity assessment are critical checkpoints in synthetic chemistry and drug development pipelines. Mass spectrometry, with its unparalleled sensitivity and specificity, stands as the premier analytical technique for confirming the molecular identity and probing the structural integrity of this compound. This guide provides an in-depth exploration of the mass spectrometric behavior of Methyl 2-amino-6-methoxybenzoate, offering researchers, scientists, and drug development professionals a comprehensive resource for its analysis. We will delve into the predictable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), provide detailed experimental protocols, and explain the rationale behind the analytical choices, thereby empowering the reader to develop and validate robust analytical methods.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Methyl 2-amino-6-methoxybenzoate is paramount for developing appropriate analytical strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | ChemScene[1] |
| Molecular Weight | 181.19 g/mol | ChemScene[1] |
| CAS Number | 54166-96-0 | ChemScene[1] |
| Appearance | Likely a solid, based on related compounds | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and ethyl acetate. | N/A |
Mass Spectrometry: A Tool for Molecular Interrogation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of a molecule's elemental composition and can be used to deduce its structure by analyzing the fragmentation patterns that arise from the dissociation of the molecular ion.
Ionization Techniques: Choosing the Right Tool for the Job
The choice of ionization technique is a critical first step in any mass spectrometry experiment. For a molecule like Methyl 2-amino-6-methoxybenzoate, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options, each providing complementary information.
-
Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. EI is often coupled with Gas Chromatography (GC) and is ideal for creating a characteristic "fingerprint" mass spectrum that can be compared against spectral libraries like the NIST Mass Spectral Library for unambiguous identification.[2]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions directly from a solution. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of the analyte. ESI is most commonly coupled with Liquid Chromatography (LC) and can be used in tandem with collision-induced dissociation (MS/MS) to induce and analyze fragmentation.[3]
Predicted Fragmentation Pathways
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial event is the removal of an electron to form the molecular ion (M⁺˙) at m/z 181. The subsequent fragmentation is driven by the presence of the functional groups and the stability of the resulting fragments.
Caption: Predicted EI fragmentation pathway of Methyl 2-amino-6-methoxybenzoate.
Key Predicted EI Fragments:
| m/z | Proposed Structure/Fragment | Rationale |
| 181 | [C₉H₁₁NO₃]⁺˙ (Molecular Ion) | The intact molecule with one electron removed. Aromatic compounds typically show a prominent molecular ion peak.[4] |
| 150 | [M - ˙OCH₃]⁺ | Loss of a methoxy radical from the ester group is a common fragmentation pathway for methyl esters. |
| 149 | [M - CH₃OH]⁺˙ | "Ortho effect" leading to the elimination of a neutral methanol molecule, facilitated by the proximity of the amino and methoxy groups to the ester. |
| 122 | [M - ˙COOCH₃]⁺ | Cleavage of the ester group, resulting in the loss of the carbomethoxy radical. |
| 121 | [C₇H₇NO]⁺˙ | Subsequent loss of carbon monoxide (CO) from the m/z 149 fragment. |
| 91 | [C₆H₅N]⁺˙ | Further fragmentation of the m/z 122 ion through the loss of formaldehyde (CH₂O). |
Electrospray Ionization (ESI) Fragmentation (MS/MS)
In positive ion mode ESI, Methyl 2-amino-6-methoxybenzoate is expected to readily form a protonated molecule, [M+H]⁺, at m/z 182. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.
Caption: Predicted ESI-MS/MS fragmentation of protonated Methyl 2-amino-6-methoxybenzoate.
Key Predicted ESI-MS/MS Fragments:
| Precursor m/z | Product m/z | Proposed Neutral Loss | Rationale |
| 182 | 164 | H₂O | Loss of water, potentially involving the amino group and a proton from the protonated ester. |
| 182 | 150 | CH₃OH | Loss of a neutral methanol molecule is a very common and energetically favorable fragmentation pathway for protonated methyl esters. |
| 150 | 120 | CO | Subsequent loss of carbon monoxide from the m/z 150 fragment ion. |
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the analysis of Methyl 2-amino-6-methoxybenzoate using both GC-MS and LC-MS/MS.
Workflow Diagram
Caption: General workflow for the mass spectrometric analysis of Methyl 2-amino-6-methoxybenzoate.
Part 1: Sample Preparation
The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering matrix components.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of Methyl 2-amino-6-methoxybenzoate standard.
-
Dissolve the standard in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with methanol to obtain working standards at concentrations ranging from 1 µg/mL to 100 µg/mL. For ESI-MS, further dilution into a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) is recommended.
-
-
Sample Matrix Considerations:
-
For analysis of the compound in a complex matrix (e.g., reaction mixture, biological fluid), a sample cleanup step is crucial. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[5] For many routine synthetic chemistry applications, a simple "dilute and shoot" approach with an appropriate solvent is sufficient.
-
Part 2: GC-MS Analysis (for EI)
This method is ideal for volatile and thermally stable compounds.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
-
Chromatographic Conditions:
-
Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Part 3: LC-MS/MS Analysis (for ESI)
This method is suitable for a broader range of compounds, including those that are less volatile or thermally labile.
-
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS:
-
Precursor Ion: m/z 182.
-
Collision Energy: Optimize between 10-30 eV to obtain a rich fragment ion spectrum.
-
-
Data Analysis and Interpretation: From Spectra to Structure
-
GC-MS Data: The acquired total ion chromatogram (TIC) will show a peak corresponding to Methyl 2-amino-6-methoxybenzoate. The mass spectrum of this peak can be extracted and compared against the NIST library for confirmation. The fragmentation pattern should align with the predicted EI fragments.
-
LC-MS/MS Data: The extracted ion chromatogram (XIC) for m/z 182 will reveal the retention time of the compound. The product ion spectrum from the MS/MS experiment should contain the predicted fragment ions (e.g., m/z 164, 150, 120). The accurate mass measurement capabilities of high-resolution mass spectrometers (like TOF or Orbitrap) can be used to confirm the elemental composition of the precursor and fragment ions.
Conclusion: A Robust Framework for Analysis
This technical guide provides a comprehensive framework for the mass spectrometric analysis of Methyl 2-amino-6-methoxybenzoate. By understanding the principles of ionization and the predictable nature of fragmentation, researchers can confidently develop and apply robust analytical methods for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols for both GC-MS and LC-MS/MS serve as a practical starting point for laboratory implementation. As with any analytical method, validation and optimization are key to ensuring data quality and reliability.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 61151, Methyl 2-methoxybenzoate". PubChem. [Link]
-
NIST Mass Spectrometry Data Center. NIST/EPA/NIH Mass Spectral Library. [Link]
- Viapiano, M. S., et al. (2014). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
-
Phenomenex. LC Column and Sample Preparation Considerations for LC-MS/MS Drug Analysis in Clinical Research. [Link]
-
LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- E. Manousi, et al. (2019). The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry in Food Analysis.
Sources
- 1. Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tecan.com [tecan.com]
- 3. Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research | MDPI [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. myadlm.org [myadlm.org]
Solubility Profile of Methyl 2-amino-6-methoxybenzoate in Organic Solvents: A Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
Methyl 2-amino-6-methoxybenzoate is a key chemical intermediate whose utility in synthetic chemistry, particularly in the development of pharmaceutical agents, is critically dependent on its solubility characteristics. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies like recrystallization, and developing robust analytical methods. This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2-amino-6-methoxybenzoate, explores the theoretical principles governing its solubility, and presents a predictive analysis of its solubility in a range of common organic solvents. Furthermore, this document details rigorous, step-by-step experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise and reliable data tailored to their specific applications.
Physicochemical Profile of Methyl 2-amino-6-methoxybenzoate
A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its solubility. Methyl 2-amino-6-methoxybenzoate (CAS No. 54166-96-0) possesses a unique combination of functional groups that dictate its interaction with different solvent environments.[1] The aromatic ring provides a nonpolar backbone, while the amino (-NH2), methoxy (-OCH3), and methyl ester (-COOCH3) groups introduce polarity and the capacity for hydrogen bonding.
The primary amino group can act as a hydrogen bond donor, while the oxygen atoms in the methoxy and ester functionalities serve as hydrogen bond acceptors.[1] This duality is central to its solubility behavior. The calculated topological polar surface area (TPSA) and LogP values provide quantitative estimates of its polarity and lipophilicity, respectively, which are crucial for initial solvent selection.[1]
| Property | Value | Source |
| CAS Number | 54166-96-0 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | White to light orange powder/crystal | |
| Topological Polar Surface Area (TPSA) | 61.55 Ų | [1] |
| LogP (calculated) | 1.064 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
The Molecular Basis of Solubility: Theoretical Framework
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This adage implies that substances with similar intermolecular forces are more likely to be miscible. For Methyl 2-amino-6-methoxybenzoate, its solubility is a nuanced interplay between its structural features and the properties of the solvent.
-
Polarity and Dipole Moments : The molecule exhibits a net dipole moment due to its polar functional groups. Polar solvents, which also have significant dipole moments, can effectively solvate the molecule by aligning their dipoles to stabilize the solute.
-
Hydrogen Bonding : The ability to form hydrogen bonds is a dominant factor. Polar protic solvents (e.g., alcohols), which can both donate and accept hydrogen bonds, are expected to be excellent solvents. Polar aprotic solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors, interacting favorably with the molecule's amino group.
-
Van der Waals Forces : The nonpolar aromatic ring contributes to solubility in less polar solvents through London dispersion forces. Solvents with aromatic character, like toluene, may exhibit enhanced solubility due to favorable π-π stacking interactions.
The logical relationship between the molecule's functional groups and its potential for intermolecular interactions is visualized below.
Caption: Intermolecular forces of Methyl 2-amino-6-methoxybenzoate.
Predictive Solubility in Common Organic Solvents
While empirical data is the gold standard, a predictive assessment based on physicochemical principles can guide initial solvent screening. The following table classifies the expected solubility of Methyl 2-amino-6-methoxybenzoate across a spectrum of solvents.
| Solvent | Class | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Excellent hydrogen bond donor and acceptor capabilities, effectively solvating all polar groups. |
| Ethanol | Polar Protic | High | Similar to methanol, with slightly reduced polarity due to the longer alkyl chain. |
| Isopropanol | Polar Protic | Medium to High | Increased steric hindrance and lower polarity compared to ethanol may slightly reduce solubility. |
| Water | Polar Protic | Low to Insoluble | Despite its polarity, the significant nonpolar character of the aromatic ring and methyl groups limits miscibility.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor and highly polar nature make it an excellent solvent for this compound.[4] |
| Acetone | Polar Aprotic | Medium to High | Acts as a good hydrogen bond acceptor and has a moderate dipole moment. |
| Acetonitrile | Polar Aprotic | Medium | Less effective at solvating hydrogen bond donors compared to other polar aprotics. |
| Ethyl Acetate | Polar Aprotic | Medium | The ester functionality provides some polarity, but the overall character is less polar than acetone. |
| Dichloromethane (DCM) | Nonpolar | Medium to Low | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capability.[3] |
| Toluene | Nonpolar | Low | Primarily interacts via weak van der Waals forces; potential for π-π stacking with the aromatic ring. |
| Hexane | Nonpolar | Insoluble | Lacks any significant intermolecular forces to overcome the solute's crystal lattice energy.[2] |
Standardized Protocols for Solubility Determination
To ensure data integrity and reproducibility, standardized experimental procedures are essential. The following protocols describe methods for both rapid qualitative assessment and rigorous quantitative measurement.
Protocol for Qualitative Solubility Assessment
This method provides a rapid, preliminary screening of suitable solvents.
Objective: To visually estimate solubility as "soluble," "partially soluble," or "insoluble."
Materials:
-
Methyl 2-amino-6-methoxybenzoate
-
A range of test solvents
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
Procedure:
-
Preparation: Add approximately 10-20 mg of Methyl 2-amino-6-methoxybenzoate to a clean, dry test tube.[5]
-
Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.[2]
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the sample against a contrasting background. The absence of any visible solid particles indicates the compound is "soluble." The presence of undissolved solid suggests it is "partially soluble" or "insoluble."
-
Incremental Addition: If the solid does not fully dissolve, add another 0.5 mL of solvent and repeat the mixing and observation steps, up to a total volume of 3 mL. This helps differentiate between low and very low solubility.
-
Documentation: Record the observations for each solvent tested.
Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This is the benchmark method for determining equilibrium solubility.[6] It ensures the solution is truly saturated at a specific temperature, providing highly accurate and reliable data.
Objective: To determine the precise concentration (e.g., in mg/mL or mol/L) of a saturated solution at a controlled temperature.
Materials:
-
Methyl 2-amino-6-methoxybenzoate
-
Selected high-purity (e.g., HPLC grade) solvent
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
Caption: Workflow for the quantitative shake-flask solubility method.
Step-by-Step Methodology:
-
System Preparation: Add an excess amount of Methyl 2-amino-6-methoxybenzoate to a vial containing a precisely known volume of the solvent. "Excess" means that a visible amount of undissolved solid remains.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the system to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure saturation is achieved.[6]
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered saturate into a pre-weighed volumetric flask using the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC with a UV detector or UV-Vis spectrophotometry, against a prepared calibration curve.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.
Conclusion
The solubility of Methyl 2-amino-6-methoxybenzoate is a complex function of its molecular structure, governed by its capacity for hydrogen bonding and dipole-dipole interactions. While highly soluble in polar solvents like DMSO and methanol, its solubility is limited in nonpolar media. This guide provides the theoretical foundation and predictive framework necessary for informed solvent selection. For critical applications in drug development and process chemistry, the detailed experimental protocols provided herein offer a robust methodology for generating the precise, high-quality solubility data required for process optimization, purification, and formulation.
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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Thermochemical Properties of Methoxybenzoate Isomers
Introduction: The Subtle Significance of Isomeric Position
Methoxybenzoate isomers, encompassing both methoxybenzoic acids and their corresponding methyl esters, are foundational scaffolds in medicinal chemistry and materials science. The seemingly minor variation in the placement of the methoxy group—ortho (2-), meta (3-), or para (4-)—precipitates significant, often counterintuitive, shifts in their physicochemical and thermochemical properties. For drug development professionals, these shifts can dictate a molecule's solubility, crystal packing, stability, and ultimately, its bioavailability. For materials scientists, these same properties determine the viability of these compounds as, for instance, high-temperature phase change materials (PCMs) for thermal energy storage.[1][2]
This guide provides an in-depth exploration of the core thermochemical properties of these isomers. It moves beyond a simple recitation of data to elucidate the causality behind experimental choices and the synergy between empirical measurement and computational validation. As a self-validating system, the protocols and data presented herein are grounded in authoritative sources, providing a reliable framework for researchers in the field. The inclusion of the methoxy group is a frequent strategy in drug design to improve binding, metabolic behavior, and overall physicochemical properties.[3] Understanding its positional impact from a thermochemical standpoint is therefore not merely an academic exercise but a critical component of rational molecular design.
Part 1: Core Thermochemical Principles and Their Implications
A molecule's thermochemical profile is a quantitative expression of its energetic landscape. These properties govern molecular stability, intermolecular interactions, and phase behavior.
-
Standard Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states (typically 298.15 K and 1 bar).[4] A more negative value indicates greater thermodynamic stability. For isomers, differences in ΔfH° reveal the energetic consequences of intramolecular forces, such as hydrogen bonding or steric repulsion.
-
Enthalpy of Fusion (ΔfusH) : The energy required to convert one mole of a substance from a solid to a liquid at its melting point. It reflects the strength of the intermolecular forces in the crystal lattice. This property is paramount in the screening of PCMs, where a high enthalpy of fusion is desirable.[1][2]
-
Enthalpy of Sublimation (ΔsubH°) : The energy required to convert one mole of a substance directly from a solid to a gas. It is a measure of the total intermolecular forces in the solid state. This value is crucial for determining the gas-phase enthalpy of formation from condensed-phase measurements and is a key parameter in understanding material stability and shelf-life.[5][6]
-
Vapor Pressure (P) : The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[7] It is directly related to the Gibbs free energy of the substance and is a critical factor in formulation, processing, and environmental fate. Low vapor pressure is often essential for pharmaceutical compounds to avoid atmospheric accumulation of potentially toxic substances.[8]
-
Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by one degree. It provides insight into the vibrational and rotational modes accessible to the molecule and is essential for detailed thermodynamic modeling.
Part 2: Experimental Determination—A Self-Validating Approach
The integrity of thermochemical data rests on meticulous experimental design and an understanding of the principles behind each technique. The following protocols are presented as self-validating systems, where calibration against known standards ensures the accuracy of the measurements.
Combustion Calorimetry: Quantifying Enthalpic Stability
Combustion calorimetry is the gold standard for determining the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) is calculated. The process involves the complete combustion of a substance in a high-pressure oxygen environment.
Causality in Experimental Choices:
-
The Standard: Benzoic acid is the universally accepted primary standard for calibrating bomb calorimeters.[9][10] Its selection is based on its high purity, non-hygroscopic nature, low volatility, and a precisely known energy of combustion (−26.38 kJ/g).[9] Calibration with this standard ensures that the determined heat capacity of the calorimeter (C_bomb_) is traceable and accurate.
-
High-Pressure Oxygen: The bomb is filled with oxygen to ~25-30 atm to ensure rapid and, most importantly, complete combustion of the organic compound to CO2(g) and H2O(l). Incomplete combustion is a major source of error.
-
Corrections: The measured temperature rise must be corrected for extraneous heat sources, including the energy released by the ignition wire and the formation of nitric acid from trace nitrogen in the bomb. These corrections are critical for achieving high accuracy.
Step-by-Step Protocol for Determining Enthalpy of Formation:
-
Calibration:
-
Accurately weigh a pellet of standard benzoic acid (~1 g).
-
Place the pellet in the crucible inside the bomb. Attach a 10 cm piece of fuse wire, ensuring it touches the pellet.
-
Add 1 mL of distilled water to the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state.
-
Seal the bomb, flush with oxygen, and then pressurize to 25 atm.
-
Submerge the bomb in a known volume of water in the calorimeter.
-
Allow the system to reach thermal equilibrium, then record the initial temperature for several minutes.
-
Ignite the sample and record the temperature rise until a stable final temperature is reached.
-
Calculate the heat capacity of the calorimeter (C_bomb_) using the known energy of combustion of benzoic acid.[9]
-
-
Sample Measurement:
-
Repeat the entire procedure using a precisely weighed pellet of the methoxybenzoate isomer.
-
Calculate the heat of combustion (q_comb_) from the observed temperature change and the calorimeter's heat capacity.
-
Correct for the heat of combustion of the fuse wire and the heat of formation of nitric acid.
-
-
Calculation of ΔfH°:
-
From the corrected heat of combustion at constant volume (ΔU), calculate the enthalpy of combustion at constant pressure (ΔH).
-
Using Hess's Law and the known standard enthalpies of formation for CO2(g) and H2O(l), calculate the standard enthalpy of formation of the isomer.
-
Caption: Principle of heat-flux Differential Scanning Calorimetry (DSC).
Knudsen Effusion Method: Measuring Vapor Pressure
The Knudsen effusion method is a dynamic gravimetric technique for measuring the low vapor pressures of solids and liquids. [8]It relies on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum. The enthalpy of sublimation is then derived using the Clausius-Clapeyron equation. [11] Causality in Experimental Choices:
-
High Vacuum: The experiment is conducted under high vacuum to ensure that the mean free path of the molecules is much larger than the orifice diameter. This guarantees that molecules escape through the orifice without colliding with background gas, a fundamental condition for effusion. [11]* Orifice Geometry: The orifice must be small enough that the equilibrium vapor pressure inside the cell is not significantly disturbed by the effusion of molecules. The rate of mass loss is directly proportional to the orifice area. [7]* Temperature Control: Vapor pressure is exponentially dependent on temperature. Therefore, precise and stable temperature control of the Knudsen cell is paramount for accurate measurements.
Step-by-Step Protocol for Determining Enthalpy of Sublimation:
-
Setup: Place an accurately weighed sample (1-100 mg) into a Knudsen cell, which is a small container with a precisely machined orifice of known area.
-
Evacuation: Place the cell inside a high-vacuum chamber and evacuate the system.
-
Measurement:
-
Heat the cell to a desired, constant temperature.
-
Use an ultra-sensitive microbalance to continuously monitor the mass of the cell.
-
Record the mass loss as a function of time. The rate of mass loss ( dm/dt ) should be linear.
-
-
Calculation of Vapor Pressure: The vapor pressure (P) is calculated using the Knudsen equation:
-
P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)
-
Where A is the orifice area, R is the gas constant, T is the temperature, and M is the molar mass of the substance. [7]5. Calculation of ΔsubH°:
-
Repeat the measurement at several different temperatures.
-
Plot ln(P) versus 1/T. The slope of this line is equal to -ΔsubH°/R, from which the standard enthalpy of sublimation can be determined.
-
Experimental Workflow: Knudsen Effusion Method
Caption: Workflow for determining enthalpy of sublimation via Knudsen effusion.
Part 3: Computational Thermochemistry—The In Silico Complement
Alongside experimental methods, computational chemistry provides an indispensable toolkit for predicting and understanding thermochemical properties. [12][13]High-level quantum mechanical methods can often achieve "chemical accuracy," typically defined as within ~4 kJ/mol (1 kcal/mol) of experimental values. [12] Causality in Method Selection:
-
High-Accuracy Methods (G3, CBS-QB3): These are composite methods that approximate very high-level calculations through a series of smaller, more manageable steps. They are known for their accuracy in predicting enthalpies of formation but are computationally demanding, limiting their use to smaller molecules. [14]* Density Functional Theory (DFT): Methods like B3LYP offer a favorable balance of computational cost and accuracy. While generally less precise than G3 or CBS-QB3, they are suitable for larger molecules and for exploring trends across a series of isomers. [14]* Isodesmic Reactions: To improve accuracy and cancel systematic errors in calculations, it is often better to calculate the enthalpy of a hypothetical, balanced reaction (an isodesmic reaction) rather than relying on atomization energies. In these reactions, the number and types of chemical bonds are conserved on both sides, leading to better error cancellation.
General Computational Workflow:
-
Conformational Search: Identify the lowest-energy conformer(s) of the methoxybenzoate isomer.
-
Geometry Optimization: Perform a full geometry optimization of the lowest-energy structure using a chosen level of theory (e.g., B3LYP/6-311+G(3df,2p)).
-
Frequency Calculation: Calculate the vibrational frequencies at the same level of theory. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
Single-Point Energy: Perform a high-level single-point energy calculation (e.g., using the G3 or CBS-QB3 method) on the optimized geometry to obtain a highly accurate electronic energy.
-
Enthalpy Calculation: Combine the electronic energy with the thermal corrections to obtain the total enthalpy at 298.15 K.
-
ΔfH° Determination: Calculate the enthalpy of formation using the atomization method or, preferably, by constructing an isodesmic reaction involving species with well-known experimental ΔfH° values.
Computational Workflow for Enthalpy of Formation
Caption: A typical workflow for the ab initio calculation of ΔfH°.
Part 4: Data Summary and Analysis of Isomeric Effects
The position of the methoxy group profoundly influences the thermochemical properties through a combination of resonance, inductive, and steric effects, including the potential for intramolecular hydrogen bonding.
Table 1: Experimental Thermochemical Properties of Methoxybenzoic Acid Isomers
| Property | 2-Methoxybenzoic Acid (ortho) | 3-Methoxybenzoic Acid (meta) | 4-Methoxybenzoic Acid (para) | Units | Reference(s) |
| Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ | - | [15][16] |
| Molar Mass | 152.15 | 152.15 | 152.15 | g/mol | [15][16] |
| Melting Point (T_fus_) | 101-103 | ~111 (Polymorph II) | 186 | °C | [15][16][17] |
| Enthalpy of Fusion (ΔfusH) | Data not found | Data not found | 28.5 ± 0.3 | kJ/mol | [16] |
| Enthalpy of Combustion, solid (ΔcH°) | -3818.1 ± 0.7 | -3809.5 ± 0.7 | -3804.8 ± 0.7 | kJ/mol | [15] |
| Enthalpy of Formation, solid (ΔfH°(s)) | -536.0 ± 0.9 | -544.6 ± 0.9 | -549.3 ± 0.9 | kJ/mol | [15] |
| Enthalpy of Sublimation (ΔsubH°) | 104.3 ± 0.5 | 106.6 ± 0.5 | 113.1 ± 0.5 | kJ/mol | [15] |
| Enthalpy of Formation, gas (ΔfH°(g)) | -431.7 ± 1.0 | -438.0 ± 1.0 | -436.2 ± 1.0 | kJ/mol | [15] |
Table 2: Physical Properties of Methyl Methoxybenzoate Isomers
| Property | Methyl 2-methoxybenzoate (ortho) | Methyl 3-methoxybenzoate (meta) | Methyl 4-methoxybenzoate (para) | Units | Reference(s) |
| Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ | - | [18][19][20] |
| Molar Mass | 166.17 | 166.17 | 166.17 | g/mol | [18][19][20] |
| Melting Point | 48-49 | liquid | 47-49 | °C | [20][21] |
| Boiling Point | 254-255 | ~240 | 243 | °C | [20][21] |
| Density (25 °C) | 1.144-1.160 | 1.146 | solid | g/mL | [21][22] |
| Enthalpy of Formation, solid (ΔfH°(s)) | Data not found | Data not found | -520.9 ± 1.6 | kJ/mol | [20] |
| Enthalpy of Sublimation (ΔsubH°) | Data not found | Data not found | 81.3 ± 1.7 | kJ/mol | [5] |
Analysis and Field-Proven Insights
-
Intramolecular vs. Intermolecular Forces: The ortho isomer has the lowest enthalpy of sublimation among the acids, suggesting weaker overall intermolecular forces. This is likely due to intramolecular hydrogen bonding between the carboxylic acid proton and the methoxy oxygen. This internal bonding partially satisfies the hydrogen bonding potential of the carboxyl group, reducing its availability for stronger intermolecular interactions that would create a more stable crystal lattice.
-
Gas-Phase Stability: In the gas phase, where intermolecular forces are absent, the stability trend shifts. The meta isomer becomes the most stable (most negative ΔfH°(g)), followed closely by the para and then the ortho isomer. This highlights the dominant role of electronic effects (resonance and induction) in the isolated molecule.
-
Methyl Esters: For the methyl esters, the ortho and para isomers are solids at room temperature with similar melting points, while the meta isomer is a liquid. This suggests that the crystal packing for the meta isomer is significantly less favorable. The para isomer (methyl anisate) has a measured solid-phase enthalpy of formation of -520.9 kJ/mol. [20]A comprehensive study on methyl benzoate (the parent compound without the methoxy group) found its liquid-phase enthalpy of formation to be -332.8 ± 4.0 kJ mol⁻¹, highlighting the significant stabilizing effect of the methoxy and methyl ester groups. [23]
Part 5: Relevance in Drug Development and Materials Science
A thorough understanding of these thermochemical properties is not merely academic; it has profound practical consequences.
-
Drug Isomerism and Development: Isomers of a drug can exhibit vastly different pharmacological and toxicological profiles. [24]The stability differences revealed by thermochemistry can impact shelf-life and formulation. For example, a more stable polymorph (often the one with the most negative enthalpy of formation) will typically have lower solubility, affecting its bioavailability. DSC is a critical tool for screening for polymorphism, which is a major concern in the pharmaceutical industry. [25][17]
-
ADME Properties: The methoxy group is a key pharmacophore that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. [3]Its position affects lipophilicity (LogP) and hydrogen bonding potential, which in turn govern how the molecule interacts with biological membranes and metabolic enzymes.
-
Phase Change Materials (PCMs): Aromatic esters are being investigated as novel PCMs for thermal energy storage. [1][2]Key requirements for a good PCM are a suitable melting temperature, high enthalpy of fusion (to store more energy), and high thermal stability. The data indicates that isomers like 4-methoxybenzoic acid, with its high melting point and significant enthalpy of fusion, could be interesting candidates for high-temperature applications. [16]
Conclusion
The thermochemical properties of methoxybenzoate isomers are a clear illustration of how subtle structural changes dictate macroscopic behavior. The stability, volatility, and phase behavior of these compounds are governed by a delicate interplay of intramolecular hydrogen bonding, steric effects, and intermolecular forces within the crystal lattice. For scientists in drug development and materials research, a multi-pronged approach that combines high-precision experimental techniques like combustion calorimetry, DSC, and Knudsen effusion with validated computational methods is the most robust strategy. This dual methodology not only provides accurate thermochemical data but also delivers the fundamental insights required to rationally design molecules with tailored properties for advanced applications.
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Experimental and Theoretical Investigations of Three-Ring Ester/Azomethine Materials - PMC. Available at: [Link]
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Benzoic acid, 4-methoxy- - NIST WebBook. Available at: [Link]
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Methyl 3-methoxybenzoate | C9H10O3 - PubChem. Available at: [Link]
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Standard Enthalpy of Formation* for Various Compounds. University of Waterloo. Available at: [Link]
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Enthalpy of formation of methyl benzoate: calorimetry and consequences - RSC Publishing. Available at: [Link]
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Enthalpy of formation of methyl benzoate: calorimetry and consequences - ResearchGate. Available at: [Link]
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The role of the methoxy group in approved drugs | Request PDF - ResearchGate. Available at: [Link]
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Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. Available at: [Link]
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A review of drug isomerism and its significance - PMC. Available at: [Link]
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3-Methoxy-2-nitrobenzoic acid - NIST WebBook. Available at: [Link]
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Electronic Architecture & Synthetic Utility of Substituted Anthranilic Acid Esters
Executive Summary
Anthranilic acid esters (2-aminobenzoates) represent a privileged scaffold in organic chemistry, distinct for their Intramolecular Hydrogen Bonding (IMHB) which locks the molecule in a planar, pseudo-heterocyclic conformation. This electronic architecture dictates their unique fluorescence properties, lipophilicity, and reactivity profiles. This guide dissects the electronic underpinnings of substituted anthranilates, providing researchers with a mechanistic roadmap for utilizing these synthons in drug discovery and advanced materials.
Electronic Structure & Intramolecular Dynamics[1]
The defining feature of anthranilic acid esters is the resonance-assisted hydrogen bond (RAHB) between the amine proton (
The Resonance-Assisted Hydrogen Bond (RAHB)
The IMHB is not merely electrostatic; it is reinforced by resonance delocalization. The lone pair on the nitrogen feeds electron density into the benzene ring, which is withdrawn by the carbonyl group. This "push-pull" system strengthens the H-bond (
Key Electronic Consequences:
-
Planarity: The IMHB forces the ester group to be coplanar with the aromatic ring, maximizing
-conjugation. -
Lipophilicity: By "hiding" the polar donor (NH) and acceptor (C=O) within an internal bond, the effective polarity decreases, enhancing membrane permeability (a strategy often used to navigate "Beyond Rule of 5" space).
-
Chemical Shift: The H-bonded NH proton is significantly deshielded (
ppm in NMR) compared to aniline ( ppm).
Substituent Effects on Frontier Orbitals
Substituents on the benzene ring modulate the HOMO-LUMO gap, directly influencing fluorescence and reactivity.
-
Electron Withdrawing Groups (EWGs) (e.g., 4-CF
, 4-CN):-
Lower the LUMO energy more than the HOMO.
-
Result: Red-shifted absorption, enhanced Intramolecular Charge Transfer (ICT), and increased fluorescence quantum yields in non-polar solvents.
-
-
Electron Donating Groups (EDGs) (e.g., 5-OMe):
-
Raise the HOMO energy.
-
Result: Increased nucleophilicity of the amine (unless sterically hindered), often quenching fluorescence via non-radiative decay pathways.
-
Visualization: Electronic Resonance & IMHB
The following diagram illustrates the resonance structures stabilizing the IMHB and the resulting dipole vectors.
Caption: Resonance structures (A/B) illustrate the electron push-pull system. The zwitterionic contribution strengthens the intramolecular hydrogen bond.
Spectroscopic Signatures & Solvatochromism
Substituted anthranilates act as sensitive environmental probes.[1][2] Their fluorescence is dictated by the stability of the Excited State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT) states.
Fluorescence Data Summary
The table below summarizes the solvatochromic shifts observed when moving from a polar protic solvent (Methanol) to a non-polar solvent (Chloroform). Note the dramatic quantum yield (
| Substituent (Pos.) | Solvent | Quantum Yield ( | Mechanism | ||
| H (Unsubstituted) | MeOH | 336 | 405 | 0.43 | ICT / H-bond breaking |
| H (Unsubstituted) | CHCl | 335 | 400 | 0.26 | Stabilized IMHB |
| 4-CF | MeOH | 345 | 440 | 0.03 | Quenched by solvent H-bond |
| 4-CF | CHCl | 350 | 435 | 0.88 | Strong ICT + Rigid IMHB |
| 5-OMe (EDG) | MeOH | 355 | 460 | <0.10 | Non-radiative decay |
Technical Insight: The 4-CF
Synthetic Methodologies
Efficient synthesis of substituted anthranilic esters requires navigating the amine's nucleophilicity and the steric bulk of ortho-substituents.
Protocol A: Isatoic Anhydride Ring Opening (Recommended)
This method is superior for generating esters without using strong mineral acids, preserving sensitive functional groups.
Reagents: Substituted Isatoic Anhydride, Alcohol (
Step-by-Step Protocol:
-
Setup: Charge a flame-dried round-bottom flask with substituted isatoic anhydride (1.0 equiv) and anhydrous alcohol (10-20 equiv, acts as solvent).
-
Catalysis: Add DMAP (0.1 equiv).
-
Reaction: Reflux at
(or boiling point of alcohol) for 4–6 hours. Monitor CO evolution (bubbler). -
Workup: Evaporate excess alcohol. Dissolve residue in EtOAc, wash with 5% NaHCO
(removes unreacted acid) and brine. -
Purification: Recrystallize from EtOH/Water or flash chromatography (Hex/EtOAc).
Protocol B: Metal-Free Oxidative Esterification
For converting 2-nitrobenzaldehydes directly to anthranilates (useful when starting from nitro-precursors).
Reagents: 2-Nitrobenzaldehyde, Alcohol, Malononitrile (catalytic), Base.[3] Note: This involves an intramolecular redox process where the nitro group is reduced to an amine while the aldehyde is oxidized to the ester.[3]
Visualization: Synthetic Decision Tree
Caption: Selection of synthetic route depends on substrate stability. The Isatoic Anhydride route (Green) is preferred for high purity and mild conditions.
Applications in Drug Development[5][6][7][8][9][10]
Anthranilic acid esters are not just intermediates; they are bioactive scaffolds. The ortho-amino ester motif serves as a bioisostere for other hydrogen-bond locking domains.
Quinazoline Scaffold Synthesis
Anthranilates are the primary precursors for Quinazolin-4(3H)-ones, a class of drugs including Gefitinib (EGFR inhibitor).
-
Reaction: Anthranilate + Formamide/Orthoester
Quinazolinone. -
Electronic Factor: EWGs at the 5-position (para to amine) decrease the nucleophilicity of the amine, requiring higher temperatures for the initial condensation step.
The "Fenamate" Pharmacophore
N-arylated anthranilic acids (Fenamates) are NSAIDs (e.g., Mefenamic acid).
-
Mechanism: The IMHB locks the two aromatic rings in a specific twist, critical for binding to the COX enzyme active site.
-
Design Tip: When designing analogs, maintaining the IMHB is crucial. Replacing the ester with a bioisostere that cannot accept a hydrogen bond (e.g., a simple alkyl group) often abolishes activity.
References
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Wiklund, P. (2006). Comprehensive overview of reactivity and cyclization pathways.
-
A spectroscopic study of substituted anthranilic acids as sensitive environmental probes. McFarland, S. A., et al. (2016). Bioorganic & Medicinal Chemistry. Detailed fluorescence and quantum yield data for CF3/CN derivatives.
-
Intramolecular hydrogen bonding in the S1 excited state of anthranilic acid. Sobolewski, A. L., et al.[4] (2004).[4] Journal of Physical Chemistry A. Theoretical analysis of the IMHB dynamics.
-
Metal-Free Chemoselective Synthesis of Anthranilate Esters. RSC Advances. (2015). Novel redox synthesis from nitrobenzaldehydes.
-
Medicinal chemistry of anthranilic acid derivatives: A mini review. Sharma, P., et al. (2021). Drug Development Research. Applications in NSAIDs and anticancer drugs.[5][6]
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A Technical Guide to the Biosynthesis of Methyl Methoxybenzoates in Plants
Abstract: Methyl methoxybenzoates are specialized plant metabolites crucial for a range of ecological functions, including pollinator attraction and defense against herbivores and pathogens. As key components of floral scents and other volatile emissions, their biosynthesis represents a significant branch of the phenylpropanoid pathway. This technical guide provides an in-depth exploration of the metabolic network responsible for their formation, beginning from primary metabolism through the core phenylpropanoid pathway to the final tailoring reactions. We will dissect the enzymatic steps leading to the benzoic acid core, followed by the critical hydroxylation, O-methylation, and carboxyl methylation events that yield the final methoxylated esters. This document is designed for researchers in plant biochemistry, metabolic engineering, and drug discovery, offering not only a detailed mechanistic overview but also field-proven experimental protocols for pathway elucidation and enzyme characterization.
Section 1: Introduction to Plant Benzenoids
Significance in Plant Biology
Benzoic acid and its derivatives, collectively known as benzenoids, are vital structural elements in a vast number of plant natural products.[1] These compounds fulfill critical roles in plant survival and reproduction, acting as growth regulators, defensive agents, and perhaps most notably, as attractants for pollinators.[1][2] The volatile nature of esters like methyl benzoate and its methoxylated analogs allows them to travel through the air, serving as long-distance chemical signals that mediate complex plant-environment interactions.[2]
Core Chemical Structures
The focus of this guide is on methyl methoxybenzoates. The parent compound is methyl benzoate, formed by the esterification of benzoic acid with methanol. Methoxy-derivatives, such as methyl p-methoxybenzoate, feature an additional methoxy group (-OCH₃) on the aromatic ring, a modification that alters the compound's volatility, solubility, and biological activity.
Overview of the Biosynthetic Strategy
The biosynthesis of these specialized metabolites is a multi-stage process that originates from primary metabolism. The carbon skeleton is derived from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. Phenylalanine then enters the phenylpropanoid pathway, where its side chain is modified and ultimately shortened by two carbons to yield the C₆-C₁ benzoic acid core. A series of subsequent "tailoring" reactions, including hydroxylation, O-methylation, and finally carboxyl methylation, generate the structural diversity observed in nature. This entire network involves enzymes localized in multiple subcellular compartments, including the cytoplasm, peroxisomes, and potentially the endoplasmic reticulum.[3][4]
Section 2: The Core Phenylpropanoid Pathway: Laying the Foundation
The Shikimate Pathway: Synthesis of L-Phenylalanine
The journey begins with the shikimate pathway, a seven-step metabolic route that converts phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway into chorismate.[5][6][7] Chorismate is the final common precursor for all three aromatic amino acids.[7] Through the action of chorismate mutase, prephenate is formed, which is subsequently converted to L-phenylalanine.[6] This pathway is essential as it bridges primary carbon metabolism with the vast world of aromatic secondary metabolites.[5]
Phenylalanine Ammonia-Lyase (PAL): The Gateway Enzyme
L-phenylalanine is channeled into the general phenylpropanoid pathway by the enzyme Phenylalanine Ammonia-Lyase (PAL). PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, the first committed step in the biosynthesis of thousands of phenylpropanoid compounds, including flavonoids, lignin, and benzenoids.[2][8][9]
Section 3: Formation of the Benzoic Acid Scaffold
The conversion of trans-cinnamic acid (a C₆-C₃ compound) to benzoic acid (a C₆-C₁ compound) requires the shortening of the propyl side chain by two carbons. Plants have evolved at least two distinct pathways to accomplish this: a β-oxidative route and a non-β-oxidative route.[1][9]
The β-Oxidative Pathway
This pathway is analogous to the β-oxidation of fatty acids and occurs within the peroxisome.[1] It has been well-characterized in petunia flowers.[1][10]
-
Activation: Cinnamic acid is first converted to its CoA thioester, cinnamoyl-CoA, by a CoA ligase.[1]
-
Hydration/Dehydrogenation: The enzyme cinnamoyl-CoA hydratase/dehydrogenase (CHD) catalyzes the next two steps.[1]
-
Thiolytic Cleavage: A 3-ketoacyl-CoA thiolase (KAT) performs the final step, cleaving off acetyl-CoA to release benzoyl-CoA.[1] Benzoyl-CoA is then hydrolyzed by a thioesterase to yield free benzoic acid.
The Non-β-Oxidative Pathway
This alternative route does not involve CoA intermediates. The exact mechanism can vary between species but generally involves a series of hydroxylations and a final cleavage of the side chain to yield benzoic acid. This pathway is considered a parallel route to the β-oxidative pathway.[3][9]
Section 5: Methodologies for Pathway Elucidation
Investigating the biosynthesis of volatile compounds requires a combination of analytical chemistry and molecular biology techniques. The following protocols provide a robust framework for identifying intermediates and characterizing key enzymes.
Protocol 1: Analysis of Volatile Benzenoids via GC-MS
This protocol describes the extraction and analysis of volatile metabolites from plant tissue, typically flowers or leaves. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile organic compounds (VOCs). [11][12] Causality: Two collection methods are presented. Dynamic headspace collection is non-destructive and captures emitted volatiles, reflecting the bioavailable pool. Solvent extraction provides a comprehensive profile of all volatiles within the tissue, including precursors and stored compounds.
Methodology:
-
Sample Collection (Headspace): a. Enclose a living plant part (e.g., a flower) in a glass chamber or polyacetate bag. b. Use a pump to draw air from the chamber through a cartridge containing an adsorbent resin (e.g., Porapak Q) for a defined period (e.g., 2-4 hours). c. Control: Perform a parallel collection from an empty chamber to identify background contaminants.
-
Sample Collection (Solvent Extraction): a. Harvest a known weight of plant tissue (e.g., 200 mg) and immediately freeze in liquid nitrogen. [13] b. Grind the tissue to a fine powder. c. Extract the powder with a nonpolar solvent (e.g., hexane or methyl tert-butyl ether) containing an internal standard (e.g., nonyl acetate) for quantification. d. Vortex thoroughly and centrifuge to pellet debris. [13]3. GC-MS Analysis: a. For Headspace: Elute the trapped volatiles from the adsorbent cartridge with a small volume of hexane. b. For Both: Inject 1 µL of the solvent extract into the GC-MS. c. Use a suitable capillary column (e.g., DB-5ms). Program the oven with a temperature gradient (e.g., start at 40°C, ramp to 250°C) to separate compounds based on boiling point and polarity. [14] d. The mass spectrometer will fragment the eluting compounds, generating a characteristic mass spectrum for each.
-
Data Analysis: a. Identify compounds by comparing their mass spectra and retention times to authentic standards and reference libraries (e.g., NIST). [15] b. Quantify compounds by integrating the peak area relative to the internal standard.
Protocol 2: In Vitro Assay of Recombinant Methyltransferases
This protocol validates the function of a candidate methyltransferase gene (e.g., a BAMT or OMT) identified through transcriptomics or homology-based cloning.
Causality: Expressing the candidate protein in a heterologous system like E. coli isolates its activity from the complex metabolic background of the plant, allowing for unambiguous determination of its substrate specificity and kinetic properties. A radioactive assay provides high sensitivity, ideal for initial characterization.
Methodology:
-
Protein Expression and Purification: a. Clone the full-length coding sequence of the candidate gene into an expression vector (e.g., pET-28a with a His-tag). b. Transform the vector into an E. coli expression strain (e.g., BL21(DE3)). c. Induce protein expression with IPTG and purify the recombinant protein using nickel-affinity chromatography. d. Verify protein purity and concentration using SDS-PAGE and a Bradford assay.
-
Enzymatic Assay: a. Prepare a reaction mix in a microcentrifuge tube containing: buffer (e.g., 50 mM Tris-HCl, pH 7.5), purified enzyme (approx. 1-5 µg), the putative substrate (e.g., 100 µM benzoic acid or p-hydroxybenzoic acid), and the methyl donor, S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM). [16] b. Controls (Critical for Trustworthiness): Prepare parallel reactions: (i) without enzyme, (ii) with heat-denatured enzyme, and (iii) without the putative substrate. These controls ensure that product formation is dependent on a functional enzyme and the specific substrate. c. Incubate the reaction at a suitable temperature (e.g., 30°C) for 30 minutes.
-
Product Extraction and Detection: a. Stop the reaction by adding acid (e.g., HCl). b. Extract the radioactive methylated product into an organic solvent (e.g., ethyl acetate). The unreacted [¹⁴C]-SAM is charged and will remain in the aqueous phase. c. Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the amount of product formed based on the specific activity of the [¹⁴C]-SAM. b. To determine kinetic parameters (Kₘ and Vₘₐₓ), repeat the assay with varying substrate concentrations.
Section 6: Conclusion and Future Perspectives
The biosynthesis of methyl methoxybenzoates in plants is a sophisticated metabolic process that leverages core pathways before employing a series of specific tailoring enzymes to generate functional volatile compounds. The primary route proceeds from phenylalanine via the phenylpropanoid pathway to a central benzoic acid intermediate, which is then modified by hydroxylases, O-methyltransferases, and carboxyl methyltransferases.
While significant progress has been made, particularly in model organisms like petunia and snapdragon, many questions remain. The specific enzymes responsible for the β-oxidative and non-β-oxidative pathways, as well as the ring-modifying hydroxylases and OMTs, are still unknown in most plant species. Furthermore, the transcriptional regulation that governs the tissue-specific and developmental expression of these pathway genes is a key area for future research. A deeper understanding of this network will empower metabolic engineering efforts to enhance desirable floral scents in ornamental plants, improve natural pest resistance in crops, and potentially provide novel enzymatic tools for the synthesis of high-value aromatic compounds for the pharmaceutical and flavor industries.
Section 7: References
-
Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. PNAS. [Link]
-
Salicylic Acid Biosynthesis in Plants. Frontiers in Plant Science. [Link]
-
The phenylpropanoid pathway in Arabidopsis. The Arabidopsis Book. [Link]
-
DNA methyltransferase assays. PubMed. [Link]
-
Biosynthesis and Roles of Salicylic Acid in Balancing Stress Response and Growth in Plants. International Journal of Molecular Sciences. [Link]
-
Benzoic acid: biosynthesis, modification and function in plants. ResearchGate. [Link]
-
Phenylpropanoid. Wikipedia. [Link]
-
Biosynthesis and Roles of Salicylic Acid in Balancing Stress Response and Growth in Plants. MDPI. [Link]
-
Scientists uncover last steps for benzoic acid creation in plants. Purdue University. [Link]
-
Continuous enzymatic assay for histone lysine methyltransferases. PMC. [Link]
-
Structure, function, and evolution of plant O-methyltransferases. Canadian Journal of Botany. [Link]
-
Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. Frontiers in Plant Science. [Link]
-
Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. MDPI. [Link]
-
A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids. PubMed. [Link]
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A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids. Molecular Plant. [Link]
-
Structure, function, and evolution of plant O-methyltransferases. PubMed. [Link]
-
Analyzing the Core Role of the Phenylpropanoid Metabolic Pathway in Pl. AntBio. [Link]
-
Analytical Approaches for Volatile Organic Compounds to Understand Plant Communication. MDPI. [Link]
-
Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium. Frontiers in Plant Science. [Link]
-
A proposed pathway for methyl p-methoxybenzoate biosynthesis in loquat... ResearchGate. [Link]
-
Methyltransferase Assay Kits. Biocompare. [Link]
-
Methods in plant foliar volatile organic compounds research. PMC. [Link]
-
The biosynthesis network for plant benzoic acid. ResearchGate. [Link]
-
Methyltransferase Assay Kits. BellBrook Labs. [Link]
-
Salicylic Acid Biosynthesis and Metabolism. BioOne Complete. [Link]
-
Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. PubMed. [Link]
-
Salicylic Acid: Biosynthesis, Metabolism and Physiological Role in Plants. Semantic Scholar. [Link]
-
Multifunctional 5-hydroxyconiferaldehyde O-methyltransferases (CAldOMTs) in plant metabolism. Oxford Academic. [Link]
-
Volatile Organic Compounds Emitted by Flowers: Ecological Roles, Production by Plants, Extraction, and Identification. PMC. [Link]
-
Volatile Organic Compounds (VOCs) for Noninvasive Plant Diagnostics. ACS Publications. [Link]
-
Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. Frontiers in Plant Science. [Link]
-
Extraction of plant secondary metabolites. PubMed. [Link]
-
Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS. NIH. [Link]
-
Structure, function, and evolution of plant O-methyltransferases. ResearchGate. [Link]
-
Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica. PMC. [Link]
-
(PDF) Measurement of volatile plant compounds in field ambient air by thermal desorption-gas chromatography-mass spectrometry. ResearchGate. [Link]
-
GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. MDPI. [Link]
-
(PDF) GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. ResearchGate. [Link]
-
Extraction of Plant Secondary Metabolites. Springer Nature Experiments. [Link]
-
The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book. [Link]
-
Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. PMC. [Link]
-
Extraction for Metabolomics. Scholarly Publications Leiden University. [Link]
-
Shikimate pathway. Wikipedia. [Link]
-
The shikimate pathway: gateway to metabolic diversity. PMC. [Link]
-
Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. PMC. [Link]
-
A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid 'Siberia'. Frontiers in Plant Science. [Link]
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Spectroscopic Characterization of Methyl 2-amino-6-methoxybenzoate: A Technical Guide
Executive Summary & Structural Context[1][2]
Methyl 2-amino-6-methoxybenzoate (CAS: 54166-96-0) is a critical pharmacophore in the synthesis of fused heterocyclic systems, particularly quinazolines and benzothiazoles used in oncology and kinase inhibition. Its structural uniqueness lies in the 1,2,6-substitution pattern , where the ester moiety is flanked by an electron-donating amino group (C2) and a methoxy group (C6).
This "steric clamp" creates specific spectroscopic signatures driven by intramolecular hydrogen bonding and electronic shielding. This guide provides a self-validating protocol for the structural confirmation of this intermediate, moving beyond simple peak listing to causal spectral analysis.
Target Molecule Profile[1]
-
IUPAC Name: Methyl 2-amino-6-methoxybenzoate[1]
-
Molecular Formula:
-
Molecular Weight: 181.19 g/mol [2]
-
Key Structural Feature: Pseudo-ring formation via intramolecular H-bond between
and .
Characterization Workflow
The following decision tree outlines the logical flow for validating sample identity and purity.
Figure 1: Analytical workflow for the validation of Methyl 2-amino-6-methoxybenzoate.
Sample Preparation & Solvation
For optimal resolution, solvent choice is critical due to the compound's exchangeable protons.
-
Primary Solvent: Chloroform-d (
) .-
Why: Minimizes exchange broadening of the amine protons. The intramolecular H-bond is stable in non-polar media, providing sharp, diagnostic shifts.
-
-
Secondary Solvent: DMSO-
.-
Why: Use only if solubility is poor or to distinguish overlapping signals. Note that DMSO will disrupt the intramolecular H-bond, shifting the
peak significantly.
-
-
Concentration: 10-15 mg in 0.6 mL solvent for 1H NMR; 30-50 mg for 13C NMR.
Deep Dive: Nuclear Magnetic Resonance (NMR)
The 2,6-substitution pattern results in a 1,2,3-trisubstituted aromatic ring (positions 3, 4, 5). This creates a distinct ABX or ABC spin system depending on the field strength.
H NMR Assignments (Predicted in )
| Moiety | Shift ( | Multiplicity | Integration | Mechanistic Insight |
| Ar-H4 | 7.15 - 7.25 | Triplet ( | 1H | The proton at C4 is meta to both donors ( |
| Ar-H5 | 6.30 - 6.40 | Doublet ( | 1H | Ortho to the methoxy group (C6). Strong shielding via resonance (+M effect) from oxygen. |
| Ar-H3 | 6.15 - 6.25 | Doublet ( | 1H | Ortho to the amino group (C2). Strong shielding via resonance (+M effect) from nitrogen. |
| 5.50 - 6.50 | Broad Singlet | 2H | Chemical shift is highly concentration/temperature dependent. Deshielded relative to aniline due to H-bonding with Ester C=O. | |
| 3.85 - 3.90 | Singlet ( | 3H | Methyl ester protons. | |
| 3.75 - 3.80 | Singlet ( | 3H | Methoxy ether protons. Usually slightly upfield of the ester methyl. |
Coupling Constants (
- Hz (Ortho coupling)
- Hz (Ortho coupling)
-
Validation Check: If you see a singlet in the aromatic region, you have the wrong isomer (likely the 2-amino-5-methoxy or 2-amino-4-methoxy analog).
C NMR Signatures
-
Carbonyl (
): ~168 ppm. -
C-O / C-N (Aromatic): Three signals in the 140-160 ppm range (C2, C6 are quaternary).
-
Methoxy Carbons: Two distinct signals around 52 ppm (ester) and 56 ppm (ether).
Vibrational Spectroscopy (FT-IR)[2]
Infrared spectroscopy is the fastest method to confirm the functional group integrity, particularly the preservation of the amine and ester during synthesis.
-
Amine (
): Look for a doublet at 3350-3450 cm (Asymmetric/Symmetric stretch).-
Diagnostic: A single band suggests secondary amine impurity.
-
-
Ester (
): Strong band at 1680-1700 cm .-
Shift: This is lower than typical esters (~1735 cm
) due to conjugation with the benzene ring and the internal H-bond.
-
-
Ether (
): Strong stretch at 1200-1250 cm .
Mass Spectrometry (MS) & Fragmentation
Technique: GC-MS (EI, 70eV) or LC-MS (ESI).
Molecular Ion (
Fragmentation Logic (EI)
The fragmentation pattern confirms the substituent arrangement.
Figure 2: Predicted fragmentation pathway. The "Ortho Effect" (loss of methanol) is characteristic of ortho-substituted benzoates.
Common Impurities & Troubleshooting
When characterizing this compound, three specific impurities often confound the spectra:
| Impurity | Origin | Spectroscopic Flag |
| 2-Amino-6-methoxybenzoic acid | Hydrolysis of ester | IR: Broad OH stretch (2500-3000 cm |
| Methyl 2-nitro-6-methoxybenzoate | Incomplete reduction | NMR: Aromatic protons shift downfield. IR: Nitro bands at 1530/1350 cm |
| Isatoic Anhydride Derivative | Cyclization side-product | MS: M+ different than 181.[3] IR: Anhydride doublet C=O (>1750 cm |
References
-
PubChem. Compound Summary: Methyl 2-amino-6-methoxybenzoate (CAS 54166-96-0).[4] National Library of Medicine. [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for assigning substituent effects in trisubstituted benzenes).
-
NIST Chemistry WebBook. General trends for Anthranilic Acid Esters.[Link]
Sources
Methodological & Application
Application Notes and Protocols: Methyl 2-amino-6-methoxybenzoate as a Precursor for Quinazolinone Synthesis
Introduction: The Strategic Importance of the Quinazolinone Scaffold
The quinazolinone core is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] These molecules exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties.[3][4] The therapeutic success of quinazolinone-based drugs, such as the anticancer agents erlotinib and gefitinib, has fueled ongoing research into novel synthetic routes to access diverse analogues.[4]
Methyl 2-amino-6-methoxybenzoate emerges as a valuable and strategic precursor for the synthesis of 8-methoxy-substituted quinazolinones. The presence of the methoxy group at the 6-position of the starting benzoate translates to an 8-methoxy substituent on the final quinazolinone ring system. This particular substitution pattern is of significant interest as it can modulate the physicochemical properties and biological activity of the resulting compounds, potentially leading to enhanced efficacy and selectivity.
This guide provides a comprehensive overview of the synthetic utility of methyl 2-amino-6-methoxybenzoate in the construction of quinazolinone derivatives. We will delve into the mechanistic rationale behind the synthetic strategies and provide detailed, field-proven protocols for researchers in drug development and organic synthesis.
Synthetic Strategy: From Anthranilate to Quinazolinone
The conversion of a 2-aminobenzoate derivative, such as methyl 2-amino-6-methoxybenzoate, into a quinazolinone ring system necessitates the introduction of a one-carbon unit and a nitrogen atom to form the pyrimidine portion of the bicyclic structure. Several synthetic methodologies can achieve this transformation. A robust and widely employed approach involves a two-step sequence: initial acylation of the amino group followed by cyclocondensation with a nitrogen source.
A common and effective method involves the initial conversion of the anthranilate to a benzoxazinone intermediate, which is then reacted with a primary amine or ammonia source to yield the desired quinazolinone. This strategy offers a high degree of versatility, allowing for the introduction of various substituents at the N-3 position of the quinazolinone core.
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic workflow from methyl 2-amino-6-methoxybenzoate to a target 8-methoxyquinazolinone.
Caption: General workflow for the synthesis of 3-substituted 8-methoxyquinazolinones.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative 3-substituted 8-methoxy-2-methylquinazolin-4(3H)-one from methyl 2-amino-6-methoxybenzoate.
Protocol 1: Synthesis of 8-Methoxy-2-methyl-4H-benzo[d][1]oxazin-4-one
This protocol details the formation of the key benzoxazinone intermediate. The reaction of methyl 2-amino-6-methoxybenzoate with acetic anhydride serves a dual purpose: N-acetylation of the amino group, followed by an intramolecular cyclization to form the benzoxazinone ring with the elimination of methanol.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| Methyl 2-amino-6-methoxybenzoate | 6342-82-1 | 181.19 | 10.0 g |
| Acetic Anhydride | 108-24-7 | 102.09 | 30 mL |
| Pyridine (optional, as catalyst) | 110-86-1 | 79.10 | 1-2 mL |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-amino-6-methoxybenzoate (10.0 g).
-
To the flask, add acetic anhydride (30 mL). Optionally, add a catalytic amount of pyridine (1-2 mL) to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 140°C) and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into ice-cold water (200 mL) with vigorous stirring to precipitate the product and quench the excess acetic anhydride.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum to obtain 8-methoxy-2-methyl-4H-benzo[d][1]oxazin-4-one. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.
Protocol 2: Synthesis of 3-Substituted-8-methoxy-2-methylquinazolin-4(3H)-one
This protocol describes the conversion of the benzoxazinone intermediate into the final quinazolinone product through reaction with a primary amine. The primary amine acts as a nucleophile, attacking the carbonyl group of the benzoxazinone, leading to ring opening and subsequent recyclization to form the quinazolinone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 8-Methoxy-2-methyl-4H-benzo[d][1]oxazin-4-one | 191.18 | 5.0 g |
| Primary Amine (e.g., Aniline) | 93.13 | 1.1 equivalents |
| Glacial Acetic Acid | 60.05 | 50 mL |
| Ethanol | 46.07 | For recrystallization |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 8-methoxy-2-methyl-4H-benzo[d][1]oxazin-4-one (5.0 g) in glacial acetic acid (50 mL).
-
Add the primary amine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice (200 g). A precipitate of the crude product will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-substituted-8-methoxy-2-methylquinazolin-4(3H)-one.
Causality in Experimental Choices
-
Choice of Acetic Anhydride: Acetic anhydride serves as both a reagent for N-acetylation and a dehydrating agent to facilitate the subsequent cyclization to the benzoxazinone. Its use in excess ensures the reaction goes to completion.
-
Reflux Conditions: The elevated temperatures during reflux provide the necessary activation energy for both the acylation and cyclization steps, leading to a reasonable reaction rate.
-
Use of Glacial Acetic Acid in Protocol 2: Glacial acetic acid acts as a solvent that can dissolve the reactants and also as a catalyst for the ring-opening and recyclization steps. Its acidic nature protonates the carbonyl oxygen of the benzoxazinone, making it more susceptible to nucleophilic attack by the primary amine.
-
Recrystallization for Purification: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent (e.g., ethanol) is crucial and should be determined based on the solubility of the product and impurities.
Conclusion
Methyl 2-amino-6-methoxybenzoate is a readily accessible and versatile precursor for the synthesis of 8-methoxy-substituted quinazolinones. The two-step protocol involving the formation of a benzoxazinone intermediate provides a reliable and adaptable route to a wide range of N-3 substituted quinazolinone derivatives. The methodologies outlined in this guide are robust and can be readily implemented in a standard organic synthesis laboratory. The strategic incorporation of the 8-methoxy group through the use of this specific precursor offers exciting opportunities for the development of novel quinazolinone-based therapeutic agents.
References
- Study on quinazolinone derivative and their pharmacological actions. (2024).
- Li, J. T., et al. (2004). An efficient and practical synthesis of 2,3-disubstituted 4(3H)-quinazolinones under microwave irradiation. Journal of Chemical Research, 2004(5), 346-347.
- Al-Suprat, S. A. (2020). Synthesis, characterization, and antimicrobial evaluation of some new quinazolinone derivatives. Egyptian Journal of Chemistry, 63(8), 2921-2929.
- Jatav, V., Kashaw, S., & Mishra, P. (2008). Synthesis and antimicrobial activity of some new 3-[5-(4-substituted) phenyl-1, 3, 4-oxadiazole-2yl]-2-styryl quinazoline-4 (3H)-ones. Medicinal Chemistry Research, 17(2-7), 205-211.
- A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone deriv
- Synthesis of quinazolinones 3a with methyl 2-amino benzoate. (n.d.).
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2022). Libyan Journal of Science & Technology.
- Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. (2022). MDPI.
- Synthesis, Method Optimization of 2,3-Disubtitutedquinazolin-4(3H)-One Derivatives. (2018). Journal of Physics: Conference Series, 1028, 012015.
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI.
- Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (n.d.).
Sources
Use of Methyl 2-amino-6-methoxybenzoate in heterocyclic compound synthesis
Application Note: Strategic Utilization of Methyl 2-amino-6-methoxybenzoate in Heterocyclic Synthesis
Part 1: Executive Summary & Chemical Profile
Methyl 2-amino-6-methoxybenzoate is a specialized anthranilate derivative characterized by a methoxy substituent at the 6-position (ortho to the ester carbonyl). While generic anthranilates are ubiquitous in heterocyclic chemistry, this specific regioisomer is the critical precursor for synthesizing 5-methoxyquinazolin-4(3H)-ones and 5-methoxy-substitued fused systems .
Accessing the 5-position of the quinazolinone core is synthetically challenging via post-cyclization functionalization due to electronic deactivation and steric shielding by the peri-carbonyl group. Therefore, utilizing the pre-functionalized Methyl 2-amino-6-methoxybenzoate scaffold is the most efficient "design-in" strategy for developing focused libraries of 5-substituted bioactive heterocycles, including analogs of alkaloids like glycosmicine.
Key Reactivity Insights (The "Peri-Effect")
-
Electronic Influence: The 6-methoxy group acts as an electron-donating group (EDG) via resonance, increasing the nucleophilicity of the aniline nitrogen. This typically accelerates the initial attack on electrophiles (e.g., aldehydes, isothiocyanates).
-
Steric Constraint: The methoxy group is located ortho to the ester carbonyl. In the final quinazolinone structure, this becomes the 5-position , placing the methoxy group in the peri-position relative to the C4 carbonyl. This creates steric compression, often requiring higher reaction temperatures or specific Lewis acid catalysis to drive the final cyclodehydration step compared to unsubstituted anthranilates.
Part 2: Experimental Protocols
Protocol A: Direct Synthesis of 5-Methoxyquinazolin-4(3H)-one (Modified Niementowski Reaction)
Primary Application: Synthesis of the unsubstituted core scaffold.
This protocol utilizes a modified Niementowski cyclocondensation. While traditional methods use anthranilic acid, the methyl ester is preferred here to avoid high-temperature decarboxylation byproducts and improve solubility.
Reagents:
-
Methyl 2-amino-6-methoxybenzoate (1.0 equiv)
-
Formamide (10.0 equiv)
-
Ammonium Acetate (1.5 equiv) - Catalyst
Methodology:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 2-amino-6-methoxybenzoate (e.g., 5.0 mmol, ~905 mg), Ammonium Acetate (7.5 mmol), and Formamide (5 mL).
-
Reaction: Heat the mixture to 140–150 °C for 6–8 hours.
-
Expert Note: Monitor by TLC (EtOAc/Hexane). The reaction is driven by the elimination of methanol and ammonia. The high temperature is necessary to overcome the steric hindrance of the 6-methoxy group during ring closure.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (50 mL) with vigorous stirring.
-
Isolation: The product, 5-methoxyquinazolin-4(3H)-one, will precipitate as a solid. Filter the precipitate, wash copiously with water to remove excess formamide, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1]
Expected Yield: 75–85%
QC Check:
Protocol B: Iodine-Catalyzed Oxidative Cyclization to 2-Aryl-5-methoxyquinazolin-4(3H)-ones
Primary Application: Rapid generation of C2-functionalized libraries (3-component coupling).
This modern protocol avoids the isolation of intermediate Schiff bases and uses molecular iodine to facilitate oxidative cyclization of the intermediate aminal.
Reagents:
-
Methyl 2-amino-6-methoxybenzoate (1.0 equiv)
-
Aryl Aldehyde (e.g., Benzaldehyde) (1.2 equiv)
-
Ammonium Acetate (2.0 equiv) - Nitrogen source
-
Iodine (
) (0.1 equiv) - Catalyst -
tert-Butyl hydroperoxide (TBHP) (2.0 equiv) - Oxidant
-
Solvent: Ethanol or Acetonitrile
Methodology:
-
Mixing: In a sealed tube or reaction vial, dissolve Methyl 2-amino-6-methoxybenzoate (1.0 mmol) and the Aryl Aldehyde (1.2 mmol) in Ethanol (5 mL). Stir at room temperature for 30 minutes to allow partial imine formation.
-
Addition: Add Ammonium Acetate (2.0 mmol), Iodine (10 mol%), and TBHP (2.0 mmol).
-
Cyclization: Heat the mixture to 80 °C for 4–6 hours.
-
Quenching: Cool to RT and add saturated aqueous
(sodium thiosulfate) to quench any residual iodine (color change from brown to yellow/clear). -
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Summary Table:
| Component | Role | Stoichiometry | Critical Parameter |
| Methyl 2-amino-6-methoxybenzoate | Scaffold Precursor | 1.0 equiv | Purity >97% |
| Aryl Aldehyde | C2-Substituent Source | 1.2 equiv | Electron-poor aldehydes react faster |
| Ammonium Acetate | N3 Source | 2.0 equiv | Excess required to prevent oligomerization |
| Iodine | Lewis Acid / Catalyst | 0.1 equiv | Essential for oxidative dehydrogenation |
Protocol C: Synthesis of 3-Substituted 5-Methoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones
Primary Application: Accessing sulfur-containing heterocycles for further functionalization (S-alkylation).
Reagents:
-
Methyl 2-amino-6-methoxybenzoate (1.0 equiv)
-
Isothiocyanate (
) (1.1 equiv) -
Triethylamine (
) (2.0 equiv) -
Solvent: Ethanol (absolute)
Methodology:
-
Reflux: Dissolve the ester and isothiocyanate in Ethanol containing
. Reflux for 10–12 hours. -
Mechanism: The aniline nitrogen attacks the isothiocyanate to form a thiourea intermediate. Under basic reflux conditions, the thiourea nitrogen attacks the ester carbonyl, displacing methanol and closing the ring.
-
Isolation: Cool the mixture. Acidify slightly with dilute HCl to precipitate the thioxo-derivative. Filter and recrystallize from ethanol.
Part 3: Visualization & Pathways
The following diagram illustrates the divergent synthesis pathways starting from Methyl 2-amino-6-methoxybenzoate, highlighting the specific reagents required to access different heterocyclic cores.
Caption: Divergent synthetic pathways from Methyl 2-amino-6-methoxybenzoate to access distinct 5-methoxyquinazolinone scaffolds.
Part 4: References
-
Synthesis of Quinazolinones (General Methodology): Samanta, R., et al. "Molecular Iodine Catalyzed Metal-Free Oxidative Coupling of 2-Aminobenzamides with Aryl Methyl Ketones."[4] Journal of Organic Chemistry, vol. 84, no. 16, 2019, pp. 10160–10171. Link
-
Quinazolinone Biological Activity & SAR: Hishmat, O. H., et al. "Synthesis and Pharmacological Activity of Some New Quinazolinone Derivatives." European Journal of Medicinal Chemistry, vol. 20, no. 1, 1985.[3] (Contextual grounding for 5-substituted activity).
-
Microwave Assisted Synthesis: Bougrin, K., et al. "Novel Synthesis of 4(3H)-Quinazolinones under Microwave Irradiation."[5] Tetrahedron, vol. 61, no. 39, 2005, pp. 9391-9396. Link
-
Isothiocyanate Cyclization: Witt, A., et al. "Recent developments in the synthesis of quinazolinone alkaloids." Current Organic Chemistry, vol. 7, no. 12, 2003.[6]
-
Product Verification (CAS Data): PubChem Compound Summary for CID 12318577, Methyl 2-amino-6-methoxybenzoate. Link
Sources
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Application Note: A Convergent and Scalable Synthesis of Key Gefitinib Intermediates from Substituted Benzoates
Abstract: Gefitinib (Iressa®) is a cornerstone therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) for patients with specific mutations in the epidermal growth factor receptor (EGFR).[1] Its mechanism relies on the selective inhibition of the EGFR tyrosine kinase domain, thereby disrupting downstream signaling pathways that drive tumor proliferation and survival. The efficient and scalable synthesis of Gefitinib and its precursors is of paramount importance for pharmaceutical development and manufacturing. This application note provides a comprehensive, field-proven guide for the synthesis of crucial Gefitinib intermediates, commencing from the readily available and cost-effective starting material, methyl 3-hydroxy-4-methoxybenzoate. We present a detailed, step-by-step protocol, explain the causal logic behind experimental choices, and offer insights into process optimization.
Overall Synthetic Strategy & Mechanistic Rationale
The synthesis of a complex molecule like Gefitinib is best approached through a convergent strategy, where different fragments of the molecule are synthesized separately and then combined in the final stages. This approach maximizes overall yield and simplifies purification. Our strategy focuses on two key fragments: the substituted quinazoline core and the 3-chloro-4-fluoroaniline side chain.
The chosen route, starting from methyl 3-hydroxy-4-methoxybenzoate, is advantageous due to the low cost of the starting material and the logical sequence of transformations that build the required functionality.[2][3] The synthesis proceeds through six key transformations to build the quinazoline core:
-
O-Alkylation: Introduction of a latent side-chain functionality.
-
Regioselective Nitration: Installation of the second nitrogen atom required for the quinazoline ring.
-
Reduction: Conversion of the nitro group to an amine.
-
Cyclization: Formation of the core quinazolinone heterocycle.
-
Chlorination: Activation of the 4-position for nucleophilic attack.
-
Side-Chain Modification: Final installation of the morpholino group.
Concurrently, the essential coupling partner, 3-chloro-4-fluoroaniline, is prepared via a high-yield reduction. The final step involves a nucleophilic aromatic substitution (SNAr) to couple these two key fragments.
Figure 1: Convergent synthetic workflow for Gefitinib.
Causality Behind Experimental Choices:
-
Starting Material: Methyl 3-hydroxy-4-methoxybenzoate provides the correct oxygenation pattern (methoxy and hydroxyl groups) on the benzene ring, pre-set for the final Gefitinib structure.
-
Alkylation & Nitration Sequence: Alkylating the hydroxyl group first protects it and prevents unwanted side reactions during the subsequent electrophilic nitration step. The powerful electron-donating effects of the methoxy and alkoxy groups direct the incoming nitro group to the ortho position, which is essential for the subsequent cyclization.
-
Quinazolinone Formation: The reduction of the nitro group to an amine provides the necessary nucleophile to react with a one-carbon source (from formamidine acetate) to construct the pyrimidinone ring of the quinazoline core.[3]
-
Chlorination for Activation: The C4 position of the quinazolin-4-one is not electrophilic enough to react with an aniline. Conversion of the hydroxyl group (a poor leaving group) into a chloride (an excellent leaving group) using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) is a classic and necessary activation step for the final SNAr reaction.[4][5]
Detailed Experimental Protocols: Quinazoline Core Synthesis
This section provides step-by-step protocols for the synthesis of the key 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline intermediate.
Protocol 2.1: Alkylation - Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (A)
This reaction attaches the three-carbon linker to the phenolic oxygen via a Williamson ether synthesis.
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| Methyl 3-hydroxy-4-methoxybenzoate | 182.17 | 1.0 | 50.0 g |
| 1-Bromo-3-chloropropane | 157.44 | 1.2 | 41.0 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 75.5 g |
| N,N-Dimethylformamide (DMF) | - | - | 250 mL |
Procedure:
-
To a stirred suspension of potassium carbonate in DMF in a 1 L round-bottom flask, add methyl 3-hydroxy-4-methoxybenzoate.
-
Add 1-bromo-3-chloropropane dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 70-80°C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into 1 L of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as an oil.
Protocol 2.2: Nitration - Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (B)
This step introduces the nitro group ortho to the future amino group, a critical step for ring formation. Temperature control is crucial to prevent side reactions.
Procedure:
-
Dissolve Intermediate A (from Protocol 2.1) in a mixture of acetic acid (200 mL) and acetic anhydride (70 mL) in a 1 L flask.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add 66% nitric acid (60 mL) dropwise over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at room temperature for 5-6 hours.
-
Slowly pour the reaction mixture into 2 L of ice water with vigorous stirring. A yellow solid will precipitate.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Expected Yield: 85-90%.[2]
-
Protocol 2.3: Reduction - Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (C)
The nitro group is reduced to an amine. While catalytic hydrogenation is an option, reduction with iron powder in acetic acid is a robust and scalable method.[3]
Procedure:
-
Create a slurry of iron powder (100 g) in a mixture of methanol (300 mL) and acetic acid (150 mL).
-
Heat the slurry to 50°C and add Intermediate B (from Protocol 2.2) portion-wise over 30 minutes.
-
After the addition, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the pad with hot methanol.
-
Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 250 mL).
-
Dry the combined organic layers over sodium sulfate and evaporate the solvent to give the desired amine.
-
Expected Yield: 75-80%.[3]
-
Protocol 2.4: Cyclization - Synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one (D)
The quinazolinone ring is formed by reacting the ortho-aminobenzoate with formamidine acetate.
Procedure:
-
Dissolve Intermediate C (from Protocol 2.3) and formamidine acetate (1.5 eq) in absolute ethanol (400 mL).
-
Heat the mixture to reflux and maintain for 8-12 hours. A precipitate will form as the reaction progresses.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Expected Yield: 80-85%.[3]
-
Protocol 2.5: Chlorination - Synthesis of 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (E)
The quinazolinone is activated by converting the 4-oxo group to a 4-chloro group. Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.
Procedure:
-
Suspend Intermediate D (from Protocol 2.4) in thionyl chloride (150 mL).
-
Add a catalytic amount of DMF (2-3 mL) dropwise. Vigorous gas evolution (SO₂ and HCl) will occur.
-
Heat the mixture to reflux for 3-4 hours, at which point the solution should become clear.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Azeotrope the residue with toluene (2 x 50 mL) to remove any remaining traces of thionyl chloride. The resulting solid can be used directly in the next step.
-
Expected Yield: 95-98% (crude).[3]
-
Protocol 2.6: Amination - Synthesis of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (F)
The final side chain is installed by substituting the chloride on the propyl chain with morpholine.
Procedure:
-
Dissolve the crude Intermediate E (from Protocol 2.5) in acetonitrile (300 mL).
-
Add morpholine (3.0 eq) and potassium carbonate (2.5 eq).
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under vacuum.
-
Purify the residue by recrystallization from isopropanol to obtain the final key intermediate as a solid.
-
Expected Yield: 85-90%.
-
Synthesis of the Aniline Coupling Partner
Protocol 3.1: Synthesis of 3-Chloro-4-fluoroaniline
This crucial intermediate is most efficiently and cleanly synthesized by the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[6][7]
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| 3-Chloro-4-fluoronitrobenzene | 175.55 | 1.0 | 60.0 g |
| 1% Platinum on Carbon (Pt/C) | - | - | 200 mg |
| Hydrogen (H₂) Gas | 2.02 | Excess | 0.8 MPa |
| Methanol (Solvent) | - | - | 300 mL |
Procedure:
-
Charge a suitable hydrogenation reactor (e.g., a Parr shaker) with 3-chloro-4-fluoronitrobenzene, the Pt/C catalyst, and methanol.
-
Seal the reactor and purge the atmosphere with nitrogen three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.8 MPa.
-
Heat the reactor to 80°C and begin vigorous stirring/agitation.
-
Maintain the reaction for 4-5 hours, monitoring hydrogen uptake.
-
Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Filter the hot reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product. It can be further purified by vacuum distillation.
The Key Coupling Reaction: A Mechanistic View
The final step in the synthesis of Gefitinib itself (which validates the utility of our intermediates) is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing quinazoline ring system activates the C4 position, allowing the lone pair of the 3-chloro-4-fluoroaniline to attack and displace the chloride leaving group.
Figure 2: Mechanism of the final SNAr coupling reaction.
Protocol 4.1: Synthesis of Gefitinib
-
Charge a flask with Key Intermediate F (from Protocol 2.6), 3-chloro-4-fluoroaniline (1.1 eq), and isopropanol as the solvent.[9]
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to 15-20°C.
-
Add a small amount of hydrochloric acid to precipitate the product as its hydrochloride salt.
-
Stir at 5-10°C for 30 minutes, then filter the solid.
-
Wash the solid with chilled methanol and dry to obtain Gefitinib.
-
Expected Yield: 85-95%.
-
Data and Purity Summary
| Intermediate | Structure | Step | Typical Yield | Purity (HPLC) |
| A | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 1 | 90-95% | >98% |
| B | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | 2 | 85-90% | >98% |
| C | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | 3 | 75-80% | >97% |
| D | 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one | 4 | 80-85% | >99% |
| E | 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | 5 | 95-98% | (Used Crude) |
| F | 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | 6 | 85-90% | >99% |
| - | 3-Chloro-4-fluoroaniline | 7 | >94% | >99.5% |
References
- BenchChem. (2025). Synthesis of a Key Gefitinib Intermediate: A Detailed Application Note and Protocol Utilizing 4-(3-Chloropropyl)morpholine.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline.
- New Drug Approvals. (2015). Gefitinib.
- Ming, Y., You, J., & Ji, R. (2007).
- Li, J., et al. (2024). Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib.
- Google Patents. Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline.
- BenchChem. (2025). A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline.
- Patsnap Eureka. Preparation method of 3-chloro-4-fluoroaniline.
- Chandregowda, V., et al. (2009). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib.
- ResearchGate. (2025).
- Zhang, M., et al. (2011). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PMC.
- ResearchGate. (2020).
- ChemicalBook. 4-Chloro-6,7-dimethoxyquinazoline synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation method of 3-chloro-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Application Note & Protocol: Strategic Derivatization of the Amino Group in Methyl 2-amino-6-methoxybenzoate
Abstract
This technical guide offers a detailed exploration of synthetic strategies for the derivatization of the primary amino group in Methyl 2-amino-6-methoxybenzoate. As a key building block in medicinal chemistry and materials science, the targeted modification of this amine is fundamental for scaffold diversification and the modulation of physicochemical properties. This document provides experimentally robust and validated protocols for two cornerstone transformations: N-acylation and N-sulfonylation. The protocols are presented with a deep dive into the underlying reaction mechanisms, rationale for reagent and condition selection, and comprehensive analytical characterization of the resulting products. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile substrate in their synthetic campaigns.
Introduction: The Synthetic Utility of Methyl 2-amino-6-methoxybenzoate
Methyl 2-amino-6-methoxybenzoate is a sterically hindered anthranilate ester. The reactivity of its primary amino group is modulated by the electronic donating effect of the methoxy substituent and the steric hindrance imposed by its two ortho neighbors (the methoxy and methyl ester groups). This unique electronic and steric environment makes its derivatization a non-trivial yet highly valuable synthetic operation.
Strategic derivatization of the amino moiety allows for:
-
Expansion of Chemical Space: Introduction of diverse functional groups to build libraries of compounds for screening in drug discovery.
-
Synthesis of Heterocycles: The derivatized amine can serve as a linchpin for subsequent intramolecular cyclization reactions to forge complex heterocyclic systems.
-
Fine-Tuning of Molecular Properties: Altering lipophilicity, hydrogen bonding potential, and metabolic stability through the installation of different N-substituents.
This application note provides detailed, step-by-step protocols for converting the amine to an amide via acylation and to a sulfonamide via sulfonylation, two of the most powerful transformations in the synthetic chemist's toolkit.
General Reaction Workflow
A successful derivatization campaign follows a systematic workflow, from initial reaction setup to final product verification. This structured approach ensures reproducibility and high purity of the target compounds.
Figure 1: A generalized workflow for the derivatization of the amino group.
Protocol 1: N-Acylation with Acetyl Chloride
The conversion of the primary amine to a secondary amide is a fundamental transformation that reduces the basicity of the nitrogen and introduces a hydrogen bond donor/acceptor unit. This protocol details the N-acetylation using acetyl chloride.
Mechanistic Rationale
The reaction proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of acetyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Selection of Base and Solvent: A non-nucleophilic organic base like triethylamine (TEA) is ideal for scavenging the generated HCl. Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are essential to prevent hydrolysis of the highly reactive acetyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Key Role |
| Methyl 2-amino-6-methoxybenzoate | >98% | Sigma-Aldrich | Starting Material |
| Acetyl Chloride | Reagent Grade, >98% | Sigma-Aldrich | Acetylating Agent |
| Triethylamine (TEA) | >99%, Distilled | Acros Organics | HCl Scavenger |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Chemical | Reaction Solvent |
| Saturated aq. NaHCO₃ | ACS Grade | VWR Chemicals | Aqueous Workup |
| Brine (Saturated aq. NaCl) | ACS Grade | VWR Chemicals | Aqueous Workup |
| Anhydrous MgSO₄ | ACS Grade | Sigma-Aldrich | Drying Agent |
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 2-amino-6-methoxybenzoate (1.0 eq., e.g., 1.81 g, 10.0 mmol) in anhydrous DCM (50 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq., 1.67 mL, 12.0 mmol) to the solution.
-
Electrophile Addition: Add acetyl chloride (1.1 eq., 0.78 mL, 11.0 mmol) dropwise over 10 minutes. An exotherm may be observed. Maintain the temperature below 5 °C during the addition.
-
Reaction Progression: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using an eluent such as 40% ethyl acetate in hexanes.
-
Workup:
-
Quench the reaction by the slow addition of 30 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 30 mL of 1M HCl, 30 mL of saturated aqueous NaHCO₃, and 30 mL of brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, Methyl 2-(acetylamino)-6-methoxybenzoate, can be purified by recrystallization from ethyl acetate/hexanes to yield a white solid.
Expected Characterization Data
| Property | Expected Value/Observation |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (br s, 1H, NH), ~7.4 (t, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.20 (s, 3H, COCH₃). |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1690 (Amide I, C=O stretch), ~1600 (Aromatic C=C), ~1530 (Amide II, N-H bend).[1][2][3] |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₁₄NO₄⁺: 224.09. |
Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride
The formation of a sulfonamide from a primary amine is a robust reaction that introduces a stable, electron-withdrawing group. This protocol is adapted from a procedure for a closely related substrate, methyl 2-aminobenzoate.[4]
Mechanistic Rationale
The reaction is a nucleophilic attack by the amine on the highly electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base is essential to neutralize the resulting HCl. Pyridine is often used as both the base and solvent, as it can form a highly reactive sulfonylpyridinium salt intermediate, accelerating the reaction. Alternatively, a base like triethylamine in an inert solvent like THF is also effective.[4]
Figure 2: Simplified reaction scheme for N-sulfonylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Key Role |
| Methyl 2-amino-6-methoxybenzoate | >98% | Sigma-Aldrich | Starting Material |
| p-Toluenesulfonyl chloride (TsCl) | >98% | TCI America | Sulfonylating Agent |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Reaction Solvent |
| Triethylamine (TEA) | >99%, Distilled | Acros Organics | HCl Scavenger |
| Ethyl Acetate | ACS Grade | VWR Chemicals | Extraction Solvent |
| Anhydrous Na₂SO₄ | ACS Grade | Sigma-Aldrich | Drying Agent |
Detailed Experimental Protocol
-
Reaction Setup: Dissolve Methyl 2-amino-6-methoxybenzoate (1.0 eq., e.g., 1.81 g, 10.0 mmol) in anhydrous THF (40 mL) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine (1.5 eq., 2.09 mL, 15.0 mmol) to the solution.
-
Electrophile Addition: Add p-toluenesulfonyl chloride (1.2 eq., 2.29 g, 12.0 mmol) in one portion.
-
Reaction Progression: Heat the mixture to reflux and maintain for 6-12 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add 50 mL of water to the residue.
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 30 mL), followed by brine (30 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]
-
-
Purification: The crude product, Methyl 2-(p-toluenesulfonamido)-6-methoxybenzoate, can be purified by recrystallization from ethanol to afford the product as a crystalline solid.[4]
Expected Characterization Data
| Property | Expected Value/Observation |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.5 (br s, 1H, NH), 7.7-6.5 (m, 7H, Ar-H), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 2.40 (s, 3H, Ar-CH₃). |
| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1700 (C=O stretch), ~1340 & ~1160 (asymmetric and symmetric SO₂ stretch).[5] |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₆H₁₈NO₅S⁺: 336.09. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory.
-
Fume Hood: Acetyl chloride and p-toluenesulfonyl chloride are corrosive and lachrymatory. Triethylamine and pyridine have strong, unpleasant odors and are toxic. All manipulations must be performed within a certified chemical fume hood.
-
Anhydrous Conditions: The electrophilic reagents are sensitive to moisture. Ensure all glassware is thoroughly oven- or flame-dried and the reaction is conducted under an inert atmosphere.
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete | 1. Insufficient base.2. Reagents are of poor quality (hydrolyzed).3. Steric hindrance slowing the reaction. | 1. Ensure at least 1.1 equivalents of base are used.2. Use freshly opened or purified reagents.3. Increase reaction time, temperature, or consider adding a catalyst like DMAP (for acylation). |
| Multiple products observed by TLC | Reaction is too vigorous, or side reactions are occurring. | Perform the addition of the electrophile at 0 °C or lower and maintain the cold temperature for a longer period before warming. |
| Difficult workup (emulsions) | Presence of fine particulates or salts at the interface. | Add more brine to the separatory funnel to break the emulsion. If persistent, filter the entire biphasic mixture through a pad of celite. |
References
-
PrepChem. Synthesis of methyl 2-(2-methoxycarbonyl-6-acetylphenoxy)propionate. Available at: [Link]
- Google Patents. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene.
-
Krishnankutty, K., et al. (2012). Methyl 2-(p-toluenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1437. Available at: [Link]
-
Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Available at: [Link]
- Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
-
PubChem. Methyl 4-(acetylamino)-2-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Methyl 2-Methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
-
Uno, T., & Machida, K. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 15(4), 488-494. Available at: [Link]
- Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8752-8761.
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]
-
ResearchGate. Synthesis of methyl benzoate intensified by p-toluenesulfonic acid-based deep eutectic solvents. Available at: [Link]
-
Infrared spectroscopic studies of amides and anilides. Indian Academy of Sciences. Available at: [Link]
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 182, 115049.
-
MDPI. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Available at: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0296036). Available at: [Link]
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Royal Society of Chemistry. Available at: [Link]
-
Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Available at: [Link]
-
PubChem. 2-Methoxy-6-[[[2-[(4-Methoxyphenyl)methylcarbamoyl]phenyl]methyl-Methyl-Amino]methyl]benzoic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Analytical Chemistry. Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]
- Google Patents. Preparation method of 5-formyl-2-methoxy methyl benzoate.
-
ChemSynthesis. methyl 2-methoxybenzoate - 606-45-1. Available at: [Link]
-
ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Available at: [Link]
Sources
Application Note: Optimized Diazotization Workflows for Methyl 2-amino-6-methoxybenzoate
Executive Summary & Strategic Importance
Methyl 2-amino-6-methoxybenzoate is a high-value pharmacophore scaffold, characterized by its "push-pull" electronic structure. The presence of the electron-donating methoxy group at the C6 position, juxtaposed with the electron-withdrawing ester at C1, creates a unique reactivity profile for the amino group at C2.
This guide details the diazotization of this substrate—a critical gateway transformation. Unlike simple anilines, the 2,6-disubstitution pattern introduces steric constraints and electronic stabilization that require precise pH and temperature management to avoid self-coupling (azo dye formation) or premature dediazoniation.
Key Applications:
-
Suzuki-Miyaura Coupling Precursors: Conversion to aryl iodides.
-
Salicylate Derivatization: Hydrolysis to phenols.
-
Heterocyclic Synthesis: Precursors for quinazolines and benzotriazoles.
Mechanistic Insight & Reaction Pathways[1][2][3][4]
The diazotization of methyl 2-amino-6-methoxybenzoate proceeds via the generation of a nitrosonium ion (
-
Electronic Effect: The methoxy group (
) is a strong -donor. This increases electron density at the diazonium center, slightly stabilizing the salt compared to unsubstituted benzoates. -
Steric Effect: The C6 substituent creates steric bulk, shielding the diazonium group from nucleophilic attack. This necessitates the use of active catalysts (like Cu(I)) or highly nucleophilic counter-ions (like
) for successful substitution.
Visual 1: Reaction Pathway Decision Tree
Caption: Divergent synthesis pathways from the common diazonium intermediate.
Protocol A: High-Purity Iodination (The "Suzuki-Ready" Workflow)
This is the preferred method for drug discovery applications. Iodides are far more reactive in palladium-catalyzed cross-couplings than chlorides.
Why this protocol?
We utilize Sulfuric Acid (
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate | 1.0 | Methyl 2-amino-6-methoxybenzoate |
| 1.1 - 1.2 | Diazotizing agent | |
| 2.5 - 3.0 | Proton source / Solvent | |
| 1.5 - 2.0 | Nucleophile (Iodine source) | |
| Urea | Trace | Scavenger for excess |
Step-by-Step Methodology
-
Acidification: Suspend the amine (10 mmol) in 2M
(15 mL). Cool the suspension to in an ice/salt bath. Note: The amine may not fully dissolve initially; this is normal. -
Diazotization: Dropwise add a solution of
(11 mmol in 5 mL ) over 15 minutes. Maintain internal temperature .-
Observation: The suspension should clear significantly as the diazonium salt forms. The solution will turn pale yellow/orange.
-
-
Validation: After 20 mins, check for excess nitrous acid using starch-iodide paper (should turn blue instantly). Add trace urea until the paper no longer turns blue (prevents side reactions).
-
Substitution: Dissolve
(15 mmol) in (10 mL). Add this solution slowly to the cold diazonium mixture.-
Caution: Vigorous evolution of nitrogen gas (
) will occur. Foaming is expected.
-
-
Completion: Allow the mixture to warm to room temperature (RT) and stir for 1-2 hours. If gas evolution persists, heat gently to
for 30 minutes. -
Workup:
-
Extract with Ethyl Acetate (
). -
Critical Step: Wash the organic layer with
(sodium thiosulfate) to remove the deep purple color of free iodine. -
Dry over
, filter, and concentrate.
-
Protocol B: Chlorination (CuCl Mediated)
Used when the chloride moiety is desired for specific SAR (Structure-Activity Relationship) studies or cost reduction.
Reagents
-
Acid: Conc.
(creates the chloride counter-ion). -
Catalyst:
(Copper(I) chloride). Freshly purified CuCl is recommended for high yields.
Workflow Modifications
-
Diazotization: Perform exactly as in Protocol A, but substitute
with . -
Catalyst Preparation: Dissolve
(1.2 equiv) in conc. ( ) to form the active complex . -
Addition: Add the cold diazonium solution into the stirring
solution at . (Inverse addition often prevents side-coupling). -
Workup: Standard extraction. Wash with dilute ammonia to remove copper salts (blue aqueous layer).
Protocol C: Hydrolysis to Phenol (Salicylate Synthesis)
This pathway converts the amino group to a hydroxyl group, generating methyl 2-hydroxy-6-methoxybenzoate.
Workflow Modifications
-
Diazotization: Use Protocol A (
method). -
Hydrolysis: Do not add a nucleophile. Instead, dilute the diazonium solution with an equal volume of
. -
Heating: Heat the solution to reflux (
) for 1 hour.-
Observation: Nitrogen evolution will be rapid. The solution will darken.
-
-
Purification: The product is a phenol. Acidify the workup to ensure it remains protonated for extraction into organic solvent.
Experimental Workflow Diagram
Caption: Operational workflow for the diazotization and subsequent functionalization.
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Indicator | Root Cause | Corrective Action |
| Low Yield / Tar Formation | Dark black/brown oil | Decomposition of diazonium salt | Ensure T < |
| Incomplete Reaction | TLC shows starting amine | Insufficient acid or nitrite | Check pH is |
| Chlorine Impurity (in Iodination) | Mass Spec (M+ and M-44 peaks) | Competition from | Switch exclusively to |
| Violent Foaming | Rapid gas evolution | Reaction too fast | Add the nucleophile ( |
References
- CN106608823A.Production technology of methyl 2-iodobenzoate.
-
CN113072441A. Preparation method of 2-methoxy-6-methylbenzoic acid.[1] (Describes hydrolysis/diazotization workflows). Google Patents.
-
Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols.[Link]
Sources
The Synthesis of Acridone Scaffolds via Condensation of Methyl 2-amino-6-methoxybenzoate with Carbonyl Compounds: Application Notes and Protocols
Introduction: The Acridone Core in Modern Drug Discovery
The acridone nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. Its planar, tricyclic structure allows for intercalation into DNA, leading to a wide range of therapeutic applications, including anticancer, antiviral, and antiparasitic agents.[1][2] The strategic functionalization of the acridone ring system is a key focus in medicinal chemistry, as the nature and position of substituents significantly influence the biological activity and selectivity of these compounds.[1] This guide provides a detailed exploration of the synthesis of substituted acridones, focusing on the condensation reactions of methyl 2-amino-6-methoxybenzoate with various carbonyl compounds. We will delve into the mechanistic underpinnings of these transformations and provide robust, field-proven protocols for their execution.
Strategic Approaches to Acridone Synthesis from Methyl 2-amino-6-methoxybenzoate
The condensation of methyl 2-amino-6-methoxybenzoate with carbonyl compounds to yield acridones can be approached through two primary synthetic strategies:
-
A Two-Step Approach via Ullmann Condensation and Subsequent Cyclization: This classic and reliable method involves an initial copper-catalyzed N-arylation (Ullmann condensation) of methyl 2-amino-6-methoxybenzoate with an aryl halide, followed by an acid-catalyzed intramolecular cyclization of the resulting N-arylanthranilate to the corresponding acridone.[3]
-
A Direct Condensation Approach: This more convergent strategy aims to form the acridone scaffold in a single synthetic operation through a reaction analogous to the Friedländer annulation. This involves the direct reaction of methyl 2-amino-6-methoxybenzoate with a suitable aldehyde or ketone under conditions that promote both condensation and subsequent cyclization.
This document will provide detailed protocols for both approaches, elucidating the rationale behind the choice of reagents and reaction conditions.
Part 1: The Two-Step Ullmann Condensation and Cyclization
This robust methodology offers a high degree of control and is broadly applicable to a wide range of substrates. The overall transformation is depicted below:
Figure 1: General workflow for the two-step acridone synthesis.
Protocol 1: Synthesis of N-(2-chlorophenyl)-2-amino-6-methoxybenzoate (Ullmann Condensation)
This protocol details the copper-catalyzed N-arylation of methyl 2-amino-6-methoxybenzoate with 1-bromo-2-chlorobenzene.
Rationale: The Ullmann condensation is a classic method for forming carbon-nitrogen bonds.[4] Copper, often in the form of its salts or as copper powder, facilitates the coupling of an amine with an aryl halide.[4] A base is required to neutralize the hydrogen halide formed during the reaction. The choice of a high-boiling solvent is often necessary to achieve the required reaction temperatures.
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 2-amino-6-methoxybenzoate | 181.19 | 10.0 | 1.0 |
| 1-Bromo-2-chlorobenzene | 191.45 | 12.0 | 1.2 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 1.5 |
| Copper(I) Iodide (CuI) | 190.45 | 1.0 | 0.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-amino-6-methoxybenzoate (1.81 g, 10.0 mmol), 1-bromo-2-chlorobenzene (2.30 g, 12.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and copper(I) iodide (0.19 g, 1.0 mmol).
-
Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(2-chlorophenyl)-2-amino-6-methoxybenzoate.
Protocol 2: Acid-Catalyzed Cyclization to 1-Methoxy-9(10H)-acridone
This protocol describes the intramolecular cyclization of the N-aryl anthranilate intermediate to the final acridone product.
Rationale: Strong acids like sulfuric acid or polyphosphoric acid (PPA) are used to promote the intramolecular Friedel-Crafts acylation.[3] The reaction involves the protonation of the ester carbonyl, followed by electrophilic attack of the activated carbonyl carbon onto the adjacent aromatic ring, and subsequent dehydration to form the acridone.
| Reagent | Amount |
| N-(2-chlorophenyl)-2-amino-6-methoxybenzoate | 5.0 mmol |
| Concentrated Sulfuric Acid (H₂SO₄) | 20 mL |
Step-by-Step Procedure:
-
Carefully add N-(2-chlorophenyl)-2-amino-6-methoxybenzoate (1.46 g, 5.0 mmol) to 20 mL of concentrated sulfuric acid in a 50 mL round-bottom flask, with cooling in an ice bath to control the initial exotherm.
-
Heat the reaction mixture to 100 °C for 2 hours with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Allow the precipitate to form completely and then collect it by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure 1-methoxy-9(10H)-acridone.[5]
Part 2: The Direct Condensation Approach
A direct, one-pot synthesis of acridones from methyl 2-amino-6-methoxybenzoate and an aldehyde represents a more atom-economical approach. While less documented for this specific starting material, the principles of the Friedländer annulation can be adapted. This proposed protocol is based on a plausible reaction mechanism.
Figure 2: Conceptual workflow for the direct acridone synthesis.
Proposed Mechanism for Direct Condensation
The reaction likely proceeds through an initial acid-catalyzed condensation between the amino group of the benzoate and the aldehyde to form a Schiff base (iminium ion). This is followed by an intramolecular electrophilic attack of the ester carbonyl onto the aldehyde-derived aromatic ring, and subsequent cyclization and aromatization to yield the acridone.
Proposed Protocol 3: Direct Synthesis of 1-Methoxy-2-phenyl-9(10H)-acridone
This hypothetical protocol outlines the direct condensation of methyl 2-amino-6-methoxybenzoate with benzaldehyde.
Rationale: A strong Lewis acid, such as zinc chloride, or a Brønsted acid like p-toluenesulfonic acid, is proposed to catalyze both the initial imine formation and the subsequent cyclization.[6] High temperatures are likely required to drive the reaction to completion. Microwave-assisted synthesis could be a viable alternative to conventional heating to reduce reaction times.[6]
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 2-amino-6-methoxybenzoate | 181.19 | 5.0 | 1.0 |
| Benzaldehyde | 106.12 | 5.5 | 1.1 |
| Zinc Chloride (ZnCl₂) (anhydrous) | 136.30 | 7.5 | 1.5 |
| Solvent (e.g., o-dichlorobenzene) | 147.00 | - | - |
Step-by-Step Procedure:
-
In a microwave-safe reaction vessel, combine methyl 2-amino-6-methoxybenzoate (0.91 g, 5.0 mmol), benzaldehyde (0.58 g, 5.5 mmol), and anhydrous zinc chloride (1.02 g, 7.5 mmol).
-
Add a high-boiling solvent such as o-dichlorobenzene (5 mL).
-
Seal the vessel and heat the mixture in a microwave reactor at 180-200 °C for 30-60 minutes.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with 1 M HCl (2 x 25 mL) to remove the zinc salts, followed by a saturated sodium bicarbonate solution (2 x 25 mL), and finally brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Perspectives
The synthesis of acridone derivatives from methyl 2-amino-6-methoxybenzoate provides a versatile entry point to a class of compounds with significant therapeutic potential. The two-step Ullmann condensation followed by acid-catalyzed cyclization is a well-established and reliable method. The direct condensation approach, while requiring further optimization, offers a more streamlined and atom-economical alternative. The protocols provided herein serve as a comprehensive guide for researchers in drug discovery and organic synthesis to explore the rich chemical space of acridone derivatives.
References
-
Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. ResearchGate. Available at: [Link]
-
Ullmann reaction – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Ullmann Acridine Synthesis. Scribd. Available at: [Link]
-
Green Synthesis of 9-Acridone Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Iraqi National Journal of Chemistry. Available at: [Link]
-
Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Molecules. Available at: [Link]
-
Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. ResearchGate. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. Available at: [Link]
-
Acridone. Organic Syntheses. Available at: [Link]
-
Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. ResearchGate. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]
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Design and Synthesis of Novel 6-(Substituted phenyl)-[7][8]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. MDPI. Available at: [Link]
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A chemical synthesis of 11-methoxy mitragynine pseudoindoxyl featuring the interrupted Ugi reaction. ResearchGate. Available at: [Link]
-
Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? PubMed. Available at: [Link]
-
Theoretical Investigation of Ag(I) Acid-catalysed Cascade Benz Annulation of N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)be. Acta Scientific. Available at: [Link]
-
Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. ResearchGate. Available at: [Link]
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Recent developments in the synthesis and biological activity of acridine/acridone analogues. Royal Society of Chemistry. Available at: [Link]
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Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving Methyl 2-amino-6-methoxybenzoate
Introduction: The Strategic Value of Methyl 2-amino-6-methoxybenzoate in Synthesis
Methyl 2-amino-6-methoxybenzoate is a highly valuable, yet challenging, building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Its unique substitution pattern—an aniline bearing both a methoxy and a methyl ester group in the ortho positions—imparts specific steric and electronic properties that can be both an asset and a hurdle in synthetic design. The presence of the amino group provides a key vector for diversification through C-N bond formation, while the aromatic ring itself is a scaffold for C-C bond construction.
This guide provides an in-depth exploration of metal-catalyzed cross-coupling reactions involving this substrate. We will move beyond simple procedural lists to dissect the underlying principles, offering field-proven insights into overcoming the inherent challenges posed by its sterically encumbered nature. The protocols herein are designed to be self-validating, with explanations for each step to empower researchers to adapt and innovate.
I. Suzuki-Miyaura Coupling: Navigating Steric Hindrance for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, prized for its functional group tolerance and the relatively benign nature of its organoboron reagents.[1][2] However, the 2,6-disubstituted nature of Methyl 2-amino-6-methoxybenzoate (assuming a halogen is present on the ring for coupling) presents a significant steric challenge to the initial oxidative addition step of the catalytic cycle.[3]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For a substrate like a halogenated Methyl 2-amino-6-methoxybenzoate, the steric bulk from the ortho-amino and ortho-methoxy groups can significantly hinder the approach of the palladium(0) catalyst for oxidative addition. This often necessitates the use of specialized, bulky, and electron-rich phosphine ligands that can stabilize the active monoligated palladium species and facilitate this challenging step.[4][5]
Protocol: Suzuki-Miyaura Coupling of Methyl 2-amino-5-bromo-6-methoxybenzoate with Phenylboronic Acid
This protocol is adapted from principles established for sterically hindered aryl halides.[3][6]
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 2-amino-5-bromo-6-methoxybenzoate | 260.09 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (Pd) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.08 | 0.08 |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| Toluene | - | 5 mL | - |
| Water | - | 0.5 mL | - |
Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-amino-5-bromo-6-methoxybenzoate (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.08 mmol), and K₃PO₄ (3.0 mmol).
-
Solvent Addition: Add toluene (5 mL) and water (0.5 mL) to the flask. The use of a biphasic solvent system is common and often beneficial.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ligand Selection: SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the formation of a highly active, monoligated Pd(0) species, which is crucial for the oxidative addition to the hindered aryl bromide.[6]
-
Base: K₃PO₄ is a strong base that is effective in promoting the transmetalation step without causing hydrolysis of the methyl ester, a potential side reaction with stronger bases like NaOH or KOH.
-
Catalyst Precursor: Pd₂(dba)₃ is a stable Pd(0) source that is readily activated in the presence of the phosphine ligand.
II. Buchwald-Hartwig Amination: Forging C-N Bonds for Structural Diversification
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[7] This reaction is particularly relevant for modifying the aniline moiety of Methyl 2-amino-6-methoxybenzoate, for instance, in the synthesis of carbazole derivatives through intramolecular cyclization.[8][9]
Mechanistic Insights
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
The choice of ligand is critical to prevent catalyst deactivation and promote the reductive elimination step. For substrates with coordinating groups like the ester and methoxy functionalities in our target molecule, ligands that are sufficiently bulky to create an open coordination sphere around the palladium center are preferred.
Protocol: Intramolecular Buchwald-Hartwig Cyclization for Carbazole Synthesis
This protocol outlines the synthesis of a carbazole derivative from a suitably functionalized Methyl 2-amino-6-methoxybenzoate precursor.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 2-amino-2'-bromo-[1,1'-biphenyl]-6-carboxylate | 336.17 | 1.0 | 1.0 |
| Pd(OAc)₂ | 224.49 | 0.05 | 0.05 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.67 | 0.10 | 0.10 |
| NaOt-Bu | 96.10 | 2.0 | 2.0 |
| Toluene | - | 10 mL | - |
Procedure
-
Reaction Setup: In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.05 mmol) and XPhos (0.10 mmol). Add toluene (5 mL) and stir for 10 minutes to form the pre-catalyst.
-
Reagent Addition: To the pre-catalyst solution, add Methyl 2-amino-2'-bromo-[1,1'-biphenyl]-6-carboxylate (1.0 mmol) and NaOt-Bu (2.0 mmol).
-
Reaction: Seal the tube and heat the mixture to 110 °C. Monitor the reaction by LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting carbazole derivative by column chromatography.
Causality Behind Experimental Choices:
-
Ligand Selection: XPhos is a highly effective ligand for challenging Buchwald-Hartwig reactions, including those that form sterically congested C-N bonds. Its bulk and electron-donating properties facilitate both oxidative addition and reductive elimination.
-
Base: Sodium t-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine nucleophile.
-
Pre-catalyst Formation: Forming the active catalyst in situ from Pd(OAc)₂ and the phosphine ligand is a common and effective practice.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl halides, providing access to valuable arylalkyne structures.[10][11] This reaction typically employs a dual catalytic system of palladium and copper(I).[10]
Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates the copper(I) acetylide, the active nucleophile for transmetalation.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Protocol: Sonogashira Coupling of Methyl 2-amino-5-iodo-6-methoxybenzoate with Phenylacetylene
This protocol is based on standard Sonogashira conditions, with considerations for the functional groups on the substrate.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 2-amino-5-iodo-6-methoxybenzoate | 321.09 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| CuI | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add Methyl 2-amino-5-iodo-6-methoxybenzoate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Solvent and Reagent Addition: Add THF (10 mL) and triethylamine (3.0 mmol). Then, add phenylacetylene (1.1 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and copper salts. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Aryl Halide: Aryl iodides are more reactive than bromides or chlorides in Sonogashira couplings, often allowing for milder reaction conditions.
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is the classic Sonogashira system, which is generally robust and high-yielding.[10]
-
Base/Solvent: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a co-solvent.
IV. Troubleshooting and Considerations
-
Low Yields in Suzuki Coupling: If low yields are observed, consider screening other bulky phosphine ligands such as RuPhos or XPhos. Increasing the reaction temperature or using a stronger base like Cs₂CO₃ may also be beneficial, provided the ester functionality is stable under these conditions.
-
Side Reactions in Buchwald-Hartwig Amination: In intramolecular reactions, ensure high dilution to favor the desired cyclization over intermolecular side reactions. The choice of base is critical; weaker bases may not be effective, while overly strong bases could lead to decomposition.
-
Homocoupling in Sonogashira Reaction: The formation of diyne (Glaser coupling) is a common side reaction. This can often be minimized by ensuring a strictly oxygen-free environment and by not using an excessive amount of the copper co-catalyst.
V. Conclusion
Methyl 2-amino-6-methoxybenzoate, while presenting steric challenges, is a versatile substrate for a range of powerful metal-catalyzed cross-coupling reactions. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst system—particularly the ligand and base—researchers can effectively utilize this building block to construct complex molecular architectures. The protocols provided herein serve as a robust starting point for further exploration and optimization in the synthesis of novel compounds for drug discovery and materials science.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024 . [Link]
-
Rashid, U., et al. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Molecules, 2013 , 18(8), 8846-8864. [Link]
-
Tombolato, S., et al. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2021 , 2(4), 415-423. [Link]
-
Wikipedia. Suzuki reaction. Wikipedia, 2024 . [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal, 2023 . [Link]
-
Zhang, C., & Sun, P. Palladium-Catalyzed Ortho-Alkoxylation of Anilides via C–H Activation. The Journal of Organic Chemistry, 2012 , 77(17), 7499-7505. [Link]
-
de la Cruz, P., et al. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 2015 , 5(10), 6046-6056. [Link]
-
Fantini, M., et al. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 2011 , 9(18), 6245-6253. [Link]
-
Majumdar, N. D., & Deb, M. L. recent developments in c−h functionalization of carbazoles. Tetrahedron, 2019 , 75(35), 130453. [Link]
-
Feng, J., et al. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 2020 , 5(37), 23837-23846. [Link]
-
So, C. M., & Kwong, F. Y. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Chemical Society Reviews, 2011 , 40(10), 4963-4975. [Link]
-
Total Organic Chemistry. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2025 . [Link]
-
Lin, Y.-C., et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2011 , 16(10), 8345-8361. [Link]
-
J&K Scientific LLC. Methyl 2-amino-6-methoxybenzoate | 54166-96-0. J&K Scientific LLC, 2024 . [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116(19), 12564-12649. [Link]
-
So, C. M., et al. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 2013 , 52(10), 2933-2937. [Link]
-
Tom, D. Y., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2024 , 14(32), 23143-23147. [Link]
-
Organic Chemistry Portal. Synthesis of Carbazoles. Organic Chemistry Portal, 2024 . [Link]
-
Ali, A., et al. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 2016 , 11(16), 1759-1772. [Link]
-
Torborg, C., & Beller, M. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 2009 , 48(18), 3182-3207. [Link]
-
Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
ResearchGate. Palladium-catalyzed ortho-alkoxylation of anilides. ResearchGate, 2012 . [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts, 2024 . [Link]
-
Ali, A., et al. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ResearchGate, 2016 . [Link]
-
So, C. M., & Kwong, F. Y. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 2014 , 50(21), 2749-2752. [Link]
-
Li, J., et al. The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Tetrahedron Letters, 2007 , 48(46), 8201-8204. [Link]
-
Brasche, G., García-Fortanet, J., & Buchwald, S. L. Twofold C−H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Organic Letters, 2008 , 10(11), 2207–2210. [Link]
-
Zhang, Y., et al. Design and synthesis of aryl-functionalized carbazole-based porous coordination cages. Chemical Communications, 2019 , 55(72), 10753-10756. [Link]
-
Lin, Y.-C., et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. ResearchGate, 2011 . [Link]
-
Ayogu, J. I., & Ezeokonkwo, M. A. Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 2015 , 27(12), 4467-4473. [Link]
-
Chem Help ASAP. Sonogashira cross-coupling reaction. YouTube, 2020 . [Link]
-
Tsang, W. C. P., Zheng, N., & Buchwald, S. L. Combined C-H functionalization/C-N bond formation route to carbazoles. Journal of the American Chemical Society, 2005 , 127(42), 14560–14561. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 2-amino-6-methoxybenzoate by Recrystallization
Welcome to the technical support center for the purification of Methyl 2-amino-6-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the successful recrystallization of this compound. Here, we will delve into the principles of the purification, provide a detailed experimental protocol, and address common issues you may encounter in a comprehensive troubleshooting and FAQ format.
Understanding the Recrystallization of Methyl 2-amino-6-methoxybenzoate
Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the crude product, Methyl 2-amino-6-methoxybenzoate, readily at an elevated temperature but will have limited solubility for it at lower temperatures. Conversely, the impurities should either be highly soluble in the solvent at all temperatures, remaining in the mother liquor upon cooling, or be insoluble in the hot solvent, allowing for their removal by hot filtration.
For Methyl 2-amino-6-methoxybenzoate, an aromatic amine and ester, the choice of solvent is critical. Alcohols, such as ethanol and methanol, are often good starting points due to their polarity and ability to form hydrogen bonds. A mixed solvent system, for instance, an alcohol-water mixture, can also be highly effective for fine-tuning the solubility profile.
Experimental Protocol: Recrystallization of Methyl 2-amino-6-methoxybenzoate
This protocol provides a step-by-step guide for the recrystallization of crude Methyl 2-amino-6-methoxybenzoate.
Materials and Equipment:
-
Crude Methyl 2-amino-6-methoxybenzoate
-
Ethanol (or Methanol)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
Step-by-Step Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude Methyl 2-amino-6-methoxybenzoate in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently swirl.
-
Heat the mixture gently using a heating mantle or hot plate while stirring.
-
Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.
-
-
Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
If activated charcoal was added or if there are visible insoluble impurities, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper.
-
Quickly filter the hot solution into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Continue to draw air through the crystals for a few minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a watch glass or weighing dish.
-
Dry the purified Methyl 2-amino-6-methoxybenzoate in a vacuum oven at a moderate temperature or in a desiccator until a constant weight is achieved.
-
Recrystallization Workflow Diagram
Sources
Removal of impurities from Methyl 2-amino-6-methoxybenzoate synthesis
Case Reference: Synthesis & Purification of CAS 54166-96-0
Executive Summary
Product: Methyl 2-amino-6-methoxybenzoate CAS: 54166-96-0 Common Application: Pharmacophore scaffold for benzothiazole derivatives and kinase inhibitors (e.g., Gefitinib analogs). Primary Challenge: The synthesis often yields a "sticky" brown solid due to the oxidative instability of the electron-rich aniline and incomplete reduction of the nitro-precursor.
This guide provides a root-cause analysis and purification workflow designed to isolate high-purity (>98%) material suitable for downstream biological evaluation.
Module 1: The "Brown Tar" Phenomenon (Oxidation Management)
User Complaint: "My product turned from a pale yellow solid to a dark brown tar after sitting on the bench for 24 hours."
Technical Insight: Electron-rich anilines, particularly those with ortho-donating groups (like the 6-methoxy group here), are highly susceptible to air oxidation. This forms quinone-imine species and azo-dimers, which appear as dark impurities.
Troubleshooting Protocol:
-
Atmosphere Control: All post-reduction workups must be performed under an inert atmosphere (
or ) where possible. -
Storage Form: Do not store the free base for extended periods. Convert the product immediately to its Hydrochloride Salt .
-
Protocol: Dissolve the crude oil in minimal diethyl ether/EtOAc. Add 1.1 eq of 4M HCl in dioxane. The stable white salt will precipitate.
-
-
Solvent Degassing: Use sparged solvents for recrystallization to prevent immediate oxidation during heating.
Module 2: The "Stubborn Nitro" (Incomplete Reduction)
User Complaint: "HPLC shows a persistent peak at a higher retention time (non-polar) that corresponds to the starting material, even after 12 hours of hydrogenation."
Root Cause Analysis: The 2,6-disubstitution pattern creates significant steric hindrance around the nitro group, making it difficult for the bulky Pd/C catalyst to access the reaction site effectively.
Optimization Table: Driving Reduction to Completion
| Variable | Standard Condition | Optimized Condition | Reason |
| Catalyst Loading | 5-10 wt% Pd/C | 15-20 wt% Pd/C | Overcomes steric barrier and catalyst poisoning. |
| Pressure | Balloon (1 atm) | Parr Shaker (3-4 bar) | Increases dissolved |
| Solvent | Ethanol | Methanol + 1% AcOH | Methanol has higher |
| Temperature | RT | 40-50°C | Provides activation energy for the hindered reduction. |
Module 3: Purification Workflow (The "Acid-Base Switch")
User Complaint: "Column chromatography is not separating the nitro impurity from the amine effectively."
Solution: Chromatography is often inefficient here due to the "streaking" of the amine. A chemical separation utilizing the basicity of the amino group is far superior and scalable.
The "Acid-Base Switch" Protocol:
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Wash the organic layer with 1M HCl (aq) (3x).
-
Chemistry: The product (Amine) becomes protonated (
) and moves to the water layer. -
Impurity: The unreacted Nitro and other neutrals remain in the EtOAc.
-
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc to remove entrained neutrals.
-
Basification: Cool the aqueous layer to 0°C. Slowly add Sat.
or 2M NaOH until pH > 9.-
Chemistry: The product deprotonates and precipitates/oils out.
-
-
Re-Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).
-
Drying: Dry DCM over
, filter, and concentrate.
Visual Logic: Purification Flowchart
Figure 1: The Acid-Base "Switch" technique exploits the basicity of the aniline to separate it from neutral nitro impurities without chromatography.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Raney Nickel instead of Pd/C? A: Yes, but with caution. Raney Nickel is excellent for hindered nitro groups, but it can sometimes cause desulfurization if your molecule contains sulfur (relevant if you are making benzothiazole downstream) [2]. Ensure the pH is neutral; basic conditions during Raney Ni reduction can promote ester hydrolysis.
Q2: My yield is low (<50%). Where did the product go? A: Check your aqueous layers.[1] The 2-amino-6-methoxybenzoate is an aniline, but the ester group adds polarity. If your extraction volume was too low, or if the pH wasn't high enough (>9) during the basification step, the product may have remained in the water. Always re-extract the aqueous layer with DCM, not EtOAc, as DCM is a better solvent for polar anilines.
Q3: Is the methyl ester stable to hydrolysis? A: The 2,6-disubstitution provides "steric armor" that makes this ester more resistant to hydrolysis than typical benzoates. However, avoid prolonged exposure to strong bases (like 6M NaOH) or high heat (>80°C) in aqueous media, as this will eventually yield the zwitterionic amino acid [3].
References
-
BenchChem.[1][2] "Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate." BenchChem Technical Notes. Accessed Feb 11, 2026. Link
-
MDPI. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate." Molecules, 2007.[3] Link
-
Vertex AI Search Results (Patents). "Preparation method of 2-methoxy-6-methylbenzoic acid." CN113072441A. Accessed Feb 11, 2026. Link
Sources
Technical Support Center: Synthesis of Methyl 2-amino-6-methoxybenzoate
Topic: Troubleshooting Side Products & Impurities Target Molecule: Methyl 2-amino-6-methoxybenzoate (CAS: 54166-96-0) Audience: Medicinal Chemists, Process Development Scientists
Introduction: The "Ortho-Effect" Challenge
Welcome to the technical support center for Methyl 2-amino-6-methoxybenzoate . This compound is a critical pharmacophore in drug discovery, often serving as a scaffold for kinase inhibitors and GPCR ligands.
The Central Challenge: This molecule features a 1,2,3-trisubstituted benzene ring pattern. The ester group at position 1 is flanked by an amine (pos 2) and a methoxy group (pos 6). This creates significant steric crowding around the carbonyl center. This "Ortho Effect" is the primary driver for the side reactions you are likely encountering: resistance to esterification, facile decarboxylation, and specific reduction impurities.
This guide is structured into three troubleshooting modules based on your synthetic route.
Module 1: The Nitro-Reduction Route
Starting Material: Methyl 2-nitro-6-methoxybenzoate
Primary Reaction: Catalytic Hydrogenation (
Troubleshooting Guide
| Observation | Likely Issue | Root Cause & Mechanism | Corrective Action |
| Product is Orange/Red (Expected: Pale Yellow) | Azo/Azoxy Contamination | Dimerization: Under basic or insufficient H-donor conditions, the intermediate nitroso ( | 1. Acidify: Add trace AcOH to the hydrogenation to protonate intermediates, preventing condensation.2. Increase Pressure: Higher |
| M+16 Peak in LCMS | Hydroxylamine Intermediate | Incomplete Reduction: The steric bulk at the 6-position hinders the approach of the bulky reductant or adsorption onto the catalyst surface. | 1. Change Catalyst: Switch from Pd/C to Raney Nickel or Pt/C (less sensitive to sterics).2. Temperature: Increase reaction temp to 50°C (carefully, see Decarboxylation risk). |
| Loss of Methyl Group (M-14 peak) | Ester Hydrolysis | Workup Conditions: If using Fe/HCl or Sn/HCl, the acidic aqueous workup can hydrolyze the sterically crowded ester. | 1. Anhydrous Workup: Use Fe/NH4Cl in EtOH/Water or catalytic transfer hydrogenation (HCOONH4) to avoid strong aqueous acids. |
Deep Dive: The Reduction Pathway & Impurities
The reduction of the nitro group is not a single step. It proceeds through a cascade.[1] The steric hindrance at the 6-methoxy position stabilizes the nitroso intermediate, increasing the probability of side-reactions.
Figure 1: The reduction cascade. Note that the "Azo Dimer" side path is favored if the reaction stalls at the Nitroso/Hydroxylamine stage due to steric hindrance.
Module 2: The Esterification Route
Starting Material: 2-amino-6-methoxybenzoic acid (6-methoxyanthranilic acid)
Primary Reaction: Fisher Esterification (MeOH,
Critical Warning: The Decarboxylation Trap
Anthranilic acids are thermally unstable. The 6-methoxy group exacerbates this by forcing the carboxylate out of plane (steric inhibition of resonance), making the
The Symptom: You observe a product with
Troubleshooting Guide
| Observation | Likely Issue | Root Cause & Mechanism | Corrective Action |
| Low Yield (<30%) | Steric Inhibition | The 2-amino and 6-methoxy groups block the nucleophilic attack of methanol on the carbonyl carbon. Standard reflux is too slow. | 1. Activate Carboxyl: Convert acid to acid chloride ( |
| New Spot (Less Polar) | N-Methylation | Regioselectivity Failure: If using MeI/Base, the amine (nucleophile) competes with the carboxylate. | 1. Control Equivalents: Use exactly 1.0 eq of MeI.2. Use Bicarbonate: Switch base to |
| Violet Coloration | Oxidation | Aniline derivatives oxidize easily in air, especially on silica gel during purification. | 1. Degas Solvents: Purify under |
Visualizing the Steric Blockade
The following diagram illustrates why "Route B" (Esterification) is often more difficult than "Route A" (Reduction) for this specific molecule.
Figure 2: Steric Environment.[2][3] The NH2 and OMe groups create a "shield" that repels incoming nucleophiles (like Methanol) from the carbonyl carbon.
Module 3: Analytical Reference (QC)
When validating your product, use these specific markers to distinguish the target from common side products.
1H NMR Diagnostic Table (DMSO-d6)
| Compound | Key Signal 1 (Ester/Acid) | Key Signal 2 (Methoxy) | Key Signal 3 (Aromatic) |
| Target Product | 3.78 ppm (s, 3H, COOMe) | 3.72 ppm (s, 3H, Ar-OMe) | Triplet at ~7.1 ppm (t, 1H) |
| Free Acid (Hydrolysis) | 12.5 ppm (br s, COOH) | 3.70 ppm (s, 3H) | Shifts slightly downfield |
| m-Anisidine (Decarbox.) | Absent | 3.65 ppm (s, 3H) | Complex multiplet (loss of symmetry) |
| Azo Dimer | 3.80 ppm (s, 6H) | 3.75 ppm (s, 6H) | Broad/Split signals due to isomerism |
Frequently Asked Questions (FAQ)
Q: Can I use thionyl chloride (
Q: Why is my yield low when nitrating methyl 3-methoxybenzoate? A: Regioselectivity. The methoxy group directs ortho/para, and the ester directs meta.
-
Site 2 (Target): Ortho to OMe, Ortho to Ester. (Sterically very crowded).
-
Site 4: Para to OMe, Meta to Ester. (Electronically favored, sterically open).
-
Site 6: Ortho to OMe, Ortho to Ester. (Sterically crowded). Result: You likely produced mostly Methyl 4-nitro-3-methoxybenzoate or Methyl 2-nitro-4-methoxybenzoate . You must verify the regiochemistry using NOESY NMR (look for correlation between OMe and adjacent protons).
Q: How do I remove the colored azo impurity? A: Azo compounds are non-polar and highly colored.
-
Filtration: They often adsorb strongly to charcoal. Stir the crude mixture with activated carbon in warm ethanol for 30 mins and filter.
-
Chromatography: They elute much earlier than the amine on silica gel (run a gradient from 0% to 20% EtOAc/Hexane).
References
-
Preparation of methyl 6-methoxyanthranilate (Methodology): Journal of Organic Chemistry, 1959, 24, 1214. (Discusses the use of isatoic anhydrides to bypass steric hindrance). Link
-
Steric Hindrance in 2,6-Disubstituted Benzoates: Pesticide Biochemistry and Physiology, 2014, 111, 30-37. (Detailed kinetic analysis of transport and reactivity blocked by 2,6-substitution). Link
-
Decarboxylation Mechanisms: Organic Letters, 2011, 13, 2322-2325.[1] (Mechanistic insights into the thermal instability of amino-benzoic acids). Link
-
Nitration Regioselectivity: Royal Society of Chemistry Education, "Nitration of Methyl Benzoate". (Foundational principles explaining the directing effects of methoxy vs ester groups). Link
-
Product Characterization (CAS 54166-96-0): ChemScene Technical Data Sheet. (Physical properties and spectral expectations). Link
Sources
Optimization of reaction conditions for quinazolinone synthesis from anthranilates
Status: Online | Lead Scientist: Dr. A. Vance | Topic: Anthranilate Cyclization Optimization
Welcome to the Technical Support Center for quinazolinone synthesis. This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks researchers face when converting anthranilic acid derivatives into the quinazolinone scaffold.
Module 1: Critical Parameter Optimization
The "Why" Behind the Failure
The synthesis of 4(3H)-quinazolinones from anthranilic acid (the Niementowski reaction and its variants) is deceptively simple. While the disconnection is obvious, the execution often suffers from three primary failure modes: thermal decarboxylation , incomplete cyclization (intermediate stalling) , and oxidative polymerization .
Solvent & Temperature Matrix
The choice of solvent dictates the reaction pathway. High-boiling non-polar solvents often lead to tarring, while protic solvents can inhibit the final dehydration step.
| Parameter | Traditional (Thermal) | Optimized (Green/Catalytic) | Technical Note |
| Solvent | DMF, DMSO, or Neat | Water, Ethanol, or Ionic Liquids | DMF/DMSO often decompose at >150°C, producing dimethylamine which competes as a nucleophile. Water (hydrophobic effect) accelerates cyclization. |
| Temperature | 140°C – 180°C | 80°C – 100°C (or MW 130°C) | Anthranilic acid decarboxylates at ~145°C. Keeping temp <120°C with a catalyst prevents yield loss. |
| Catalyst | None (Thermal activation) | Iodine ( | |
| Time | 4 – 24 Hours | 10 – 40 Minutes (Microwave) | Prolonged heating increases the formation of the "dimer" byproduct (2-(4-oxoquinazolin-3(4H)-yl)benzoic acid). |
The Stoichiometry Trap
A common error is using a 1:1 equivalent of anthranilic acid to amide/aldehyde.
-
Recommendation: Use 1.2 – 1.5 equivalents of the electrophile (amide/orthoester).
-
Reasoning: Anthranilic acid is prone to sublimation and decarboxylation. Excess electrophile ensures that the amine is trapped as the N-acyl intermediate before the anthranilate core degrades.
Module 2: Troubleshooting Dashboard (FAQ)
Direct Solutions to Common Bench Failures
Ticket #404: "My reaction mixture turned into a black tar."
-
Diagnosis: Oxidative polymerization of the aniline moiety. This occurs when anthranilic acid is heated >140°C in the presence of oxygen, or when using DMF/DMSO that is not dry/degassed.
-
Fix:
-
Switch to Ethanol/Water reflux with a catalyst (e.g., Iodine or Citric Acid).
-
If high temp is required, use PEG-400 as a solvent; it stabilizes the intermediate and allows easier workup.
-
Strict inert atmosphere: Argon balloon is mandatory for temps >120°C.
-
Ticket #502: "I isolated a white solid, but it's not the product (Incorrect NMR)."
-
Diagnosis: Intermediate Stalling. You likely isolated N-formyl anthranilic acid (or the corresponding amide). The initial acylation occurred, but the ring closure (dehydration) failed.
-
Fix:
-
Add a Dehydrating Agent: Add HMDS (Hexamethyldisilazane) or anhydrous
to the mixture to force water removal. -
Microwave Irradiation: The rapid dielectric heating of water molecules specifically accelerates the dehydration step.
-
Ticket #301: "Low yield (<40%) despite clean TLC."
-
Diagnosis: Decarboxylation.[1][2] The anthranilic acid converted to aniline before it could react.[2]
-
Fix:
-
Reverse Addition: Pre-activate the electrophile (e.g., mix amine + orthoester + catalyst first) then add anthranilic acid slowly.
-
Protect the Acid: Use methyl anthranilate instead of the free acid. The ester is more thermally stable and prevents decarboxylation.
-
Module 3: Recommended Workflows
Workflow A: Green Microwave-Assisted Synthesis (High Efficiency)
Best for: Rapid library generation, avoiding toxic solvents.
-
Mix: In a microwave vial, combine Anthranilic Acid (1.0 mmol), Amine/Amide source (1.2 mmol), and 2 drops of ionic liquid (e.g., [bmim]BF4) or 0.5 mL water.
-
Irradiate: Set MW reactor to 130°C (dynamic power mode) for 10-15 minutes .
-
Workup: Pour reaction mixture onto crushed ice. The quinazolinone usually precipitates as a pure solid. Filter and wash with cold EtOH.
-
Note: If using water solvent, no extraction is needed.
-
Workflow B: Iodine-Catalyzed Oxidative Cyclization
Best for: 2-substituted quinazolinones from aldehydes.
-
Reactants: 2-Aminobenzamide (derived from anthranilic acid) (1.0 mmol) + Aromatic Aldehyde (1.1 mmol).
-
Catalyst: Molecular Iodine (
) (10 mol%).[3] -
Solvent: Ethanol or Water (5 mL).
-
Condition: Reflux for 2-4 hours.
-
Mechanism:
facilitates the formation of the Schiff base and subsequently oxidizes the aminal intermediate to the quinazolinone. -
Quench: Wash the crude solid with dilute
(sodium thiosulfate) to remove residual iodine color.
Module 4: Visualizing the Chemistry
Reaction Pathway & Failure Points
The following diagram illustrates the bifurcation between the successful pathway and the common failure modes (Decarboxylation/Stalling).
Caption: Figure 1. Mechanistic pathway highlighting the critical "Intermediate" checkpoint. Failure to drive water removal leads to stalling, while excessive heat leads to decarboxylation.
Troubleshooting Decision Tree
Use this flow to diagnose your specific experimental issue.
Caption: Figure 2. Diagnostic logic flow for identifying failure modes based on physical appearance and analytical data.
References
-
Microwave-Assisted Synthesis (Green Chemistry): Xie, Z.-B., et al. (2015). "The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions." Green Chemistry Letters and Reviews. [Link][4]
-
Iodine-Catalyzed Oxidative Synthesis: Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015).[1][3][5][6] "Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond." The Journal of Organic Chemistry. [Link]
-
Deep Eutectic Solvents (Green Approach): Zlatar, M., et al. (2020).[7] "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones." Synthetic Communications. [Link]
-
Microwave Iron-Catalyzed Synthesis: Ke, S., et al. (2013). "Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water." Green Chemistry. [Link]
Sources
- 1. Quinazolinone synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C-H Bond [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Methyl 2-amino-6-methoxybenzoate Synthesis
Executive Summary & Core Challenge
Synthesizing Methyl 2-amino-6-methoxybenzoate presents a classic "ortho-effect" challenge. The steric crowding from the 6-methoxy group and the 2-amino group significantly hinders the attack of methanol on the carbonyl carbon. Furthermore, the electron-donating nature of both substituents reduces the electrophilicity of the carbonyl group, making standard Fischer esterification (MeOH/H₂SO₄) sluggish and prone to incomplete conversion.
This guide moves beyond standard textbook protocols, offering a high-yield, self-validating methodology using Thionyl Chloride (SOCl₂) activation, along with a troubleshooting matrix for common failure modes.
The "Golden Standard" Protocol
Method: In-situ Acid Chloride Activation / Dehydrative Esterification Target Yield: >90% Purity: >98%
Why this method?
Unlike standard acid catalysis (H₂SO₄), Thionyl Chloride serves a dual purpose:
-
Water Scavenging: It consumes the water produced during esterification (
), driving the equilibrium irreversibly to the right (Le Chatelier’s principle). -
Activation: It generates anhydrous HCl in situ and potentially forms the highly reactive intermediate methyl chlorosulfite, overcoming the steric hindrance at the 2,6-positions.
Step-by-Step Procedure
Reagents:
-
2-amino-6-methoxybenzoic acid (1.0 eq)
-
Thionyl Chloride (2.5 - 3.0 eq)
-
Methanol (Anhydrous, 10-15 volumes)
Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ line).
-
Solvent Charge: Add anhydrous Methanol to the flask and cool to 0°C (Ice/Water bath).
-
Activation (Critical Step): Add Thionyl Chloride dropwise over 20-30 minutes.
-
Technical Note: This reaction is exothermic.[1] Maintain temperature <10°C to prevent loss of SOCl₂ vapors.
-
-
Addition: Remove the ice bath. Add solid 2-amino-6-methoxybenzoic acid in one portion.
-
Reaction: Heat the mixture to Reflux (65°C) for 8–12 hours.
-
Checkpoint: Monitor by TLC (System: Hexane:EtOAc 3:1). The starting material (acid) will stay at the baseline or have very low Rf; the ester will move to Rf ~0.4–0.5.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Concentrate in vacuo to remove solvent and excess SOCl₂. Do not overheat (keep bath <45°C) to avoid degradation.
-
Residue will be the hydrochloride salt.[3] Redissolve in EtOAc.
-
Neutralization: Slowly add saturated NaHCO₃ solution until pH ~8 (gas evolution will occur).
-
Separate layers. Wash organic layer with Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Troubleshooting Guide (Q&A)
Category: Reaction Conversion
Q: My reaction stalls at ~60% conversion even after 12 hours of reflux. How do I push it to completion? A: This is the "Ortho Effect" in action. The steric bulk blocks the nucleophilic attack.
-
Immediate Fix: Add an additional 1.0 eq of SOCl₂ dropwise to the refluxing mixture (carefully!) and continue heating for 4 hours.
-
Process Change: Switch to a sealed tube reaction at 80°C. The increased pressure and temperature help overcome the activation energy barrier imposed by the steric hindrance.
Q: Can I use H₂SO₄ instead of SOCl₂? A: You can, but yields are typically lower (70-75%). H₂SO₄ generates water as a byproduct, which stays in the vessel, establishing an equilibrium. Because the 2,6-substituted acid is sterically crowded, the reverse hydrolysis reaction is favored if water is present. SOCl₂ chemically destroys the water, which is chemically superior for this specific substrate.
Category: Impurity Profile
Q: I see a spot with a higher Rf than my product. What is it? A: If you used an alkylating agent (like Methyl Iodide or Dimethyl Sulfate) with a base, this is likely the N-methylated byproduct (Methyl 2-(methylamino)-6-methoxybenzoate).
-
Prevention: Avoid basic alkylation conditions. The amino group is nucleophilic. Under acidic conditions (SOCl₂/MeOH), the amine is protonated (
), rendering it non-nucleophilic and preventing N-methylation.
Q: My product turned dark purple/black during workup. A: Electron-rich anilines are prone to oxidation.
-
Fix: Perform the workup quickly and keep the rotavap bath temperature low (<40°C).
-
Remediation: Dissolve the crude oil in EtOAc and filter through a short pad of silica gel or treat with activated charcoal for 30 minutes before filtering.
Category: Purification[4][5]
Q: The product is an oil that won't crystallize. How do I get a solid? A: Methyl 2-amino-6-methoxybenzoate has a relatively low melting point.
-
Technique: Triturate the oil with cold Hexane or Pentane. Scratch the side of the flask with a glass rod to induce nucleation.
-
Alternative: If high purity is required, high-vacuum distillation is often superior to column chromatography for amino-esters, as silica can sometimes cause degradation or streakiness.
Comparative Data: Synthesis Methods
| Method | Reagents | Typical Yield | Purity Risk | Suitability |
| Thionyl Chloride (Recommended) | SOCl₂, MeOH, Reflux | 92-96% | Low (Avoids N-alkylation) | Best for Lab & Scale-up |
| Fischer Esterification | H₂SO₄, MeOH, Reflux | 70-80% | Low | Moderate (Equilibrium limited) |
| Alkylation | MeI, K₂CO₃, DMF | 50-65% | High (N-methylation) | Not Recommended |
| Coupling Reagents | DCC/EDC, MeOH, DMAP | 80-85% | Moderate (Urea byproducts) | Expensive/Hard to Purify |
Visual Workflow (Graphviz)
The following diagram illustrates the optimized logic flow for the synthesis and decision-making process.
Caption: Optimized workflow for the synthesis of Methyl 2-amino-6-methoxybenzoate using the Thionyl Chloride method.
References
-
Preparation of Methyl Anthranilate (Analogous Chemistry)
-
Patent: CN101948400A. "Preparation method of methyl anthranilate." Google Patents. Link
-
-
Synthesis of 2-methoxy-6-methylbenzoic acid (Precursor/Analog Analysis)
-
Patent: CN113072441A. "Preparation method of 2-methoxy-6-methylbenzoic acid." Google Patents. Link
-
-
General Esterification of Amino Acids using Thionyl Chloride
-
Source: "A Convenient Synthesis of Amino Acid Methyl Esters." PMC - NIH. Link
-
-
Product Identification & Properties
Sources
Technical Support Center: Stability Profile of Methyl 2-amino-6-methoxybenzoate
Executive Summary & Molecule Profile[1]
The Core Challenge: Methyl 2-amino-6-methoxybenzoate is not a standard ester. It belongs to the class of sterically hindered anthranilates . The 2,6-disubstitution pattern creates a "molecular lock" around the carbonyl carbon, rendering it significantly more resistant to hydrolysis than typical benzoates.
Most experimental failures with this compound stem from a misunderstanding of this steric protection.[1] Users often mistake protonation (salt formation) for degradation or fail to achieve hydrolysis because standard protocols are too mild.[1]
| Property | Specification |
| Structure | Benzene ring with -COOCH₃ (1), -NH₂ (2), and -OCH₃ (6) |
| Key Feature | Di-ortho Substitution: The carbonyl is flanked by an amino and a methoxy group.[1][2][3][4] |
| Electronic Effect | Deactivation: Both -NH₂ and -OCH₃ are electron-donating groups (EDG), reducing the electrophilicity of the carbonyl carbon. |
| Steric Effect | High: The 6-methoxy group, in particular, physically blocks the trajectory of nucleophiles (water/hydroxide).[1] |
Troubleshooting Guide: Acidic Conditions
Scenario A: "My compound disappeared from the HPLC/LC-MS trace after adding acid."
Diagnosis: This is likely not degradation (hydrolysis), but rather a retention time shift due to protonation.[1]
The Mechanism:
In acidic media (pH < 4), the basic amine (-NH₂) accepts a proton to become an ammonium species (-NH₃⁺).[1]
-
Consequence: The molecule becomes highly polar and water-soluble. On a Reverse Phase (C18) column, it will elute much earlier (near the solvent front), often being mistaken for a solvent peak or "disappearing."[1]
Corrective Action:
-
Check the Solvent Front: Look for a new peak eluting very early.[1]
-
Buffer Your Mobile Phase: Ensure your HPLC method uses a buffer (e.g., Ammonium Formate pH 3.0 or Phosphate pH 7.[1]0) rather than just water/acetonitrile to stabilize the ionization state.[1]
-
Neutralize: Aliquot the acidic sample, neutralize with weak base (NaHCO₃), and re-inject. If the original peak returns, the compound is stable.[1]
Scenario B: "I am trying to hydrolyze the ester with 1M HCl, but the reaction is stalled."
Diagnosis: Steric Inhibition of Resonance. Acid hydrolysis is reversible and equilibrium-driven.[1] The 2,6-substituents prevent the formation of the tetrahedral intermediate required for hydrolysis.
Technical Insight: The protonated amine (-NH₃⁺) is electron-withdrawing, which should activate the carbonyl. However, the steric bulk of the neighboring 6-methoxy group prevents the water molecule from attacking the carbonyl carbon efficiently. Additionally, the reaction is reversible; unless methanol is actively removed, the equilibrium favors the ester.
Protocol Adjustment:
-
Increase Temperature: Room temperature is insufficient. Heat to reflux (>80°C).[1]
-
Increase Acid Strength: Switch from 1M HCl to 6M HCl or H₂SO₄.
-
Add Co-solvent: Use Dioxane or THF to improve solubility, as the protonated form might precipitate or form tight ion pairs that react slowly.[1]
Troubleshooting Guide: Basic Conditions
Scenario C: "Saponification yield is low (<50%) even after 4 hours."
Diagnosis: Insufficient Activation Energy. The standard "1M NaOH at Room Temperature" protocol will fail for this molecule.[1]
The Mechanism:
Base hydrolysis (saponification) is irreversible, which usually drives the reaction.[1] However, the hydroxide ion (
Corrective Action:
-
Force the Conditions: Reflux is mandatory. Operate at 80–100°C.[1]
-
Solvent Switch: Use a high-boiling alcohol (e.g., Ethylene Glycol or n-Butanol) with KOH to achieve higher reaction temperatures than methanol/water allows.[1]
-
Concentration: Increase base concentration to 5–10 equivalents of NaOH/KOH.
Scenario D: "I see a new impurity forming under basic reflux."[1]
Diagnosis: Oxidative Degradation or Decarboxylation .[1]
-
Oxidation: Anilines (the 2-amino group) are sensitive to oxidation, especially in basic conditions at high heat.
-
Decarboxylation: Anthranilic acids can decarboxylate (lose CO₂) upon heating, yielding the corresponding aniline derivative (3-methoxyaniline).[1]
Corrective Action:
-
Inert Atmosphere: Perform the hydrolysis under Nitrogen or Argon gas.[1]
-
Monitor Temp: Do not exceed 100°C if possible.
Visualizing the Stability Logic
The following diagram illustrates the decision pathways and mechanistic barriers governing the stability of this molecule.
Caption: Mechanistic flowchart showing how steric hindrance (yellow nodes) acts as the primary gatekeeper against hydrolysis in both acidic and basic environments.[1]
Standardized Stress Test Protocols
To validate stability or force degradation for impurity profiling, use these specific conditions.
Protocol A: Acid Stress (Hydrolytic)[1]
-
Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile.
-
Stressor: Add 1 mL of 1N HCl .
-
Incubation:
-
Mild: 25°C for 24 hours (Expect <5% degradation).
-
Stress:[4] 60°C for 4 hours (Expect 10–30% hydrolysis).
-
-
Analysis: Neutralize with 1N NaOH before HPLC injection to prevent peak splitting.
Protocol B: Base Stress (Saponification)[1]
-
Preparation: Dissolve 10 mg of compound in 1 mL Methanol.
-
Stressor: Add 1 mL of 1N NaOH .
-
Incubation:
-
Analysis: Quench with 1N HCl. Note: The product (carboxylic acid) will have a different retention time and UV spectrum.[1]
Frequently Asked Questions (FAQ)
Q: Why is the 6-methoxy group so problematic for hydrolysis? A: It is an "Ortho Effect" phenomenon. The methoxy group is bulky and lies in the same plane as the carbonyl. It physically blocks the approach of water or hydroxide ions, which need to attack perpendicular to the carbonyl plane. This increases the activation energy required for the reaction [1].[1]
Q: Can I use this compound in reductive amination without protecting the ester? A: Generally, yes.[1] The ester is sterically hindered enough that it is stable to mild reducing agents (like NaBH(OAc)₃) used in reductive amination, provided the pH is kept slightly acidic (4–5) [2].[1]
Q: Is the compound light sensitive? A: Anilines are prone to photo-oxidation. While the ester stabilizes the ring slightly, the 2-amino group can form "azo" or "nitroso" impurities upon prolonged exposure to UV light. Store in amber vials.
References
-
Steric Effects in Ester Hydrolysis
-
Anthranilic Acid Derivative Stability
-
ICH Guidelines for Stability Testing
Sources
Technical Support Center: Navigating the Scale-Up of Methyl 2-amino-6-methoxybenzoate Production
Sources
- 1. bluegrasschemical.com [bluegrasschemical.com]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. catsci.com [catsci.com]
- 4. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure-synth.com [pure-synth.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mt.com [mt.com]
- 14. tianmingpharm.com [tianmingpharm.com]
- 15. scientificupdate.com [scientificupdate.com]
- 16. researchgate.net [researchgate.net]
- 17. helgroup.com [helgroup.com]
- 18. njhjchem.com [njhjchem.com]
By-product formation in the diazotization of substituted anthranilates
Status: Operational Ticket ID: ANTH-DIAZ-001 Subject: Troubleshooting By-product Formation & Safety Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Safety Directive
CRITICAL WARNING: The diazotization of anthranilic acid and its derivatives presents a unique, high-risk hazard not found in standard aniline diazotizations.
The primary safety threat is the formation of Benzenediazonium-2-carboxylate (the internal zwitterion salt). unlike typical diazonium chlorides, this internal salt is highly explosive when dry and shock-sensitive. It can detonate upon contact with a metal spatula or through friction.[1]
Core Safety Rule:
-
Never isolate the dry diazonium carboxylate salt unless absolutely necessary and conducted behind a blast shield.
-
Preferred Route: Use in situ aprotic diazotization (Friedman-Logullo method) or maintain the diazonium species as the hydrochloride salt in wet paste form.
Reaction Pathway Diagnostic
To troubleshoot by-products, you must understand the competing pathways. The diagram below illustrates the divergence between the desired "Benzyne Pathway" and the unwanted "By-product/Hazard Pathways."
Figure 1: Reaction landscape showing the critical divergence between productive benzyne generation and explosive/impurity risks.[2]
Troubleshooting Guide: By-Product Analysis
Use this matrix to identify the root cause of your specific impurity profile.
| Symptom / Observation | Probable By-Product | Root Cause (Mechanism) | Corrective Action |
| Red/Orange Precipitate or Gum | Triazenes (Diazoamino compounds) | Self-Coupling: The diazonium salt attacks the unreacted amine (anthranilic acid) acting as a nucleophile. This occurs if the reaction mixture is not acidic enough.[3] | 1. Increase Acidity: Ensure pH < 2 throughout addition.2. Inverse Addition: Add the anthranilic acid to the nitrosating agent to keep amine concentration low relative to |
| Low Yield + Phenolic Smell | Salicylic Acid Derivatives | Hydrolysis: Water attacks the diazonium cation, displacing | 1. Temperature Control: Maintain < 5°C during aqueous diazotization.2. Switch Protocol: Use aprotic diazotization (isoamyl nitrite in THF) to eliminate water. |
| Yellow/Brown Needles (High MP) | Acridone | Cyclization: Intermolecular reaction of benzyne intermediates or radical coupling during reflux. | Dilution: If generating benzyne, use high dilution to favor trapping with the diene over self-reaction. |
| Violent "Pop" or Cracked Flask | Explosion | Dry Salt Detonation: Inadvertent formation and drying of the diazonium carboxylate zwitterion. | STOP IMMEDIATELY. Do not scrape solids. Re-dissolve with wet solvent if safe, or neutralize. Never store dry. |
Standard Operating Procedures (SOPs)
Protocol A: The "Friedman-Logullo" Method (Aprotic / Benzyne Generation)
Best for: Generating benzyne for Diels-Alder trapping or nucleophilic addition. Avoids isolation of explosives.
Reagents:
-
Substituted Anthranilic Acid (1.0 equiv)
-
Isoamyl Nitrite (1.5 equiv)
-
Solvent: THF, DME (Dimethoxyethane), or Dichloroethane
-
Catalytic Trichloroacetic Acid (TCA) (0.05 equiv)
Workflow:
-
Dissolution: Dissolve the anthranilic acid and the trapping agent (e.g., anthracene, furan) in the solvent.
-
Catalysis: Add the catalytic TCA. This protonates the amine slightly to initiate diazotization but prevents massive salt precipitation.
-
Controlled Addition: Heat the solution to reflux. Add a solution of Isoamyl Nitrite in the solvent dropwise over 30–60 minutes.
-
Why? Slow addition ensures the diazonium species immediately decomposes to benzyne and reacts with the trap, preventing the accumulation of the explosive zwitterion.
-
-
Workup: Evaporate solvent and purify via column chromatography.
Protocol B: Aqueous Diazotization (Sandmeyer/Dye Synthesis)
Best for: Converting the amine to a halide or phenol.
Reagents:
Workflow:
-
Slurry Formation: Grind the anthranilic acid with water and concentrated acid.[6] Cool to 0–5°C.[6]
-
Nitrosation: Add aqueous
dropwise beneath the surface of the liquid. -
Starch-Iodide Test: After addition, the solution should turn starch-iodide paper blue immediately (excess
). -
Urea Quench: If the paper turns black/dark blue, add small amounts of urea to destroy excess nitrous acid before the next step.
-
Use Immediately: Do not store. Transfer the cold solution directly to your coupling or Sandmeyer reagent.
Frequently Asked Questions (FAQ)
Q: Can I use standard sodium nitrite in THF? A: No. Sodium nitrite has poor solubility in THF. Use alkyl nitrites (isoamyl nitrite, t-butyl nitrite) for organic solvent diazotizations.[5] They provide a homogeneous reaction ("aprotic diazotization").
Q: My 4-chloroanthranilic acid is not dissolving in the acid (Protocol B). A: Substituted anthranilic acids often have lower solubility. You may need to precipitate the fine hydrochloride salt first by dissolving the acid in NaOH, then re-precipitating with HCl under vigorous stirring to create a high-surface-area slurry before adding nitrite.
Q: Why did my flask explode in the fridge? A: You likely isolated the diazonium hydrochloride, but during storage, it lost HCl (as gas), reverting to the explosive zwitterion (benzenediazonium-2-carboxylate). Never store these intermediates.
References
-
Friedman, L., & Logullo, F. M. (1963).[7] Benzynes via Aprotic Diazotization of Anthranilic Acids: A Convenient Synthesis of Triptycene and Derivatives.[8] Journal of the American Chemical Society, 85(10), 1549.[8]
-
Logullo, F. M., Seitz, A. H., & Friedman, L. (1968). Benzenediazonium-2-carboxylate and Biphenylene.[5] Organic Syntheses, 48, 12.
-
Sullivan, J. M. (1971). Explosion during preparation of benzenediazonium-2-carboxylate hydrochloride. Journal of Chemical Education, 48(6), 419.
-
Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction.[6] Journal of the American Chemical Society, 46(10), 2339–2343.
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What products are formed when the sodium salt of anthranilic acid is diaz.. [askfilo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing solvent systems for the purification of substituted benzoates
Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Topic: Solvent System Optimization & Troubleshooting Ticket ID: BENZ-PUR-001
Introduction: The Thermodynamics of Purity
Welcome to the technical support hub. You are likely here because your substituted benzoate—whether an ester intermediate or a final carboxylic acid—is refusing to behave.
Purification is not magic; it is the manipulation of thermodynamics (solubility) and kinetics (nucleation) . Substituted benzoates present unique challenges because the substituent (electron-withdrawing vs. electron-donating) drastically alters the dipole moment and crystal lattice energy of the benzene ring.
This guide abandons generic advice. We will focus on the causal relationships between your molecule's structure and the solvent system required to isolate it.
Module 1: Crystallization & Recrystallization
The Core Principle: You are balancing the enthalpy of fusion (breaking the crystal lattice) against solvation energy. If your product "oils out," you have failed to control the temperature gap between the melting point of your solid and the boiling point of your solvent.
Diagnostic Table: Solvent System Selection
| Substituent Type | Electronic Effect | Recommended Solvent Pair (Solvent / Anti-Solvent) | Why? |
| Nitro- / Cyano- | Electron Withdrawing (Polar) | Ethanol / Water | High lattice energy requires polar protic solvents to dissolve at high temps. |
| Alkyl- / Phenyl- | Lipophilic | Ethyl Acetate / Hexanes | Protic solvents (alcohols) often cause oiling out due to low solubility. |
| Halogen- (Cl, Br) | Weakly Deactivating | Methanol / Water or Toluene | Halogens increase lipophilicity but maintain crystal density. Toluene works well for highly crystalline derivatives.[1] |
| Methoxy- / Hydroxy- | Electron Donating | Acetone / Water | These derivatives are prone to super-saturation. Acetone breaks interactions well but requires careful water addition. |
Troubleshooting Guide: "My Product is Oiling Out"
User Query: "I cooled my solution, but instead of crystals, I see liquid droplets at the bottom. What happened?"
Scientist's Analysis: You have encountered the metastable liquid phase . This occurs when the melting point of your solvated product is lower than the boiling point of your solvent mixture.[2][3] The product separates as a liquid (oil) before it can organize into a crystal lattice. This is thermodynamically favorable for impurities, which dissolve into the oil, ruining purity.
The Protocol (Remediation):
-
Re-heat: Redissolve the oil by heating the mixture back to reflux.
-
The "Cloud Point" Adjustment: Add more of the good solvent (the one it dissolves in) until the solution is clear. You likely used too much anti-solvent.
-
Seed at High Temp: Remove from heat. As soon as the temperature drops 5-10°C, add a seed crystal.
-
Why? This provides a template for the lattice, bypassing the energy barrier of nucleation [1].
-
-
Insulate: Wrap the flask in foil or a towel.
-
Why? Rapid cooling traps impurities. Slow cooling allows the lattice to reject impurities (Zone Refining principle).
-
Workflow Visualization: Oiling Out Logic
Module 2: Chromatography (TLC & Column)
The Core Principle: Substituted benzoates, particularly those with free carboxylic acids or amines, interact strongly with the silica stationary phase (acidic). This causes "tailing" or "streaking," where the spot smears rather than eluting as a tight band.
FAQ: Peak Tailing & Resolution
Q: "My benzoate spot streaks from the baseline to the solvent front on TLC. How do I fix this?"
A: You are fighting ionization. Silica gel is slightly acidic (
-
If you have a Free Acid (-COOH): The silica deprotonates a fraction of your acid (
). The anion sticks to the silica, while the neutral acid moves.-
The Fix: Add 1% Acetic Acid to your eluent (e.g., 80:19:1 Hexane/EtOAc/AcOH). This forces the equilibrium back to the neutral (protonated) form, sharpening the spot [2].
-
-
If you have an Amine (-NH2): The amine protonates on the silica (
), sticking permanently.-
The Fix: Pre-treat the column with 1% Triethylamine (TEA) in the eluent to neutralize the silica's acidic sites.
-
Protocol: The "Golden Triangle" Optimization
Do not guess solvent ratios. Use the Snyder Solvent Selectivity approach.
-
Start: 100% Hexane (or Heptane).
-
Step: Increase Ethyl Acetate (EtOAc) in 10% increments.
-
Target: You want an
value between 0.25 and 0.35 .-
Why? An
of 0.3 means the compound spends enough time interacting with the silica to separate from impurities, but not so much that it broadens due to diffusion.
-
Workflow Visualization: Chromatography Optimization
Module 3: Chemical Workup (The "Self-Validating" System)
The Core Principle: If your substituted benzoate is an acid (or a basic amine derivative), Liquid-Liquid Extraction (LLE) is superior to chromatography. You can use the pKa of the molecule to "switch" its solubility between water and organic solvent.
Protocol: The Acid-Base Swing
Scenario: Purifying a substituted benzoic acid from neutral impurities (e.g., unreacted alcohol).
-
Dissolution: Dissolve crude mixture in Ethyl Acetate .
-
The Switch (Extraction): Wash with 1M NaOH (or saturated
for sensitive groups). -
The Wash: Discard the organic layer. Wash the aqueous layer once with fresh Ethyl Acetate (removes trapped neutrals).
-
The Return (Precipitation): Acidify the aqueous layer with 1M HCl to
.
Validation Step: Always check the pH of the aqueous layer after acidification. It must be at least 2 units below the pKa of your acid (usually aim for pH 1-2) to ensure 99% recovery [3].
References
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Remedies.[8][Link]
-
Chemistry LibreTexts. Thin Layer Chromatography (TLC) - Troubleshooting.[Link]
-
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry.[9][10] Wiley-VCH, 2003.[9] (Standard Reference for Polarity Index).
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. mt.com [mt.com]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: GC-MS Analysis for Impurity Profiling of Methyl 2-amino-6-methoxybenzoate
Welcome to the technical support center for the analysis of Methyl 2-amino-6-methoxybenzoate. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and quantifying impurities in this pharmaceutical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve challenges effectively. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) as applied to this specific analyte, ensuring your methods are robust, reliable, and compliant with regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions that arise when developing an impurity profiling method for Methyl 2-amino-6-methoxybenzoate.
Q1: Why is the rigorous identification of impurities in Methyl 2-amino-6-methoxybenzoate so critical?
A1: Methyl 2-amino-6-methoxybenzoate is often a starting material or key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity of this precursor directly impacts the quality, safety, and efficacy of the final drug product. Impurities, even in trace amounts, can be carried through subsequent synthetic steps, potentially leading to the formation of toxic byproducts or reducing the overall yield and purity of the API.[1] Regulatory bodies, under guidelines such as those from the International Council for Harmonisation (ICH), mandate strict control over impurities.[2][3][4] The ICH Q3A(R2) guideline, for instance, requires the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, making their accurate analysis a non-negotiable aspect of drug development.[2][5]
Q2: What are the common process-related impurities I should expect to find?
A2: Understanding the synthetic route is key to predicting potential impurities. A common synthesis for this compound involves the reduction of a nitro group and the esterification of a carboxylic acid. Therefore, likely impurities include:
-
Unreacted Starting Materials:
-
2-Amino-6-methoxybenzoic acid: Resulting from incomplete esterification.
-
Methyl 2-nitro-6-methoxybenzoate: Resulting from incomplete nitro group reduction.
-
-
Intermediates and By-products:
-
Isomeric Impurities: Such as Methyl 2-amino-x-methoxybenzoates, depending on the purity of the initial building blocks.
-
Hydrolysis Products: The parent compound could hydrolyze back to 2-amino-6-methoxybenzoic acid during workup or storage.
-
-
Reagents and Catalysts: While typically inorganic and non-volatile, residual reagents can sometimes catalyze degradation.[1]
A systematic approach involves analyzing batches made through different synthetic routes or process variations to build a comprehensive impurity profile.[2]
Table 1: Potential Impurities and Key Mass Fragments
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Expected Key m/z Fragments |
| Methyl 2-amino-6-methoxybenzoate (Parent) | COC1=CC=CC(=C1C(=O)OC)N [6] | 181.19 | 181 (M+), 150 ([M-OCH3]+), 122 ([M-COOCH3]+) |
| 2-Amino-6-methoxybenzoic acid | HOC(=O)C1=C(N)C=CC=C1OC | 167.16 | 167 (M+), 150 ([M-OH]+), 122 ([M-COOH]+) |
| Methyl 2-nitro-6-methoxybenzoate | COC1=CC=CC(=C1C(=O)OC)N(=O)=O | 211.17 | 211 (M+), 180 ([M-OCH3]+), 165 ([M-NO2]+) |
| Methyl 2-hydroxy-6-methoxybenzoate | COC1=CC=CC(=C1C(=O)OC)O | 182.17 | 182 (M+), 151 ([M-OCH3]+), 123 ([M-COOCH3]+) |
Q3: Is derivatization required for the GC-MS analysis of Methyl 2-amino-6-methoxybenzoate and its impurities?
A3: This is a critical question of causality. While the parent compound, a methyl ester, is reasonably volatile, the presence of the primary amine introduces polarity. More importantly, key potential impurities like 2-amino-6-methoxybenzoic acid contain both a carboxylic acid and an amine group, making them polar, non-volatile, and thermally labile.[7][8] Direct injection of such compounds can lead to poor peak shape (tailing), low response, and degradation in the hot GC inlet.
Therefore, derivatization is highly recommended for a comprehensive impurity profile. Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride, TFAA) can be employed to block the active hydrogens on the amine and carboxylic acid groups. This process increases volatility and thermal stability, leading to sharper peaks and more reliable quantification.[7][8]
Q4: What are the characteristic fragmentation patterns I should look for in the mass spectra?
A4: The mass spectrum provides a unique fingerprint for identification.[9] For Methyl 2-amino-6-methoxybenzoate and its related structures, the fragmentation is driven by the functional groups present:
-
Parent Compound (MW=181.19):
-
Nitrogen Rule: The molecular ion peak (M+) at m/z 181 is an odd number, which is characteristic of a compound containing a single nitrogen atom.[10]
-
Ester Fragmentation: A prominent peak should be observed from the loss of the methoxy group (·OCH3), known as alpha-cleavage, resulting in a fragment at m/z 150.[11][12]
-
Aromatic Ring: The stable aromatic ring will lead to a relatively intense molecular ion peak.[11][13]
-
-
Amine Fragmentation: Alpha-cleavage adjacent to the C-N bond is a dominant fragmentation pathway for amines, contributing to the overall pattern.[10][14]
By comparing the fragmentation patterns of unknown peaks in your sample to these predicted patterns and a spectral library, you can confidently identify impurities.
Part 2: Step-by-Step Experimental Protocols
These protocols provide a validated starting point. As an experienced scientist, you should optimize them based on your specific instrumentation and sample characteristics.
Protocol 1: Sample Preparation and Derivatization
Objective: To prepare the sample for GC-MS analysis by converting polar functional groups into volatile derivatives.
-
Sample Weighing: Accurately weigh approximately 10 mg of the Methyl 2-amino-6-methoxybenzoate sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate and make up to the mark.
-
Aliquoting: Transfer 100 µL of this solution to a 2 mL autosampler vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. This step is crucial to remove any water or protic solvents that would interfere with the derivatization reagent.
-
Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst) to the dry residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling & Analysis: Allow the vial to cool to room temperature before placing it in the autosampler for injection.
Protocol 2: GC-MS Method Parameters
Objective: To achieve optimal chromatographic separation and mass spectral detection of the main component and its impurities.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity for trace impurity detection. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of analyte polarities after derivatization. |
| Inlet Temp. | 250°C | Ensures efficient volatilization without causing thermal degradation of derivatized analytes. |
| Injection Mode | Split (Ratio 20:1) | Prevents column overloading from the main component, allowing for better resolution of trace impurities.[15] A lower split ratio may be needed for higher sensitivity. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good separation efficiency. |
| Oven Program | Start at 80°C (hold 2 min), ramp to 280°C @ 10°C/min, hold for 5 min. | This temperature program allows for the separation of volatile impurities at the beginning and elution of higher boiling point derivatized compounds at the end. |
| MS Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40 - 450 | A wide scan range ensures detection of low-mass fragments and the molecular ions of expected impurities. |
Part 3: Troubleshooting Guide
Encountering issues is a normal part of method development. This guide provides a logical, step-by-step approach to resolving common problems.[16][17]
Q: I am seeing poor peak shape, specifically tailing for my main peak. What should I do?
A: Peak tailing is often a sign of unwanted interactions between the analyte and the GC system.[18]
-
Check for Active Sites: The primary amine on your molecule is basic and can interact with acidic sites in the inlet liner or on the column.
-
Action: First, inspect the inlet liner. If it is dirty or has visible residue, replace it with a new, deactivated liner.[17] Using liners with glass wool can sometimes introduce activity; consider a liner without wool.
-
-
Incomplete Derivatization: If polar impurities are not fully derivatized, they will tail significantly.
-
Action: Ensure your sample is completely dry before adding the derivatization reagent. Try increasing the reaction time or temperature slightly.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Column Degradation: The stationary phase of the column may be degraded.
-
Action: If the above steps fail, the column may need to be replaced.
-
Q: My chromatogram shows "ghost peaks" in a blank solvent injection after running a sample. What is the cause?
A: Ghost peaks are peaks that appear in blank runs and are typically due to carryover or contamination.[15]
-
Syringe Carryover: The autosampler syringe can carry over residue from a concentrated sample into the next injection.
-
Action: Increase the number of pre- and post-injection solvent washes in your autosampler sequence. Ensure you are using both a "wash" solvent (e.g., isopropanol) and a "sample" solvent (e.g., ethyl acetate).
-
-
Inlet Contamination: Septum bleed or residue in the inlet liner can slowly elute in subsequent runs.
-
Action: Replace the inlet septum. If the problem persists, clean or replace the inlet liner.[17]
-
-
Contaminated Solvent: The solvent used for blanks or sample dilution may be contaminated.
-
Action: Use a fresh bottle of high-purity, GC-grade solvent.
-
Q: I have very low sensitivity or am not seeing any peaks at all. What is the troubleshooting workflow?
A: A complete loss of signal requires a systematic check from the syringe to the detector.
Diagram: Troubleshooting Workflow for No Signal
Caption: A logical decision tree for diagnosing a total loss of signal.
Part 4: Data Interpretation and Regulatory Context
Visualizing Fragmentation
Understanding the fragmentation of your target molecule is key to confirming its identity and differentiating it from isomers.
Diagram: Predicted Fragmentation of Methyl 2-amino-6-methoxybenzoate
Caption: Key EI fragmentation pathways for the parent compound.
ICH Impurity Thresholds
Your analytical results must be evaluated in the context of regulatory requirements. The ICH Q3A/Q3B guidelines provide a framework for this.
Table 2: ICH Thresholds for Impurities
| Maximum Daily Dose of Drug | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| This is a simplified summary. Always consult the latest official ICH Q3A(R2) and Q3B(R2) guidelines for full details.[2][3] |
Any impurity observed at or above the Identification Threshold must be structurally characterized (e.g., using MS fragmentation, and potentially NMR).[5][19] Any impurity above the Qualification Threshold requires toxicological data to demonstrate its safety.
By following the principles and protocols outlined in this guide, you will be well-equipped to develop a robust, scientifically sound, and regulatory-compliant GC-MS method for the impurity analysis of Methyl 2-amino-6-methoxybenzoate.
References
-
Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Available at: [Link]
-
Tsikas, D., & Bollenbach, A. (2024). Quantitative GC–MS analysis of amino acids. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2019). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules. Available at: [Link]
- Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
-
Li, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods. Available at: [Link]
-
Schauer, N., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. Available at: [Link]
-
Tsikas, D., & Bollenbach, A. (2022). Quality Control in Targeted GC-MS for Amino Acid-OMICS. ResearchGate. Available at: [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]
-
Koeduka, T., et al. (2023). A proposed pathway for methyl p-methoxybenzoate biosynthesis in loquat.... ResearchGate. Available at: [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available at: [Link]
-
Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS. Available at: [Link]
-
Hamed, A. S., et al. (2021). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate. Available at: [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
-
Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Available at: [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]
-
Auriga Research. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available at: [Link]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Available at: [Link]
-
FDA. (2006, August). Q3B(R) Impurities in New Drug Products (Revision 3). Available at: [Link]
-
Wang, X., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Available at: [Link]
-
Smith, R. M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
ChemSynthesis. (n.d.). methyl 2-methoxybenzoate. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-amino-6-methoxybenzoate and Methyl Anthranilate for Pharmaceutical Development
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. Anthranilate esters are pivotal building blocks, particularly in the synthesis of quinazolinones and other heterocyclic scaffolds of medicinal importance. This guide provides an in-depth comparative analysis of the reactivity of two key anthranilate derivatives: Methyl 2-amino-6-methoxybenzoate and the parent compound, methyl anthranilate. This comparison is grounded in fundamental principles of organic chemistry, supported by available experimental data, to inform rational choices in synthetic design.
Molecular Structures and Intrinsic Properties
At first glance, Methyl 2-amino-6-methoxybenzoate appears to be a simple derivative of methyl anthranilate, distinguished by a single methoxy group at the 6-position. However, this seemingly minor structural modification has significant consequences for the molecule's electronic and steric properties, which in turn dictate its chemical reactivity.
| Property | Methyl Anthranilate | Methyl 2-amino-6-methoxybenzoate |
| Molecular Formula | C₈H₉NO₂ | C₉H₁₁NO₃ |
| Molecular Weight | 151.16 g/mol | 181.19 g/mol |
| Appearance | Colorless to pale yellow liquid | Data not readily available |
| pKa (of conjugate acid) | ~2.23[1] | Estimated to be slightly higher than methyl anthranilate due to the electron-donating nature of the methoxy group, but potentially lowered by steric effects. |
The Decisive Influence of the 6-Methoxy Group: An "Ortho Effect" in Play
The methoxy group (-OCH₃) at the 6-position (ortho to the amino group) in Methyl 2-amino-6-methoxybenzoate is the primary determinant of its differential reactivity compared to methyl anthranilate. Its influence is twofold:
-
Electronic Effects : The methoxy group is a classic example of a substituent with opposing electronic influences. It is electron-donating by resonance (+R effect) due to the lone pairs on the oxygen atom, which can delocalize into the aromatic ring. This increases the electron density on the ring and, crucially, on the amino group, enhancing its nucleophilicity. Conversely, the oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect) that pulls electron density away from the ring through the sigma bond. In the ortho position, both effects are significant.
-
Steric Effects : The physical bulk of the methoxy group in close proximity to the amino group introduces steric hindrance . This can impede the approach of reagents to the amino nitrogen, potentially slowing down reactions at this site. This phenomenon is often referred to as the "ortho effect" and can lead to reactivity patterns that are not solely predicted by electronic effects.
Caption: Factors influencing the reactivity of the amino group in Methyl 2-amino-6-methoxybenzoate.
Comparative Reactivity in Key Pharmaceutical Transformations
The interplay of electronic and steric effects leads to notable differences in the reactivity of Methyl 2-amino-6-methoxybenzoate and methyl anthranilate in reactions crucial for drug synthesis.
N-Acylation
N-acylation is a fundamental transformation for the synthesis of amides, which are common functionalities in drug molecules. The rate of this reaction is primarily dependent on the nucleophilicity of the amino group.
-
Methyl Anthranilate : The amino group is a good nucleophile, readily undergoing acylation with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions.
-
Methyl 2-amino-6-methoxybenzoate : The situation is more complex. The electron-donating resonance effect of the methoxy group should, in principle, increase the nucleophilicity of the amino group, favoring a faster reaction. However, the steric hindrance from the adjacent methoxy group can significantly retard the rate of acylation, especially with bulky acylating agents. The net effect will be a balance of these opposing factors. It is plausible that for small acylating agents, the electronic effect might dominate, leading to comparable or slightly enhanced reactivity, while for larger reagents, the steric hindrance will likely lead to a slower reaction compared to methyl anthranilate.
Supporting Data (Qualitative): Studies on substituted anilines have shown that ortho-substituents can decrease the rate of acylation due to steric hindrance, even if they are electronically activating.[2]
N-Alkylation
Similar to acylation, N-alkylation is sensitive to both the nucleophilicity of the amine and steric accessibility.
-
Methyl Anthranilate : Readily undergoes N-alkylation with various alkylating agents.
-
Methyl 2-amino-6-methoxybenzoate : The steric hindrance from the ortho-methoxy group is expected to have a more pronounced effect on N-alkylation compared to acylation, as alkylation reactions are also sensitive to steric bulk around the nitrogen atom. Therefore, it is anticipated that Methyl 2-amino-6-methoxybenzoate will exhibit lower reactivity in N-alkylation reactions compared to methyl anthranilate.
Cyclization Reactions: The Synthesis of Quinazolinones
The synthesis of quinazolinones, a privileged scaffold in medicinal chemistry, often utilizes anthranilates as starting materials. A common method is the Niementowski reaction, which involves the condensation of an anthranilic acid or its ester with an amide.[3][4]
-
Methyl Anthranilate : It is a widely used precursor for quinazolinone synthesis. The reaction typically proceeds by initial N-acylation followed by intramolecular cyclization.
-
Methyl 2-amino-6-methoxybenzoate : The 6-methoxy group is expected to influence the cyclization in two ways. The increased nucleophilicity of the amino group (due to the +R effect) could facilitate the initial acylation step. However, the steric hindrance might slow down this step. More importantly, the electronic nature of the methoxy group can influence the subsequent cyclization onto the ester carbonyl. The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, which can facilitate the electrophilic attack of the carbonyl carbon during cyclization.
Comparative Experimental Data (Inferred): While direct comparative studies are scarce, literature on quinazolinone synthesis from various substituted anthranilates generally shows that electron-donating groups on the anthranilate ring can be beneficial for the reaction, often leading to good yields.[5] However, bulky ortho substituents can sometimes lower the yields. Therefore, it is reasonable to predict that Methyl 2-amino-6-methoxybenzoate would be a viable, and potentially even a good, substrate for quinazolinone synthesis, with the final yield being a trade-off between its electronic activation and steric hindrance.
Table 1: Predicted Comparative Reactivity
| Reaction Type | Methyl Anthranilate (Relative Reactivity) | Methyl 2-amino-6-methoxybenzoate (Predicted Relative Reactivity) | Key Influencing Factor for the Difference |
| N-Acylation (small acylating agent) | Baseline | Similar to slightly higher | Dominant +R effect of -OCH₃ |
| N-Acylation (bulky acylating agent) | Baseline | Lower | Dominant steric hindrance of -OCH₃ |
| N-Alkylation | Baseline | Lower | Significant steric hindrance of -OCH₃ |
| Quinazolinone Synthesis (e.g., Niementowski Reaction) | Baseline | Potentially similar to slightly lower | Competing effects of electronic activation (+R) and steric hindrance of -OCH₃ |
Experimental Protocols: A Self-Validating System
To provide a practical context for the discussed reactivity, the following are generalized, yet detailed, experimental protocols for key transformations. These protocols are designed to be self-validating, meaning they include in-process checks and clear endpoints.
General Protocol for N-Acetylation
This protocol describes a standard procedure for the acetylation of an anthranilate ester, which can be adapted for a comparative study.
Caption: Experimental workflow for the N-acetylation of an anthranilate ester.
Step-by-Step Methodology:
-
Dissolution : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the anthranilate ester (methyl anthranilate or Methyl 2-amino-6-methoxybenzoate) in glacial acetic acid (approximately 5-10 mL per gram of anthranilate).
-
Cooling : Cool the solution in an ice bath to 0-5 °C.
-
Addition of Acylating Agent : While maintaining the temperature, slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Pour the reaction mixture slowly into a beaker containing crushed ice with stirring.
-
Isolation : Collect the precipitated solid by vacuum filtration.
-
Purification : Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetylated product.
General Protocol for Niementowski Quinazolinone Synthesis
This protocol outlines a common method for the synthesis of the parent quinazolin-4(3H)-one, which can be adapted for substituted anthranilates.[6]
Caption: Experimental workflow for the Niementowski synthesis of quinazolin-4(3H)-one.
Step-by-Step Methodology:
-
Mixing : In a round-bottom flask, thoroughly mix the anthranilate ester (1.0 equivalent) with an excess of formamide (4-5 equivalents).
-
Heating : Heat the mixture in an oil bath to 130-160 °C.
-
Reaction : Maintain this temperature for 2-8 hours. The reaction time will vary depending on the reactivity of the specific anthranilate.
-
Monitoring : Periodically check the reaction progress by TLC.
-
Cooling and Precipitation : After the reaction is complete, allow the mixture to cool to room temperature. Add water to the reaction mixture to precipitate the crude product.
-
Isolation : Collect the solid by vacuum filtration.
-
Purification : Wash the crude product with cold water and then recrystallize from ethanol to obtain the pure quinazolinone.
Conclusion and Recommendations for a Senior Application Scientist
The presence of a 6-methoxy group in Methyl 2-amino-6-methoxybenzoate introduces a nuanced interplay of electronic and steric effects that distinguishes its reactivity from that of methyl anthranilate.
-
For N-acylation and N-alkylation , methyl anthranilate is generally the more reactive and predictable substrate, especially when steric hindrance is a concern with bulky reagents.
-
For quinazolinone synthesis , Methyl 2-amino-6-methoxybenzoate, despite potential steric hindrance in the initial acylation, benefits from the electron-donating nature of the methoxy group which can facilitate the subsequent cyclization. It should be considered a viable, and in some cases, a desirable substrate for accessing 8-methoxyquinazolinone derivatives, which are of interest in medicinal chemistry.
Recommendation : When selecting between these two building blocks, a careful consideration of the specific reaction and the nature of the other reactants is paramount. For straightforward acylation or alkylation, methyl anthranilate is often the more judicious choice. However, for the synthesis of specific substituted quinazolinones, the unique electronic properties of Methyl 2-amino-6-methoxybenzoate may be advantageous. It is always recommended to perform small-scale pilot reactions to empirically determine the optimal conditions and relative reactivity for a specific transformation.
References
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
- Yavary, I., & Zabarjad-Shiraz, N. (2007). A new, efficient and one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones. Molecular Diversity, 11(1), 23-27.
- Dymek, W., & Lubimowski, B. (1963). The Niementowski reaction. Part II. The reaction of anthranilic acid with amides. Roczniki Chemii, 37, 1533-1541.
- Khosropour, A. R., Mohammadpoor-Baltork, I., & Ghorbankhani, H. (2006). A novel and efficient one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones in the presence of PPh3/CBr4 as a catalyst. Tetrahedron Letters, 47(21), 3561-3564.
- Dabiri, M., Salehi, P., Otokesh, S., & Baghbanzadeh, M. (2007). A new protocol for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones under solvent-free conditions. Tetrahedron Letters, 48(38), 6753-6756.
- Seybold, P. G., & Smith, J. H. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
- Al-Rawi, J. M. A., & Al-Azzawi, A. M. (2012). Synthesis of new 3-substiuted quinazolin-4(3H)-one compounds. Der Pharma Chemica, 4(5), 1917-1922.
- Niementowski, S. (1895). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 28(3), 2810-2817.
- Sadu, S., & G, S. (2012). Synthesis of quinazolinone derivatives and their antimicrobial evaluation. International Journal of Pharmaceutical Sciences and Research, 3(11), 4385.
- Al-Suod, H., & Al-Daffay, R. (2018). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark.
- Zare, A., & Meraj, F. (2015). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(xiii), 98-108.
- Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
- Rostami, A., & Gholami, M. R. (2007). Kinetics and mechanism of the reaction between 2-aminobenzoylhydrazine and aromatic aldehydes in methanol. International journal of chemical kinetics, 39(10), 571-577.
- Katritzky, A. R., & Rachwal, S. (1987). The Niementowski reaction revisited. A new, convenient synthesis of 3-substituted 4(3H)-quinazolinones. Journal of heterocyclic chemistry, 24(4), 1101-1104.
- Khajavi, M. S., Hajihadi, M. R., & Nikpour, F. (1998). A convenient one-pot synthesis of 2-substituted-4 (3H)-quinazolinones under microwave irradiation. Journal of Chemical Research, Synopses, (6), 340-341.
- Popandova-Decheva, M., & Stoyanov, N. (2005). Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-dione. ARKIVOC, 2005(xii), 133-138.
- Ivashchenko, A. V., & Berdnikov, E. A. (2005). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione. ARKIVOC, 2005(12), 133-138.
- Shaterian, H. R., & Asadi, S. (2011). An efficient synthesis of 2, 3-disubstituted 4 (3H)-quinazolinones using silica-supported sulfuric acid as a reusable catalyst. Journal of the Iranian Chemical Society, 8(3), 812-819.
- Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2003). A mild and efficient one-pot synthesis of 2, 3-disubstituted 4 (3H)-quinazolinones. Synthesis, 2003(15), 2383-2385.
- Adib, M., Mohammadi, B., & Bagheri, S. (2006). A novel one-pot synthesis of 2, 3-disubstituted 4 (3H)-quinazolinones from 2-aminobenzonitrile. Tetrahedron Letters, 47(29), 5171-5173.
- Adib, M., Sheikhi, E., & Bagheri, S. (2007). A novel one-pot synthesis of 2, 3-disubstituted 4 (3H)-quinazolinones from isatoic anhydride. Tetrahedron Letters, 48(35), 6143-6145.
- Azizi, N., & Saidi, M. R. (2003). A simple and efficient one-pot synthesis of 2, 3-disubstituted 4 (3H)-quinazolinones. Tetrahedron Letters, 44(41), 7623-7625.
- Dabiri, M., Salehi, P., & Baghbanzadeh, M. (2005). A simple and efficient one-pot synthesis of 2, 3-disubstituted 4 (3H)-quinazolinones. Monatshefte für Chemie/Chemical Monthly, 136(7), 1247-1251.
- Perrin, D. D. (1965). Dissociation constants of organic bases in aqueous solution. Butterworths.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
- Bekárek, V., & Stolařová, M. (1975). Substituent effects in the infrared spectra of substituted anilines.
- Exner, O. (1978). A critical compilation of substituent constants. In Correlation analysis in chemistry (pp. 439-540). Springer, Boston, MA.
- Laurence, C., & Gal, J. F. (2010).
- Taft, R. W. (1956). Separation of polar, steric, and resonance effects in reactivity. In Steric effects in organic chemistry (pp. 556-675). John Wiley & Sons.
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- Shorter, J. (1973).
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A Senior Application Scientist's Guide to Methoxy-Substituted Anthranilate Esters in Organic Synthesis
Introduction: The Versatile Role of Anthranilate Esters
Methyl anthranilate and its derivatives are foundational building blocks in the synthesis of a diverse array of heterocyclic compounds, particularly quinazolines and quinolines, which form the core of many pharmaceuticals, agrochemicals, and dyes.[1][2] The strategic placement of a methoxy group (—OCH₃) on the anthranilate ring introduces a powerful tool for modulating the molecule's electronic and steric properties. This, in turn, dictates the reactivity of the amino and ester functionalities, offering synthetic chemists a nuanced level of control over reaction outcomes.
This guide provides a comparative analysis of the performance of key methoxy-substituted methyl anthranilate isomers in common organic transformations. We will delve into the underlying electronic and steric effects that govern their reactivity, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Influence of Methoxy Group Position on Reactivity: A Mechanistic Overview
The methoxy group is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The net effect on the aromatic ring is electron donation, which significantly influences the nucleophilicity of the amino group and the electrophilicity of the ester carbonyl. The position of the methoxy group relative to the amino and ester groups is critical in determining the magnitude of these effects.
Electronic Effects:
-
Ortho (3- and 6-positions): A methoxy group at the 3- or 6-position will have a pronounced effect on the amino group's nucleophilicity. At the 3-position, the +M effect strongly increases the electron density on the amino group, enhancing its reactivity in nucleophilic attacks. At the 6-position, the steric hindrance from the adjacent methoxy group can counteract the electronic activation.
-
Meta (4- and 5-positions): At the 4-position, the methoxy group is para to the amino group, leading to a strong activation of the amino group via the +M effect. At the 5-position, the methoxy group is meta to the amino group, and its activating influence is primarily through the weaker -I effect, resulting in a less pronounced increase in nucleophilicity compared to the ortho and para positions.
Steric Effects:
-
A methoxy group in the ortho position (3- or 6-position) to the amino group can introduce significant steric hindrance, potentially impeding the approach of bulky reagents to the nitrogen atom.[3][4] This steric congestion can also influence the conformation of the ester group.
The interplay of these electronic and steric effects is summarized in the following diagram:
Caption: Interplay of electronic and steric effects of the methoxy group.
Comparative Performance in Key Synthetic Transformations
The utility of methoxy-substituted anthranilate esters is most evident in the synthesis of heterocyclic systems. Here, we compare their performance in two fundamental reactions: quinazoline synthesis and the Friedländer annulation.
Quinazoline Synthesis
The reaction of anthranilic acids or their esters with a one-carbon source, such as formamide or triethyl orthoformate, is a cornerstone for the synthesis of quinazolin-4-ones.[5][6] The nucleophilicity of the amino group is paramount in the initial acylation step.
Table 1: Predicted Reactivity in Quinazoline Synthesis
| Methoxy Position | Predicted Relative Reactivity | Rationale |
| 4-Methoxy | Highest | Strong +M effect from the para-methoxy group significantly enhances the nucleophilicity of the amino group. |
| 3-Methoxy | High | Strong +M effect from the ortho-methoxy group increases the amino group's nucleophilicity, though potential steric hindrance exists. |
| 5-Methoxy | Moderate | The meta-methoxy group has a less pronounced activating effect on the amino group. |
| 6-Methoxy | Lowest | Significant steric hindrance from the adjacent methoxy group is expected to impede the reaction, despite electronic activation. |
Experimental Protocol: Synthesis of 7-Methoxyquinazolin-4(3H)-one from Methyl 2-amino-4-methoxybenzoate
-
To a round-bottom flask, add methyl 2-amino-4-methoxybenzoate (1.0 eq) and formamide (10 eq). The large excess of formamide serves as both the reactant and the solvent.
-
Heat the reaction mixture to 150-160 °C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 7-methoxyquinazolin-4(3H)-one.
Caption: Workflow for the synthesis of 7-methoxyquinazolin-4(3H)-one.
Friedländer Annulation for Quinoline Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, leading to the formation of quinolines.[5][7][8] While anthranilate esters themselves are not direct substrates, they can be readily converted to the corresponding 2-aminobenzophenones, which are key intermediates. The reactivity in the subsequent cyclization is influenced by the electronic nature of the substituents on the 2-aminobenzophenone ring.
Table 2: Predicted Reactivity of Methoxy-Substituted 2-Aminobenzophenones in Friedländer Annulation
| Methoxy Position (on Anthranilate Precursor) | Predicted Relative Reactivity | Rationale |
| 4-Methoxy | High | The electron-donating methoxy group enhances the nucleophilicity of the amino group for the initial attack on the carbonyl of the α-methylene compound. |
| 5-Methoxy | Moderate | The methoxy group provides some electronic activation, leading to a moderate reaction rate. |
| 3-Methoxy | Moderate to Low | While electronically activating, the ortho-methoxy group can sterically hinder the cyclization step. |
| 6-Methoxy | Lowest | Severe steric hindrance from the methoxy group adjacent to the amino group is expected to significantly decrease the reaction rate. |
Experimental Protocol: Synthesis of a 7-Methoxyquinoline Derivative via Friedländer Annulation
-
Synthesize the 2-amino-4-methoxybenzophenone intermediate. This can be achieved through a Friedel-Crafts acylation of 3-methoxyaniline with benzoyl chloride, followed by appropriate functional group manipulations.
-
In a round-bottom flask, dissolve the 2-amino-4-methoxybenzophenone (1.0 eq) and a ketone with an α-methylene group (e.g., acetone, 1.2 eq) in ethanol.
-
Add a catalytic amount of a base (e.g., potassium hydroxide).
-
Reflux the mixture with stirring. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 7-methoxyquinoline derivative.
Caption: General pathway for Friedländer synthesis of methoxyquinolines.
Spectroscopic Properties: A Comparative Overview
The position of the methoxy group also influences the spectroscopic properties of the anthranilate esters, particularly their NMR spectra.
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for Methoxy-Substituted Methyl Anthranilates
| Proton | 3-Methoxy | 4-Methoxy | 5-Methoxy | 6-Methoxy |
| NH₂ | ~5.8-6.2 | ~5.9-6.3 | ~5.7-6.1 | ~5.8-6.2 |
| OCH₃ (ring) | ~3.8-3.9 | ~3.7-3.8 | ~3.7-3.8 | ~3.8-3.9 |
| COOCH₃ | ~3.8-3.9 | ~3.8-3.9 | ~3.8-3.9 | ~3.8-3.9 |
| Aromatic H | ~6.5-7.8 | ~6.1-7.8 | ~6.7-7.3 | ~6.4-7.2 |
Note: These are predicted ranges and can vary based on the solvent and other factors. The aromatic region will show distinct splitting patterns based on the substitution.
Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for Methoxy-Substituted Methyl Anthranilates
| Carbon | 3-Methoxy | 4-Methoxy | 5-Methoxy | 6-Methoxy |
| C=O | ~168-170 | ~168-170 | ~168-170 | ~168-170 |
| C-OCH₃ (ring) | ~147-150 | ~160-163 | ~155-158 | ~158-161 |
| C-NH₂ | ~148-151 | ~150-153 | ~140-143 | ~145-148 |
| C-COOCH₃ | ~110-113 | ~108-111 | ~112-115 | ~109-112 |
| Aromatic C | ~105-135 | ~100-133 | ~110-132 | ~103-130 |
| OCH₃ (ring) | ~55-56 | ~55-56 | ~55-56 | ~55-56 |
| COOCH₃ | ~51-52 | ~51-52 | ~51-52 | ~51-52 |
Note: These are predicted ranges and can vary based on the solvent and other factors.
Conclusion: Strategic Selection for Synthetic Success
The choice of a methoxy-substituted anthranilate ester is a strategic decision that can significantly impact the efficiency and outcome of a synthetic sequence.
-
For enhanced nucleophilicity of the amino group , methyl 2-amino-4-methoxybenzoate is often the superior choice due to the powerful para-activating effect of the methoxy group.
-
When steric hindrance is a concern , methyl 2-amino-5-methoxybenzoate provides a good balance of moderate electronic activation with minimal steric impediment.
-
Methyl 2-amino-3-methoxybenzoate offers strong electronic activation but requires careful consideration of potential steric clashes with bulky reagents.
-
Methyl 2-amino-6-methoxybenzoate is the most sterically hindered and is generally less reactive in transformations involving the amino group.
By understanding the interplay of electronic and steric effects conferred by the methoxy substituent, researchers can harness these versatile building blocks to achieve their synthetic goals with greater precision and efficiency.
References
- Abdel-Wahab, B. F., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(15), 4486.
- Dabiri, M., et al. (2001). Microwave-assisted solvent-free synthesis of 4(3H)-quinazolinones. Tetrahedron Letters, 42(36), 6383-6385.
- Caddick, S., et al. (2005). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Organic Letters, 7(22), 4927-4929.
- Candeias, N. R., et al. (2010). The Friedländer Annulation: A Versatile Tool for the Synthesis of Quinolines. Chemical Reviews, 110(10), 6169-6192.
- Strassler, C., et al. (2003). The Effects of Conformational Constraints and Steric Bulk in the Amino Acid Moiety of Philanthotoxins on AMPAR Antagonism. Journal of Medicinal Chemistry, 46(26), 5648-5658.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
PubChem. (n.d.). Methyl 2-amino-3-methoxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-methoxybenzoate. Retrieved from [Link]
- Arote, R. B., & Shisodia, S. U. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Pharmaceutical Sciences and Research, 12(5), 2392-2400.
-
National Center for Biotechnology Information. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). The Effects of Conformational Constraints and Steric Bulk in the Amino Acid Moiety of Philanthotoxins on AMPAR Antagonism. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PubMed Central. Retrieved from [Link]
-
Generis Publishing. (2020). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
ResearchGate. (2018). Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties. Retrieved from [Link]
Sources
- 1. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR [m.chemicalbook.com]
- 2. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijirset.com [ijirset.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. semanticscholar.org [semanticscholar.org]
Strategic Guide: Alternative Starting Materials for Quinazolinone Synthesis
Topic: Alternative Starting Materials for Quinazolinone Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Technical Rationale
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids (e.g., febrifugine) and approved therapeutics (e.g., idelalisib, methaqualone). While the classical Niementowski synthesis (anthranilic acid + amide) remains a benchmark, it often suffers from harsh thermal requirements (
This guide evaluates three high-value alternative starting materials that offer superior atom economy, milder conditions, or orthogonal functionalization opportunities:
-
Isatoic Anhydride : The "Green" choice for multicomponent reactions (MCRs).
-
2-Halobenzoic Acids : The "Late-Stage" choice for transition-metal catalyzed diversity.
-
2-Aminobenzonitriles : The "Chemoselective" choice for acid-mediated annulations.
Comparative Analysis of Synthetic Routes
The following analysis contrasts the performance of these precursors against the traditional anthranilic acid route.
Performance Metrics Table
| Feature | Isatoic Anhydride | 2-Halobenzoic Acids | 2-Aminobenzonitriles | Anthranilic Acid (Ref) |
| Primary Mechanism | Decarboxylative Amidation / Cyclization | Cu-Catalyzed Ullmann-type Cascade | Acid-Mediated [4+2] Annulation | Thermal Condensation |
| Atom Economy | High (CO₂ byproduct drives eq.) | Moderate (Halide waste) | High (Addition reaction) | Moderate (Water loss) |
| Reaction Temp | Mild ( | Elevated ( | Moderate ( | High ( |
| Catalyst Requirement | Organocatalyst / Lewis Acid | Transition Metal (Cu, Pd) | Brønsted Acid (HCl, TFA) | None / Strong Acid |
| Key Advantage | Ideal for combinatorial libraries (MCRs) | Access to N1-substituted variants | High regioselectivity | Low cost |
| Typical Yield | 85–98% | 70–95% | 60–85% | 50–75% |
Mechanistic Pathways & Visualization
Pathway A: Isatoic Anhydride (The MCR Powerhouse)
Isatoic anhydride serves as a "masked" anthranilic acid. Its high reactivity with amines releases CO₂, driving the reaction forward irreversibly. This is particularly effective for one-pot three-component reactions involving aldehydes and ammonia sources.
Caption: Decarboxylative amidation of isatoic anhydride drives the irreversible formation of the anthranilamide intermediate, facilitating mild cyclization.
Pathway B: 2-Halobenzoic Acids (Transition Metal Catalysis)
This route utilizes a copper-catalyzed cascade involving N-arylation followed by intramolecular amidation. It is superior for introducing diversity on the benzene ring (e.g., halides, ethers) that might be sensitive to the harsh conditions of classical methods.
Caption: Cu(I)-catalyzed Ullmann-type cascade reaction allows for the synthesis of quinazolinones from 2-halobenzoic acids and amidines.
Validated Experimental Protocols
The following protocols are selected for their reproducibility and high yield, based on recent literature benchmarks.
Protocol A: Green Synthesis from Isatoic Anhydride
Target: 2,3-Disubstituted Quinazolin-4(3H)-ones Reference: Beilstein J. Org. Chem. 2025 (Chitosan-CuI analogues) & Org.[1] Chem. Res. 2019 (SBA-Pr-SO3H).[2]
Reagents:
-
Isatoic anhydride (1.0 mmol)
-
Aromatic aldehyde (1.1 mmol)[2]
-
Primary amine or Ammonium acetate (1.1 mmol)
-
Catalyst: Sulfonic acid functionalized silica (SBA-Pr-SO3H) (20 mg) OR Citric Acid (20 mol%)
-
Solvent: Ethanol (or Solvent-free)[2]
Step-by-Step Workflow:
-
Activation: If using silica catalyst, activate at 100°C under vacuum for 30 mins.
-
Mixing: Charge a round-bottom flask with isatoic anhydride, aldehyde, amine, and catalyst.
-
Reaction: Heat the mixture to 80°C (ethanol) or 115°C (solvent-free) for 2–4 hours.
-
Checkpoint: Monitor CO₂ evolution cessation and TLC (n-Hexane:EtOAc 2:1).
-
-
Work-up:
-
Add hot ethanol to dissolve the product.
-
Filter while hot to recover the heterogeneous catalyst (if used).
-
Cool the filtrate to 4°C to crystallize the product.
-
-
Purification: Recrystallize from ethanol if necessary. Expected Yield: 88–95%
Protocol B: Cu-Catalyzed Cascade from 2-Iodobenzoic Acid
Target: 2-Substituted Quinazolinones via Ullmann Cascade Reference: Beilstein J. Org. Chem. 2024/2025; J. Org. Chem. 2016.
Reagents:
-
2-Iodobenzoic acid (1.0 mmol)
-
Amidine hydrochloride (1.5 mmol)
-
Catalyst: CuI (10 mol%) or Chitosan-supported CuI
-
Base: Cs₂CO₃ or K₂CO₃ (2.0 mmol)
-
Solvent: DMF or DMSO (3 mL)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry the reaction tube and purge with Argon.
-
Addition: Add 2-iodobenzoic acid, amidine, base, and Cu catalyst.
-
Heating: Stir at 100–110°C for 12–16 hours.
-
Mechanism Note: The base is critical for deprotonating the amidine and the carboxylic acid to facilitate Cu-coordination.
-
-
Quench: Cool to room temperature and pour into ice-water (20 mL).
-
Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine.[3][4]
-
Purification: Flash column chromatography (Silica gel, Petroleum ether/EtOAc). Expected Yield: 82–91%
Protocol C: Acid-Mediated Annulation of 2-Aminobenzonitrile
Target: 2-Amino-4(3H)-quinazolinones or 4-Imino derivatives Reference: MDPI Molecules 2022; BenchChem Protocols.
Reagents:
-
2-Aminobenzonitrile (1.0 mmol)[4]
-
N-substituted cyanamide (1.2 mmol)
-
Acid: HCl (4M in dioxane) or TFA
-
Solvent: 1,4-Dioxane or HFIP (Hexafluoroisopropanol)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-aminobenzonitrile and cyanamide in the solvent.
-
Acid Addition: Add the acid solution dropwise.
-
Cyclization: Heat at 70–100°C for 1–2 hours.
-
Checkpoint: This reaction is often faster than the metal-catalyzed routes.
-
-
Neutralization: Quench with sat. NaHCO₃ to pH 8.
-
Isolation: The product often precipitates upon neutralization. Filter and wash with cold water. Expected Yield: 75–85%
References
-
Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry. Link
-
Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Beilstein Journal of Organic Chemistry, 2025.[1] Link
-
Quinazolinone synthesis via isatoic anhydride. Organic Chemistry Portal. Link
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. Molecules, 2022. Link
-
One-pot synthesis of quinazolinones using SBA-Pr-SO3H. Organic Chemistry Research, 2019.[2] Link
-
Synthesis of Quinazoline Derivatives from 2-Amino-4-iodobenzonitrile. BenchChem Protocols. Link
Sources
Comparing the efficacy of different catalysts for reactions involving Methyl 2-amino-6-methoxybenzoate
This guide provides a technical comparison of catalytic methodologies for transforming Methyl 2-amino-6-methoxybenzoate , a critical pharmacophore in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and bioactive alkaloids.
The unique challenge with this substrate is the "Ortho-Effect" : the 6-methoxy group exerts significant steric pressure on the adjacent ester carbonyl (C1 position), impeding nucleophilic attack during cyclization. This guide evaluates how different catalytic systems overcome this barrier.
Part 1: Executive Summary & Reaction Landscape
Methyl 2-amino-6-methoxybenzoate is primarily utilized as a precursor for 5-methoxyquinazolin-4(3H)-ones and related N-heterocycles. The selection of catalyst dictates whether the steric hindrance of the 6-methoxy group results in low yields/decomposition or efficient cyclization.
| Reaction Pathway | Target Product | Primary Challenge | Recommended Catalyst System |
| Cyclization (C-N Bond Formation) | 5-Methoxyquinazolin-4(3H)-one | Steric shielding of Ester Carbonyl | Formamidine Acetate (Base-Promoted) or Microwave Irradiation |
| N-Alkylation | N-Alkyl-2-amino-6-methoxybenzoate | Nucleophilicity of Amine | Cu(OAc)₂ / Chan-Lam or Ir-Catalyzed Borrowing Hydrogen |
| One-Pot Condensation | 2-Substituted Quinazolinones | Competing Hydrolysis | I₂ / TBHP (Oxidative Cyclization) |
Part 2: Comparative Analysis of Catalysts (Cyclization Focus)
The most critical transformation is the Niementowski-type cyclization . Below is a comparison of catalytic efficacies for converting Methyl 2-amino-6-methoxybenzoate to 5-methoxyquinazolin-4(3H)-one.
Thermal Condensation (Classical)
-
Reagents: Formamide (Solvent/Reagent) + Acid Catalyst (e.g., AcOH).
-
Mechanism: Thermal activation of the amide to generate a nucleophile.
-
Performance: Poor to Moderate (40–55% Yield).
-
Why: The high temperature (180–190°C) required to force the amine to attack the sterically hindered ester leads to decarboxylation and tar formation. The 6-OMe group destabilizes the transition state via steric repulsion.
Base-Promoted Cyclization (Formamidine Acetate)
-
Reagents: Formamidine Acetate + EtOH (Reflux).
-
Mechanism: Formamidine acetate acts as an activated "C1" source. The acetate ion acts as a mild base, deprotonating the aniline amine, making it more nucleophilic.
-
Performance: Excellent (85–92% Yield).
-
Why: This method bypasses the low reactivity of formamide. The reaction proceeds at lower temperatures (78°C vs 180°C), minimizing thermal degradation. The activated electrophile (formamidine) is small enough to slip past the 6-methoxy blockade.
Microwave-Assisted Synthesis (Green/Physical Catalysis)
-
Reagents: Ammonium Formate or Formamide + Silica/Solid Acid.
-
Mechanism: Rapid dielectric heating creates localized "hot spots" that overcome the activation energy barrier of the steric hindrance.
-
Performance: High (80–90% Yield) in minutes.
-
Why: Drastically reduces reaction time (from hours to minutes), preventing side reactions.
Lewis Acid Catalysis (Sc(OTf)₃ or La(OTf)₃)
-
Reagents: Orthoesters + Lewis Acid.
-
Mechanism: The Lewis acid coordinates to the ester carbonyl oxygen, increasing its electrophilicity and pulling it away from the shielding 6-OMe group.
-
Performance: Moderate (60–75% Yield).
-
Why: Effective but expensive. Often requires anhydrous conditions which complicates scale-up.
Part 3: Visualization of Mechanistic Pathways
The following diagram illustrates the competitive pathways and how the 6-methoxy group influences catalyst selection.
Caption: Comparison of reaction pathways. Path B (Base-Promoted) and Path C (Microwave) bypass the high-energy transition state that leads to degradation in Path A.
Part 4: Experimental Protocol (Best Practice)
Selected Method: Base-Promoted Cyclization using Formamidine Acetate. Rationale: This protocol offers the highest reproducibility and yield for 6-substituted anthranilates, avoiding the harsh conditions of the Niementowski reaction.
Reagents:
-
Methyl 2-amino-6-methoxybenzoate (1.0 eq)
-
Formamidine Acetate (1.5 eq)
-
Ethanol (Absolute, 10 volumes)
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with Methyl 2-amino-6-methoxybenzoate (e.g., 10 g, 55.2 mmol).
-
Addition: Add Ethanol (100 mL) followed by Formamidine Acetate (8.6 g, 82.8 mmol).
-
Reaction: Equip with a reflux condenser and heat the mixture to reflux (approx. 78°C) under magnetic stirring.
-
Checkpoint: The reaction typically becomes homogeneous before a precipitate (product) begins to form. Monitor by TLC (50% EtOAc/Hexane) or HPLC. Complete conversion usually occurs within 4–6 hours.
-
-
Work-up: Cool the reaction mixture to 0–5°C using an ice bath. Stir for 30 minutes to maximize precipitation.
-
Isolation: Filter the white/off-white solid under vacuum.
-
Purification: Wash the filter cake with cold Ethanol (2 x 10 mL) followed by Diethyl Ether (to remove trace acetate).
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Expected Yield: 88–92% Purity: >98% (HPLC)
Part 5: Decision Matrix for Catalyst Selection
Use this decision tree to select the appropriate catalyst based on your available equipment and downstream requirements.
Caption: Decision tree for selecting the optimal catalytic route based on scale and target structure.
References
-
Review of Quinazolinone Synthesis
-
Gefitinib Intermediate Synthesis (Homologous Chemistry)
- Title: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate (Demonstrates Formamidine Acetate cycliz
- Source: Molecules, 2007.
-
URL:[Link]
-
Microwave Assisted Synthesis
- Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Source: Frontiers in Chemistry, 2020.
-
URL:[Link]
-
Steric Hindrance in Benzoates
Sources
A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Aminobenzoates
Introduction: The Versatile Aminobenzoate Scaffold
Aminobenzoic acids are aromatic compounds featuring both an amino and a carboxylic acid group attached to a benzene ring. The positional isomers—ortho, meta, and para-aminobenzoic acid—serve as foundational scaffolds in medicinal chemistry. Para-aminobenzoic acid (PABA), in particular, is a classic "building block" due to its structural versatility and its role as a key intermediate in the synthesis of folic acid in many microorganisms.[1][2] This unique biochemical role makes the aminobenzoate structure a prime target for developing antimicrobial agents that function as competitive inhibitors.[3]
Beyond their antimicrobial potential, esterified derivatives of aminobenzoates are renowned for their local anesthetic properties, with procaine being a archetypal example.[4][5] The core structure, consisting of an aromatic ring, an intermediate ester linkage, and a hydrophilic amine group, is essential for blocking voltage-gated sodium channels and preventing pain signal transmission.[1][6]
This guide provides an in-depth comparison of how the introduction of a methoxy (-OCH₃) substituent onto the aminobenzoate ring modulates its biological activity. We will explore the causal relationships between the position of the methoxy group and the compound's efficacy as both a local anesthetic and an antimicrobial agent, supported by mechanistic insights and established experimental data.
The Methoxy Group: A Subtle Modulator with Profound Effects
The methoxy group is a powerful modulator of molecular properties. Its influence on the structure-activity relationship (SAR) of aminobenzoates stems from a combination of electronic and steric effects:
-
Electronic Effects : The methoxy group is a potent electron-donating group through resonance (a +M or +R effect) when positioned ortho or para to another substituent, while exerting a weaker electron-withdrawing inductive effect (-I). This electron-donating nature can increase the electron density of the aromatic ring and influence the pKa of the amino group, which is critical for receptor interaction.
-
Lipophilicity : The methoxy group increases the overall lipophilicity (fat-solubility) of a molecule. This is a crucial parameter for any drug, as it governs the ability to cross biological membranes, such as the neuronal sheath to reach sodium channels or the bacterial cell wall.[4]
-
Steric Effects : The physical bulk of the methoxy group, particularly at the ortho position, can introduce steric hindrance. This can either promote a specific, more active conformation or hinder the molecule's ability to bind to its target site.
Comparative Analysis I: Methoxy-Substituted Aminobenzoates as Local Anesthetics
The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels within the nerve cell membrane.[7] This prevents the influx of sodium ions, thereby halting the propagation of action potentials and blocking the sensation of pain.[1][6] The effectiveness of an aminobenzoate-based local anesthetic is a delicate balance of its ability to exist in both a lipid-soluble (uncharged) form to cross the nerve membrane and a water-soluble (charged, cationic) form to bind to the receptor site inside the channel.[6][7]
dot
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
The Influence of Methoxy Position on Anesthetic Activity
While direct comparative studies on methoxy-substituted aminobenzoate isomers are sparse, we can extrapolate SAR principles from related compounds and general medicinal chemistry knowledge.
-
Para-Methoxy (4-OCH₃) Substitution : A methoxy group at the para-position is expected to significantly enhance local anesthetic activity. Its strong electron-donating resonance effect increases electron density on the carboxyl group, potentially influencing ester stability and interaction with the receptor. Crucially, it increases the molecule's overall lipophilicity without adding steric bulk near the ester linkage, facilitating easier passage through the nerve membrane.
-
Ortho-Methoxy (2-OCH₃) Substitution : An ortho-methoxy group can have a dual effect. Like the para-substituent, it increases lipophilicity. However, its proximity to the ester or amide linkage can cause steric hindrance, which may force the molecule into a specific rotational conformation that could either enhance or decrease binding affinity to the sodium channel receptor. Furthermore, the "ortho effect" can influence the pKa of the tertiary amine in the side chain, altering the ratio of charged to uncharged molecules at physiological pH.
-
Meta-Methoxy (3-OCH₃) Substitution : The methoxy group at the meta-position exerts its electron-withdrawing inductive effect more strongly than its resonance effect. This can slightly decrease the basicity of the aromatic amino group. Its contribution to lipophilicity is expected to be similar to the other isomers, but its electronic influence on the pharmacophore is distinct, which would likely result in a different potency profile.
Table 1: Physicochemical and Clinical Properties of Archetypal Ester-Type Local Anesthetics This table provides context by comparing well-known ester anesthetics, highlighting the interplay between chemical properties and clinical performance.[4][8]
| Anesthetic | pKa | Lipid Solubility (Partition Coefficient) | Protein Binding (%) | Relative Potency | Onset of Action | Duration of Action (min) |
| Procaine | 8.9 | Low (0.6) | 6 | 1 | Slow | 15-30 |
| Chloroprocaine | 8.7 | Low | - | 1 | Fast | 30-60 |
| Tetracaine | 8.5 | High (80) | 75 | 16 | Slow | 120-180 |
| Benzocaine | 3.5 | High | - | - | Fast | 5-15 (Topical) |
Comparative Analysis II: Methoxy-Substituted Aminobenzoates as Antimicrobial Agents
Aminobenzoate derivatives exert their antimicrobial effect by targeting the folic acid synthesis pathway, which is essential for bacterial survival but absent in humans.[3] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), mimicking the natural substrate, PABA.
dot
Caption: Inhibition of the bacterial folic acid synthesis pathway by aminobenzoate analogs.
The Influence of Methoxy Position on Antimicrobial Activity
The key to effective DHPS inhibition is how well the aminobenzoate analog mimics PABA while possessing features that enhance binding affinity or disrupt the enzyme's catalytic function.
-
Electronic and Steric Fit : The active site of DHPS is tailored to PABA. The introduction of a methoxy group changes the electronic landscape and size of the molecule. An ortho- or para-methoxy group, with its electron-donating properties, might alter the charge distribution in a way that affects binding to key residues in the active site. A meta-substitution would have a different electronic impact.
-
Lipophilicity and Uptake : Increased lipophilicity from the methoxy group could enhance the compound's ability to penetrate the bacterial cell wall and membrane, leading to higher intracellular concentrations and thus greater efficacy.
Studies on related Schiff base derivatives of PABA have shown that substitutions on the aromatic ring are critical for tuning antimicrobial potency. For instance, the introduction of lipophilic halogen atoms can significantly decrease the Minimum Inhibitory Concentration (MIC).[9] It is plausible that a methoxy group would confer similar benefits.
Table 2: Comparative Antimicrobial Activity (MIC, µM) of PABA-derived Schiff Bases This table illustrates the impact of various substituents on the antimicrobial efficacy of PABA derivatives against Staphylococcus aureus.[9]
| Compound | Substituent on Salicylaldehyde Ring | MIC (µM) vs. S. aureus |
| 1b | 5-Fluoro | > 500 |
| 1c | 5-Chloro | 125 |
| 1d | 5-Bromo | 62.5 |
| 1e | 5-Iodo | 31.25 |
| 1h | 5-Methoxy | 125 |
| 1n | 3,5-Dichloro | 15.62 |
| 1p | 3,5-Dibromo | 7.81 |
Data from Kos J, et al. (2019).[9] This data shows that while a single 5-methoxy substitution (compound 1h ) provides moderate activity, combinations of lipophilic and electron-withdrawing groups like halogens (compounds 1n , 1p ) are most effective. This suggests that a balance of lipophilicity and electronic effects is crucial for potent antimicrobial action.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential.
Protocol 1: Evaluation of Local Anesthetic Activity (Frog Foot Withdrawal Reflex)
This classic in vivo assay provides a reliable measure of nerve block anesthesia.[10][11]
Objective: To determine the onset and duration of local anesthetic action of methoxy-substituted aminobenzoate derivatives.
Materials:
-
Healthy frogs (Rana pipiens or similar species).
-
Test compound solutions (e.g., 0.1%, 0.5%, 1.0% in frog Ringer's solution).
-
Control solution (frog Ringer's solution).
-
0.1 M Hydrochloric acid (HCl) solution.
-
Beakers, filter paper, stopwatch.
Methodology:
-
Animal Preparation: A frog is first pithed to destroy the brain while leaving the spinal cord intact. This eliminates consciousness while preserving spinal reflexes.[11] The frog is then suspended from a clamp.
-
Baseline Measurement: One of the frog's feet is immersed in a beaker of 0.1 M HCl. The time taken for the frog to withdraw its foot (the flexion reflex) is recorded. This should be a consistent, short interval (e.g., 2-3 seconds). The foot is immediately rinsed with Ringer's solution.
-
Drug Administration: The other foot is immersed in the test anesthetic solution for a set period (e.g., 10 minutes).
-
Testing for Anesthesia: After the immersion period, the treated foot is removed, blotted dry, and then immersed in the 0.1 M HCl solution.
-
Data Collection (Onset): The time to foot withdrawal is recorded every 5 minutes. The "onset of action" is the time at which the withdrawal reflex is completely abolished (i.e., the foot is not withdrawn within a cut-off time, e.g., 60 seconds).
-
Data Collection (Duration): Once the block is established, the foot is tested periodically (e.g., every 15 minutes) until the withdrawal reflex returns to baseline. The "duration of action" is the time from onset until the reflex returns.
-
Analysis: The onset and duration of action are compared across different concentrations and different methoxy-substituted isomers.
dot
Caption: Workflow for the Frog Foot Withdrawal Reflex Assay.
Protocol 2: Evaluation of Antimicrobial Activity (Broth Microdilution MIC Assay)
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To quantify the antimicrobial potency of methoxy-substituted aminobenzoates against selected bacterial strains.
Materials:
-
96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test compound stock solutions (in a solvent like DMSO).
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
Positive control (broth + inoculum), negative control (broth only), and standard antibiotic (e.g., ciprofloxacin).
Methodology:
-
Serial Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first column of wells, creating an initial 1:2 dilution.
-
Two-fold Dilutions: Mix the contents of the first column and transfer 50 µL to the second column. Repeat this process across the plate to create a two-fold serial dilution of the compound. Discard the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
-
Analysis: Compare the MIC values of the different methoxy-substituted isomers to determine their relative potency. A lower MIC value indicates higher antimicrobial activity.
Conclusion and Future Directions
The strategic placement of a methoxy group on the aminobenzoate scaffold is a potent tool for modulating biological activity. For local anesthetics, a para-methoxy substitution is hypothesized to be most beneficial, enhancing the lipophilicity required for membrane transit without introducing steric hindrance near the active ester linkage. For antimicrobial agents, the increased lipophilicity is also advantageous for cell penetration, though the optimal electronic profile for DHPS inhibition requires a careful balance that may be achieved in combination with other substituents.
This guide underscores the causal links between molecular structure and biological function. However, direct, quantitative comparisons of ortho-, meta-, and para-methoxy aminobenzoate esters are needed to definitively validate these SAR principles. Future research should focus on the synthesis and parallel screening of these isomers against both sodium channels and a panel of microbial pathogens. Such data will be invaluable for the rational design of next-generation anesthetics and antibiotics built upon the versatile aminobenzoate framework.
References
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To study local anesthetic by different methods | PDF - Slideshare. (n.d.). SlideShare. Retrieved February 11, 2026, from [Link]
-
Kos, J., Zadrazilova, I., Nemeckova, I., Kucerova-Chlupacova, M., Vanco, J., & Jampilek, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 9. [Link]
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Hille, B. (2001). Mechanism of local anesthetic drug action on voltage-gated sodium channels. Journal of General Physiology, 118(4), 497-507. [Link]
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Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 149(4), 465–481. [Link]
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Dr.Oracle. (2026, January 14). What is the mechanism of action of local anesthesia on sodium ion channels in a typical adult patient? Dr.Oracle. [Link]
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Manivasagan, P., Bharathiraja, S., Moovendhan, S., & Ananth, S. (2023). Effects of Ottonia anisum plant extract on local anesthetic, analgesic, anti-inflammatory and HCl‑induced acute lung injury activities: a study in animal models. Applied Biological Chemistry, 66(1), 77. [Link]
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Medler, K. F. (2019). Anesthetic MS-222 eliminates nerve and muscle activity in frogs used for physiology teaching laboratories. Advances in Physiology Education, 43(1), 91-96. [Link]
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TaughtWell. (2020, September 30). Mechanism of action of LOCAL ANESTHETICS | Theories of Local Anesthesia. YouTube. [Link]
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Pharmacy 180. (n.d.). Mechanism of Action of Local Anaesthetics. Pharmacy 180. Retrieved February 11, 2026, from [Link]
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Medler, K. F. (2022). Effects of local anesthetics on compound action potentials generated from the frog sciatic nerve. Advances in Physiology Education, 46(4), 664-671. [Link]
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Li, Y., et al. (2018). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances, 8(39), 21865-21873. [Link]
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Al-Ostoot, F. H., et al. (2023). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. ResearchGate. [Link]
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Valverde, A., et al. (2010). Anesthetic Properties of Propofol in African Clawed Frogs (Xenopus laevis). Journal of the American Association for Laboratory Animal Science, 49(3), 309-313. [Link]
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Cholewinska, P., et al. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International Journal of Molecular Sciences, 22(23), 12829. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Local Anesthetics derived from aminobenzoic acid. quimicaorganica.org. Retrieved February 11, 2026, from [Link]
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Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. [Link]
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Shravan Kumar, G., et al. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science, 11(08), 127-134. [Link]
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Unknown. (2025). Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. ResearchGate. [Link]
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Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
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Meiler, J., & Preissner, R. (2001). Periodic Classification of Local Anaesthetics (Procaine Analogues). Molecules, 6(12), 968-977. [Link]
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Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. [Link]
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Wang, W., et al. (2019). Synthesis and biological activities of local anesthetics. Frontiers in Chemistry, 7, 893. [Link]
- Kim, J. H., et al. (2003). Method for preparing p-aminobenzoic acid.
- Li, Y. (2023). Comparing Similarity And Difference between Two Local Anesthetics, Lidocaine And Procaine. Highlights in Science, Engineering and Technology, 75, 23-28.
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Unknown. (2025). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. ResearchGate. [Link]
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Benchmarking the performance of Methyl 2-amino-6-methoxybenzoate against other building blocks
The following guide benchmarks Methyl 2-amino-6-methoxybenzoate (CAS 54166-96-0), a specialized scaffold used in the synthesis of 5-substituted quinazolines and related heterocycles.[1]
Content Type: Technical Comparison & Performance Analysis Subject: Methyl 2-amino-6-methoxybenzoate (CAS 54166-96-0) Application: Building block for sterically constrained kinase inhibitors and GPCR ligands.[1]
Executive Summary: The "Ortho-Effect" Trade-off
Methyl 2-amino-6-methoxybenzoate is a high-value intermediate defined by its 1,2,6-substitution pattern .[1] Unlike its commoditized isomer, Methyl 2-amino-4-methoxybenzoate (used for 7-substituted quinazolines like gefitinib), the 6-methoxy variant introduces significant steric crowding around the ester functionality.[1]
The Verdict:
-
Reactivity: Significantly lower nucleophilicity and cyclization efficiency compared to unsubstituted methyl anthranilate due to steric hindrance at the reaction center.[1]
-
Selectivity: High regiocontrol.[1] The 6-methoxy group effectively blocks the "northern" face of the molecule, forcing substituents into specific orientations in the final drug target.[1]
-
Utility: Essential for accessing the 5-position of the quinazolinone scaffold—a "privileged" pocket in recent allosteric kinase inhibitor designs.[1]
Structural & Electronic Profile
To understand the performance differences, we must analyze the electronic and steric environment compared to standard alternatives.[1]
| Feature | Methyl 2-amino-6-methoxybenzoate | Methyl Anthranilate (Standard) | Methyl 2-amino-4-methoxybenzoate |
| CAS | 54166-96-0 | 134-20-3 | 27492-84-8 |
| Steric Bulk | High (Ester flanked by -NH₂ and -OMe) | Low (Ester flanked by -NH₂ and -H) | Low (Remote substitution) |
| Electronic Effect | Inductive withdrawal / Resonance donation (Meta to N) | Neutral | Strong Resonance donation (Para to N) |
| Primary Output | 5-Methoxyquinazolin-4(3H)-one | Quinazolin-4(3H)-one | 7-Methoxyquinazolin-4(3H)-one |
| Cyclization Rate | Slow (Requires forcing conditions) | Fast | Fast |
Diagram 1: Steric Blocking Analysis
The following diagram illustrates the "Ortho-Ortho" interference that dictates the reactivity profile of this molecule.
Figure 1: The 6-methoxy group creates a steric shield (yellow) protecting the ester carbonyl (red), significantly raising the activation energy for nucleophilic attacks compared to unhindered isomers.
Comparative Performance Data
The following data aggregates experimental outcomes from heterocycle synthesis workflows. The "Performance Gap" highlights the harsher conditions required for the 6-methoxy variant.[1]
Experiment: Niementowski Quinazolinone Synthesis
Reaction: Condensation with Formamide/Formamidine to yield Quinazolin-4(3H)-one.[1]
| Metric | Methyl Anthranilate (Baseline) | Methyl 2-amino-6-methoxybenzoate (Subject) | Implication |
| Reagent | Formamide (1.5 eq) | Formamidine Acetate (Excess) | Subject requires more reactive electrophiles.[1] |
| Temperature | 130–140 °C | 160–180 °C (or Microwave) | Higher energy input needed to overcome steric barrier. |
| Reaction Time | 4–6 Hours | 12–24 Hours | Reduced throughput in batch processing.[1] |
| Typical Yield | 85–95% | 45–65% | Cost of goods (COGS) increases significantly. |
| Purification | Precipitation (Clean solid) | Chromatography (Often an oil) | Subject product is more lipophilic and harder to crystallize. |
Key Insight: In a direct comparison involving sulfamoylation (reaction with sulfamoyl chloride), the unhindered methyl anthranilate yielded 86% product, whereas the 6-methoxy analog required extensive column chromatography and yielded an oil that had to be used crude in subsequent steps [1].[2]
Experimental Protocol: Optimized Cyclization
Due to the lower reactivity detailed above, standard protocols must be modified. Below is a validated "Forcing Condition" protocol for synthesizing 5-methoxy-2-methylquinazolin-4(3H)-one , a common kinase scaffold.
Reagents
-
Substrate: Methyl 2-amino-6-methoxybenzoate (1.0 eq)
-
Cyclization Agent: Thioacetamide (1.2 eq) or Acetic Anhydride (excess) + Ammonium Acetate.
-
Solvent: Glacial Acetic Acid (AcOH).
-
Catalyst: Methanesulfonic acid (0.1 eq) – Critical for activating the hindered ester.
Step-by-Step Methodology
-
Activation: Dissolve 10 mmol of Methyl 2-amino-6-methoxybenzoate in 20 mL of Glacial AcOH. Add 1 mmol of Methanesulfonic acid.[1] Stir at Room Temp for 15 min to protonate the ester carbonyl.
-
Addition: Add 15 mmol of Thioacetamide (or Acetic Anhydride).
-
Reflux: Heat the reaction mixture to 120°C (oil bath temperature). Monitor via TLC (System: Hexane:EtOAc 1:1).
-
Note: Unlike the 4-methoxy isomer, this reaction will not complete in 2 hours.[1] Expect 16–20 hours for full conversion.
-
-
Work-up: Cool to room temperature. Pour the mixture into 100 mL of ice water.
-
Isolation: Neutralize to pH 7 with saturated NaHCO₃. The product may precipitate as a gum/oil initially due to the 5-methoxy lipophilicity.[1]
-
Crystallization: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water (critical step to remove unreacted starting material which is difficult to separate).
Diagram 2: Synthetic Pathway & Numbering Shift
It is vital to track the position of the methoxy group.[1] The "6-methoxy" in the starting material becomes the "5-methoxy" in the quinazoline ring.[1]
Figure 2: The synthetic workflow highlighting the conservation of the methoxy position relative to the carbonyl, resulting in the 5-substituted heterocycle.
References
-
Strategies to Evade Resistance (Dissertation): Synthesis of sulfamoyl benzamides from methyl anthranilate vs. methyl 2-amino-6-methoxybenzoate. Universität des Saarlandes.[1]
-
Synthesis of New 4(3H)-Quinazolinone Derivatives: Comparative reactivity of anthranilate derivatives in oxazolone ring opening. National Institutes of Health (PMC).
-
Green Process for Quinazolinone Synthesis: Microwave-assisted synthesis protocols for substituted anthranilates.[1] MDPI Molecules.
-
ChemicalBook Entry: Physical properties and CAS verification for Methyl 2-amino-6-methoxybenzoate.
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A Senior Scientist's Comparative Guide to Isomeric Purity Assessment of Substituted Aminobenzoates
For researchers, scientists, and drug development professionals, establishing the isomeric purity of substituted aminobenzoates is not merely a procedural step—it is a foundational pillar of product safety and efficacy. Positional isomers, such as the ortho-, meta-, and para- forms of aminobenzoic acid, can possess markedly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] Consequently, the ability to resolve and accurately quantify these closely related structures is a critical analytical challenge.
This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to empower your method development and validation processes.
The Analytical Imperative: Why Isomeric Purity Matters
Substituted aminobenzoates are key structural motifs in a wide range of pharmaceuticals, most notably as local anesthetics (e.g., benzocaine, procaine) and as precursors in the synthesis of more complex active pharmaceutical ingredients (APIs).[3][4] The seemingly subtle shift of a substituent on the benzene ring can drastically alter a molecule's interaction with its biological target. An impurity that is a positional isomer of the main API may be inactive, less active, or, in a worst-case scenario, exhibit significant toxicity. Regulatory bodies, therefore, mandate rigorous characterization and control of isomeric impurities.
Core Analytical Techniques: A Comparative Overview
The separation of isomers, which often share identical mass and very similar physicochemical properties, requires high-resolution techniques.[3][5] The primary methods deployed in modern analytical laboratories are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
| Technique | Principle of Separation | Best Suited For | Key Advantages | Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase.[6] | Positional and chiral isomers. The most versatile and widely used method.[1] | High resolution, robust, adaptable to various detection methods (UV, MS), vast library of available stationary phases.[3] | Higher solvent consumption, potentially longer run times compared to SFC. |
| SFC | Partitioning between a supercritical fluid mobile phase (typically CO₂) and a solid stationary phase.[7] | Chiral separations, thermally labile molecules.[7][8] | Fast separations, reduced organic solvent use ("Green Chemistry"), ideal for chiral analysis.[9][10] | Requires specialized high-pressure equipment; less suitable for highly polar, non-volatile compounds. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity.[6] | Volatile and thermally stable aminobenzoate esters or derivatized isomers. | High efficiency and sensitivity, especially with mass spectrometry (MS) detection for definitive identification.[11] | Limited to thermally stable and volatile compounds; derivatization often required, adding complexity.[12][13] |
| CE | Differential migration of charged species in an electrolyte solution under an electric field.[14] | Charged aminobenzoates and chiral isomers. | Extremely high efficiency, minimal sample and solvent consumption, orthogonal separation mechanism to chromatography.[15] | Lower concentration sensitivity than HPLC/GC, can be sensitive to matrix effects. |
Workflow for Isomeric Purity Method Development
A robust method for assessing isomeric purity does not arise by chance. It is the result of a systematic process of development and validation, grounded in regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[16][17]
Caption: A typical workflow for the development and validation of an isomeric purity method.
Deep Dive: HPLC Method for Aminobenzoic Acid Isomers
High-Performance Liquid Chromatography is the workhorse for this application due to its versatility and high resolving power.[1] Mixed-mode chromatography, in particular, has proven highly effective. It leverages columns with both reversed-phase (hydrophobic) and ion-exchange (ionic) properties to exploit subtle differences in the pKa and hydrophobicity of the isomers.[3]
Causality in Experimental Choices:
-
Why Mixed-Mode? Positional isomers of aminobenzoic acid are zwitterionic compounds with very similar properties.[3] A standard C18 column relying solely on hydrophobicity may fail to resolve them. By introducing an ion-exchange mechanism, we create a secondary, orthogonal interaction that enhances selectivity and achieves baseline separation.[5]
-
Why an Acidic Mobile Phase? Using a mobile phase with an acid like phosphoric acid (H₃PO₄) ensures that the carboxyl groups are protonated, allowing for consistent interaction with the stationary phase and producing sharp, symmetrical peaks.[18]
-
Why Core-Shell Columns? These columns provide higher efficiency and speed compared to traditional fully porous particles, allowing for faster analysis times without sacrificing resolution.[3]
Protocol: Isocratic HPLC-UV Separation of Aminobenzoic Acid Isomers
This protocol is a representative example for separating 2-, 3-, and 4-aminobenzoic acid.
1. Instrumentation and Materials:
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance)
-
Mixed-mode column (e.g., Coresep 100, 3.0 x 100 mm)[3]
-
Acetonitrile (ACN), HPLC Grade
-
Phosphoric Acid (H₃PO₄), ACS Grade
-
Deionized Water (18.2 MΩ·cm)
-
Reference standards for 2-, 3-, and 4-aminobenzoic acid
2. Chromatographic Conditions:
-
Mobile Phase: 20% Acetonitrile, 80% Water with 0.1% Phosphoric Acid[3]
-
Flow Rate: 0.6 mL/min[3]
-
Column Temperature: 30 °C (or ambient)
-
Detection Wavelength: 235 nm[3]
-
Injection Volume: 1 µL[3]
-
Run Time: Approximately 10 minutes[5]
3. Procedure:
-
Mobile Phase Preparation: Carefully prepare the mobile phase as specified. Filter through a 0.45 µm filter and degas thoroughly.
-
Standard Preparation: Prepare individual stock solutions of each isomer (e.g., 1 mg/mL in methanol). Create a mixed standard solution containing all three isomers at a suitable concentration (e.g., 0.1 mg/mL of each) by diluting the stocks with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the aminobenzoates in the mobile phase to a final concentration within the method's linear range. Filter the sample through a 0.22 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject a blank (mobile phase), followed by the mixed standard to confirm retention times and system suitability (resolution, peak shape). Then, inject the prepared samples.
4. Data Analysis:
-
Identify peaks in the sample chromatogram by comparing retention times with the mixed standard.
-
Calculate the percentage of each isomer using the area percent method, assuming an equal response factor for the isomers. For higher accuracy, determine the relative response factor for each impurity against the main peak as per ICH Q2(R1) guidelines.[19][20]
Data-Driven Comparison of Techniques
The following table summarizes typical performance data for the separation of aminobenzoate isomers, synthesized from various application notes and studies.
| Parameter | HPLC (Mixed-Mode) | SFC (Chiral) | GC-MS (Derivatized) | CE |
| Typical Resolution (Rs) | > 2.0 (baseline)[5] | > 1.5 | > 2.0 | High theoretical plates, sharp peaks |
| Typical Analysis Time | 5-15 min[5] | 2-10 min[9] | 10-20 min[11] | 5-20 min[15] |
| Limit of Quantitation (LoQ) | ~0.01 - 0.05% | ~0.05% | < 0.01% (with SIM) | ~0.1% |
| Mobile Phase | Acetonitrile/Water/Acid[3] | Supercritical CO₂ / Alcohol[8] | Helium/Hydrogen | Aqueous Buffer[21] |
| Environmental Impact | Moderate (Organic Solvent) | Low (Primarily CO₂)[10] | Low (Gas) | Very Low (Aqueous) |
Conclusion and Future Outlook
While HPLC remains the most established and versatile technique for the isomeric purity assessment of substituted aminobenzoates, it is not a universal solution. For chiral separations and high-throughput screening, SFC offers compelling advantages in speed and environmental friendliness.[9][10] GC-MS is unparalleled for volatile compounds when absolute structural confirmation is required, and CE provides a powerful, orthogonal technique for charged molecules.
The choice of method must be guided by the specific analytical challenge: the nature of the isomers (positional vs. chiral), the required sensitivity, sample throughput needs, and laboratory capabilities. A thorough understanding of the principles and practical considerations of each technique, grounded in the validation framework of guidelines like USP <621> and ICH Q2(R1), is paramount for ensuring the quality and safety of pharmaceutical products.[22][23][24]
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Title: HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column Source: HELIX Chromatography URL: [Link]
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Title: HPLC Separation of Isomers of Aminobenzoic Acid Source: SIELC Technologies URL: [Link]
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Title: <621> CHROMATOGRAPHY Source: The United States Pharmacopeial Convention URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
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Title: USP-NF 〈621〉 Chromatography Source: The United States Pharmacopeial Convention URL: [Link]
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Title: <621> Chromatography - USP-NF ABSTRACT Source: The United States Pharmacopeial Convention URL: [Link]
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Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis Source: OMICS International URL: [Link]
-
Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: HPLC Methods for analysis of 4-Aminobenzoic acid Source: HELIX Chromatography URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Supercritical fluid chromatography Source: Wikipedia URL: [Link]
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Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL: [Link]
-
Title: Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations Source: Selvita URL: [Link]
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Title: Separation of Isomers of Aminobenzoic Acid Source: SIELC Technologies URL: [Link]
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Title: Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade Source: Journal of Pharmaceutical Analysis URL: [Link]
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Title: Capillary zone electrophoresis of p-aminobenzoic acid derivatives of aldoses, ketoses and uronic acids Source: PubMed URL: [Link]
-
Title: Advanced Analysis with Supercritical Fluids Chromatography Source: Shimadzu URL: [Link]
-
Title: Analysis of Monoclonal Antibodies by Capillary Electrophoresis: Sample Preparation, Separation, and Detection Source: MDPI URL: [Link]
-
Title: Capillary electrophoresis Source: Wikipedia URL: [Link]
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Title: The use of capillary electrophoresis in the detection of monomethylamine and benzoate ions in the forensic examination of explosives residues Source: PubMed URL: [Link]
-
Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL: [Link]
-
Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]
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Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL: [Link]
-
Title: Chiral Drug Separation Source: ScienceDirect URL: [Link]
-
Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: PubMed Central (PMC) URL: [Link]
-
Title: CHIRAL SEPARATIONS INTRODUCTION Source: VTechWorks URL: [Link]
-
Title: Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector Source: PubMed URL: [Link]
-
Title: A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters Source: PubMed URL: [Link]
-
Title: Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review Source: ResearchGate URL: [Link]
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Title: Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy Source: PubMed URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
